molecular formula C140H230N44O27 B15563488 PMAP-23

PMAP-23

カタログ番号: B15563488
分子量: 2961.6 g/mol
InChIキー: ZPWVBRGFVGXRKZ-DMZHRTQBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PMAP-23 is a useful research compound. Its molecular formula is C140H230N44O27 and its molecular weight is 2961.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C140H230N44O27

分子量

2961.6 g/mol

IUPAC名

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C140H230N44O27/c1-18-78(15)110(181-132(208)111(79(16)19-2)180-114(190)86(143)42-31-57-156-136(146)147)131(207)175-101(69-105(187)188)122(198)171-96(64-72(3)4)119(195)170-97(65-73(5)6)120(196)173-99(67-82-70-161-87-43-25-23-40-84(82)87)121(197)164-92(49-34-60-159-139(152)153)118(194)176-107(75(9)10)128(204)167-91(48-33-59-158-138(150)151)115(191)169-95(50-35-61-160-140(154)155)135(211)184-63-37-52-103(184)126(202)166-93(53-54-104(144)186)117(193)168-94(46-28-30-56-142)134(210)183-62-36-51-102(183)125(201)165-90(45-27-29-55-141)116(192)172-98(66-81-38-21-20-22-39-81)123(199)178-109(77(13)14)130(206)182-112(80(17)185)133(209)179-108(76(11)12)129(205)174-100(68-83-71-162-88-44-26-24-41-85(83)88)124(200)177-106(74(7)8)127(203)163-89(113(145)189)47-32-58-157-137(148)149/h20-26,38-41,43-44,70-80,86,89-103,106-112,161-162,185H,18-19,27-37,42,45-69,141-143H2,1-17H3,(H2,144,186)(H2,145,189)(H,163,203)(H,164,197)(H,165,201)(H,166,202)(H,167,204)(H,168,193)(H,169,191)(H,170,195)(H,171,198)(H,172,192)(H,173,196)(H,174,205)(H,175,207)(H,176,194)(H,177,200)(H,178,199)(H,179,209)(H,180,190)(H,181,208)(H,182,206)(H,187,188)(H4,146,147,156)(H4,148,149,157)(H4,150,151,158)(H4,152,153,159)(H4,154,155,160)/t78-,79-,80+,86-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,106-,107-,108-,109-,110-,111-,112-/m0/s1

InChIキー

ZPWVBRGFVGXRKZ-DMZHRTQBSA-N

製品の起源

United States

Foundational & Exploratory

The Origin of PMAP-23: A Technical Guide to a Porcine Antimicrobial Peptide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PMAP-23 (Porcine Myeloid Antibacterial Peptide-23) is a cathelicidin-family antimicrobial peptide originating from the myeloid cells of pigs (Sus scrofa). First identified through the molecular cloning of a cDNA library from porcine bone marrow, this 23-amino-acid peptide has demonstrated potent, broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Its mechanism of action involves the disruption of microbial cell membranes via a "carpet-like" model, leading to membrane permeabilization and cell death. This technical guide provides a comprehensive overview of the origin of this compound, detailing the experimental methodologies for its discovery and synthesis, summarizing its antimicrobial efficacy, and illustrating its mechanism of action.

Discovery and Origin

This compound was discovered as part of research into the innate immune system of pigs, which sought to identify endogenous antimicrobial peptides. The peptide was first characterized from porcine bone marrow and leukocytes.[1] The initial identification was achieved through the construction and screening of a cDNA library from porcine bone marrow, which revealed the precursor protein containing the this compound sequence.

Experimental Protocol: cDNA Library Construction and Screening

The following protocol is a representative method for the construction of a cDNA library from porcine bone marrow for the purpose of identifying novel antimicrobial peptides like this compound.

1.1.1. RNA Extraction from Porcine Bone Marrow:

  • Sample Collection: Aspirate bone marrow from the ribs or femur of a healthy pig under sterile conditions.[2]

  • Homogenization: Homogenize the bone marrow sample in a guanidinium (B1211019) thiocyanate-based lysis buffer to inactivate RNases.

  • RNA Isolation: Isolate total RNA using a method such as acid guanidinium thiocyanate-phenol-chloroform extraction or a commercial RNA isolation kit.

  • mRNA Purification: Purify messenger RNA (mRNA) from the total RNA by oligo(dT)-cellulose chromatography to select for polyadenylated transcripts.

1.1.2. cDNA Synthesis:

  • First-Strand Synthesis: Synthesize the first strand of cDNA from the purified mRNA template using reverse transcriptase and an oligo(dT) primer.

  • Second-Strand Synthesis: Synthesize the second strand of cDNA using DNA polymerase I and RNase H. The RNase H will create nicks in the RNA of the DNA-RNA hybrid, providing primers for DNA polymerase I.

  • End Repair and Ligation of Adapters: Treat the double-stranded cDNA with T4 DNA polymerase to create blunt ends. Ligate EcoRI (or another suitable restriction enzyme) adaptors to both ends of the blunt-ended cDNA.

1.1.3. Library Construction and Screening:

  • Vector Ligation: Ligate the adapter-ligated cDNA into a suitable cloning vector, such as a plasmid or lambda phage vector, that has been digested with the corresponding restriction enzyme.

  • Transformation: Transform competent E. coli host cells with the ligation mixture.

  • Library Plating: Plate the transformed bacteria on appropriate antibiotic-containing agar (B569324) plates to grow individual colonies or plaques, each representing a single cDNA clone.

  • Screening: Screen the library for clones encoding cathelicidin (B612621) precursors using a labeled DNA probe corresponding to a conserved region of the cathelin-like domain found in other known cathelicidin precursors.

  • Sequencing and Analysis: Isolate the plasmid DNA from positive clones and sequence the cDNA insert to identify the full-length precursor sequence, including the signal peptide, the cathelin-like domain, and the mature antimicrobial peptide sequence, such as this compound.

Diagram of the cDNA Library Construction and Screening Workflow

cDNA_Library_Workflow cluster_rna RNA Preparation cluster_cdna cDNA Synthesis cluster_library Library Construction & Screening cluster_result Outcome rna1 Porcine Bone Marrow rna2 Total RNA Extraction rna1->rna2 rna3 mRNA Purification (Oligo(dT) Chromatography) rna2->rna3 cdna1 First-Strand Synthesis (Reverse Transcriptase) rna3->cdna1 cdna2 Second-Strand Synthesis (DNA Polymerase I, RNase H) cdna1->cdna2 cdna3 Adapter Ligation cdna2->cdna3 lib1 Ligation into Vector cdna3->lib1 lib2 Transformation of E. coli lib1->lib2 lib3 Plating and Colony Growth lib2->lib3 lib4 Colony Hybridization with Labeled Cathelin Probe lib3->lib4 lib5 Sequencing of Positive Clones lib4->lib5 result Identification of This compound Precursor cDNA lib5->result

Caption: Workflow for the discovery of this compound via cDNA library construction.

Synthesis of this compound

For research and development purposes, this compound is typically produced by chemical synthesis rather than extraction from its natural source. Solid-phase peptide synthesis (SPPS) is the method of choice for obtaining high-purity this compound.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following is a representative protocol for the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

2.1.1. Materials and Reagents:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Washing solvents: DMF, DCM (Dichloromethane), Isopropanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Precipitation solvent: Cold diethyl ether

2.1.2. Synthesis Cycle:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 3 minutes, followed by a second treatment for 10-15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid (4 equivalents) with HBTU (3.8 equivalents) and DIPEA (8 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless) indicates complete coupling.

    • Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.

2.1.3. Cleavage and Purification:

  • Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

  • Washing and Drying: Wash the peptide-resin with DMF, then DCM, and dry thoroughly under vacuum.

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether.

  • Purification:

    • Wash the peptide pellet with cold ether and dry.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the pure peptide and confirm its identity and purity by mass spectrometry and analytical HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.

Diagram of the Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Cycle Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine) Resin->Deprotection Start Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (HBTU/DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Resin Repeat for next amino acid

Caption: The cyclical process of Fmoc-based solid-phase peptide synthesis.

Antimicrobial Activity

This compound exhibits potent antimicrobial activity against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria, and fungi.[3] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

Quantitative Data: Minimum Inhibitory Concentrations (MICs) of this compound
MicroorganismTypeStrainMIC (μg/mL)MIC (μM)Reference
Escherichia coliGram-negativeKCTC 168241.5[4]
Salmonella typhimuriumGram-negativeKCTC 192641.5[4]
Pseudomonas aeruginosaGram-negativeKCTC 163783.0
Staphylococcus aureusGram-positiveKCTC 162141.5
Bacillus subtilisGram-positiveKCTC 102120.75
Candida albicansFungusKCTC 712183.0
Saccharomyces cerevisiaeFungusKCTC 729641.5

Note: The molecular weight of this compound is approximately 2668 g/mol .

Mechanism of Action: The Carpet Model

The primary mechanism by which this compound exerts its antimicrobial effect is through the disruption of the microbial cell membrane. This process is best described by the "carpet model".

  • Electrostatic Attraction: The cationic this compound peptides are initially attracted to the negatively charged components of the microbial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • "Carpeting" of the Membrane Surface: The peptides accumulate on the surface of the membrane, orienting themselves parallel to the lipid bilayer. This accumulation forms a "carpet-like" layer.

  • Membrane Destabilization: Once a threshold concentration of the peptide is reached on the surface, the integrity of the membrane is compromised. This can lead to the formation of transient pores or a more general destabilization of the lipid bilayer.

  • Permeabilization and Cell Lysis: The disruption of the membrane leads to the leakage of intracellular contents, dissipation of the membrane potential, and ultimately, cell death.

Diagram of the this compound "Carpet Model" Mechanism of Action

Carpet_Model cluster_step1 Step 1: Electrostatic Attraction cluster_step2 Step 2: Membrane 'Carpeting' cluster_step3 Step 3: Membrane Destabilization cluster_step4 Step 4: Cell Lysis s1 Cationic this compound peptides approach the negatively charged bacterial membrane. s2 Peptides accumulate on the membrane surface, forming a 'carpet-like' layer. s1->s2 s3 Threshold concentration is reached, leading to membrane disruption and pore formation. s2->s3 s4 Leakage of intracellular contents and cell death. s3->s4

Caption: The stepwise mechanism of membrane disruption by this compound via the carpet model.

Conclusion

This compound, a cathelicidin-derived antimicrobial peptide from porcine myeloid cells, represents a significant component of the pig's innate immune defense. Its discovery through cDNA library screening and subsequent characterization have revealed a potent and broad-spectrum antimicrobial agent. The well-understood mechanism of membrane disruption, coupled with its amenability to chemical synthesis, makes this compound a valuable subject for further research and a potential template for the development of novel antimicrobial therapeutics. This guide has provided a detailed overview of its origin, synthesis, and function, offering a foundational resource for professionals in the fields of microbiology, immunology, and drug development.

References

An In-depth Technical Guide to the Antimicrobial Peptide PMAP-23

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Porcine Myeloid Antibacterial Peptide 23 (PMAP-23) is a cathelicidin-derived antimicrobial peptide (AMP) originally identified in the bone marrow of pigs (Sus scrofa).[1] As a key component of the porcine innate immune system, this compound exhibits potent, broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi.[2][3] Its mechanism of action primarily involves the disruption of microbial cell membranes.[1][4] Beyond its direct microbicidal effects, this compound also demonstrates limited immunomodulatory capabilities, including the induction of cytokine production. This guide provides a comprehensive overview of the discovery, biochemical properties, and functional characteristics of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its structure and functional pathways to support ongoing research and development efforts.

Discovery and Background

This compound is a 23-amino acid peptide derived from the C-terminus of the porcine cathelicidin (B612621) precursor protein. Cathelicidins are a major family of host defense peptides found in mammals, characterized by a conserved N-terminal cathelin-like domain and a variable C-terminal antimicrobial domain. This compound was isolated from porcine leukocytes and has since been studied for its potent antimicrobial properties.

Structurally, this compound is a cationic peptide that is largely unstructured in aqueous solutions. However, in the presence of a membrane-mimetic environment, such as dodecylphosphocholine (B1670865) (DPC) micelles or lipid bilayers, it adopts a distinct helix-hinge-helix conformation. This structure consists of two α-helical segments, from Arg1 to Arg10 and Phe18 to Arg23, connected by a flexible hinge region that includes two proline residues. This conformational flexibility is believed to be crucial for its interaction with and disruption of microbial membranes.

Amino Acid Sequence: RIIDLLWRVRRPQKPKFVTVWVR-NH2

Quantitative Analysis of Biological Activity

The biological activities of this compound have been quantified through various in vitro assays, primarily focusing on its antimicrobial efficacy and its potential for cytotoxicity against host cells.

Antimicrobial Activity

This compound demonstrates robust activity against a wide array of pathogenic bacteria. Its efficacy is typically measured by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible microbial growth.

MicroorganismStrainMIC (μM)Reference(s)
Gram-Negative Bacteria
Escherichia coliATCC 259222 - 4
Pseudomonas aeruginosaATCC 278534 - 8
Salmonella TyphimuriumSL13444
Shigella flexneriCICC 21534>64
Gram-Positive Bacteria
Staphylococcus aureusATCC 259234 - 8
Staphylococcus aureusATCC 292134
Bacillus subtilisATCC 66331 - 2
Staphylococcus epidermidisATCC 122288
Fungi
Candida albicansATCC 9002816 - 32

Note: MIC values can vary based on the specific experimental conditions, such as the growth medium used.

Cytotoxicity and Hemolytic Activity

An essential consideration for any therapeutic candidate is its selectivity for microbial cells over host cells. This compound generally exhibits low toxicity toward mammalian cells at its effective antimicrobial concentrations.

Cell TypeAssayConcentration (μM)ResultReference(s)
Human Red Blood CellsHemolysis AssayUp to 100Low to negligible hemolysis
Porcine Epithelial Cells (IPEC-J2)WST-1 AssayUp to 40No significant toxicity
Murine Macrophages (RAW 264.7)Cytotoxicity Assay64~14% hemolysis

Mechanism of Action

Antimicrobial Mechanism

The primary antimicrobial action of this compound is the physical disruption of bacterial cell membranes. This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of microbial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

The proposed mechanism follows a "carpet" model, where the peptide monomers accumulate on the bacterial surface. Upon reaching a critical concentration, the peptides insert into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death. The helix-hinge-helix structure is critical, with the N-terminal helix thought to initially bind to the membrane surface, followed by the insertion of the C-terminal helix into the hydrophobic core.

Immunomodulatory Effects

This compound also exhibits some immunomodulatory functions, although these are considered limited compared to its direct antimicrobial activity. The full-length peptide has been shown to induce the production of the pro-inflammatory cytokine Interleukin-8 (IL-8) in porcine epithelial cells. However, it does not appear to effectively bind or neutralize LPS, a key trigger of septic shock. This suggests its immunomodulatory role may be distinct from the LPS-neutralizing capabilities of other cathelicidins like LL-37.

Experimental Protocols

Standardized protocols are critical for the accurate assessment of antimicrobial peptides. The following are detailed methodologies for key experiments used to characterize this compound.

Broth Microdilution Assay for MIC Determination

This assay determines the minimum inhibitory concentration (MIC) of a peptide against a specific microorganism.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the mid-logarithmic growth phase (OD600 ≈ 0.4-0.6). The culture is then diluted in fresh MHB to a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.

  • Peptide Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water). Serial two-fold dilutions are then made in MHB in a 96-well polypropylene (B1209903) microtiter plate (low-binding plates are crucial to prevent peptide adsorption).

  • Incubation: An equal volume of the diluted bacterial suspension is added to each well containing the peptide dilutions. A positive control (bacteria without peptide) and a negative control (broth only) are included.

  • MIC Determination: The plate is incubated at 37°C for 18-24 hours. The MIC is recorded as the lowest peptide concentration that completely inhibits visible bacterial growth (turbidity).

Hemolysis Assay

This assay measures the peptide's lytic activity against red blood cells (RBCs).

  • Preparation of RBCs: Fresh human red blood cells are washed three times with phosphate-buffered saline (PBS) by centrifugation (1000 x g for 5 minutes) and then resuspended in PBS to a final concentration of 4% (v/v).

  • Peptide Incubation: Serial dilutions of this compound are prepared in PBS. In a 96-well plate, the peptide solutions are mixed with the RBC suspension.

  • Controls: A negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis) are included.

  • Incubation and Measurement: The plate is incubated at 37°C for 1 hour. After incubation, the plate is centrifuged (1000 x g for 5 minutes), and the supernatant is transferred to a new plate.

  • Data Analysis: The release of hemoglobin is measured by reading the absorbance of the supernatant at 450 nm. The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.

LPS-Induced Cytokine Release Assay

This protocol assesses the ability of this compound to modulate the inflammatory response triggered by LPS.

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Peptide and LPS Treatment: Cells are pre-incubated with various concentrations of this compound for 1 hour. Subsequently, LPS (e.g., from E. coli O111:B4) is added to a final concentration of 100 ng/mL.

  • Controls: Wells with cells only, cells with LPS only, and cells with peptide only are included.

  • Incubation: The plate is incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Visualizations: Workflows and Pathways

Visual diagrams help to conceptualize complex biological processes and experimental designs.

cluster_synthesis Peptide Synthesis & Purification cluster_testing In Vitro Activity Testing cluster_immuno Immunomodulatory Testing SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification QC Mass Spectrometry (QC) Purification->QC MIC Antimicrobial Assay (MIC) QC->MIC Hemolysis Hemolysis Assay QC->Hemolysis Cytotoxicity Cytotoxicity Assay QC->Cytotoxicity LPS_Binding LPS Binding Assay QC->LPS_Binding Cytokine Cytokine Release Assay QC->Cytokine

Caption: Workflow for this compound characterization.

LPS Lipopolysaccharide (LPS) LBP LPS-Binding Protein (LBP) LPS->LBP CD14 CD14 LBP->CD14 transfers LPS to TLR4_MD2 TLR4/MD-2 Complex CD14->TLR4_MD2 activates MyD88 MyD88 TLR4_MD2->MyD88 IKK IKK Activation MyD88->IKK NFkB NF-κB Activation IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) Nucleus->Cytokines gene transcription

References

The Biological Function of Porcine Myeloid Antimicrobial Peptide 23 (PMAP-23): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Porcine Myeloid Antimicrobial Peptide 23 (PMAP-23) is a cathelicidin-derived host defense peptide found in pigs. It is a 23-amino acid, cationic peptide with a significant role in the innate immune system. This technical guide provides a comprehensive overview of the biological functions of this compound, focusing on its antimicrobial, immunomodulatory, and cytotoxic activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this compound as a potential therapeutic agent.

Core Biological Functions

This compound exhibits a range of biological activities, with its primary function being direct antimicrobial action against a broad spectrum of pathogens. Its immunomodulatory effects are more limited, and it displays low toxicity to mammalian cells.

Antimicrobial Activity

This compound demonstrates potent, broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] The primary mechanism of its antimicrobial action is the disruption of microbial cell membranes. This interaction is facilitated by the peptide's cationic nature, allowing it to preferentially bind to the negatively charged components of microbial membranes. Upon binding, this compound is thought to form pores or channels, leading to membrane depolarization, leakage of intracellular contents, and ultimately, cell death.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Microorganisms

MicroorganismStrainMIC (μM)Reference(s)
Gram-Positive Bacteria
Staphylococcus aureusATCC 259232 - 4[1]
Staphylococcus aureus-Slightly higher than other bacteria[3]
Gram-Negative Bacteria
Escherichia coliATCC 259222 - 4[1]
Pseudomonas aeruginosa-4 - 8[4]
Salmonella typhimurium--[5]
Fungi
Candida albicans-Strong antifungal activity[6]
Immunomodulatory Activity

The immunomodulatory functions of this compound appear to be limited and dependent on the full-length peptide.[2][7]

  • Cytokine Induction: Full-length this compound has been shown to induce the production of the pro-inflammatory cytokine Interleukin-8 (IL-8) in porcine epithelial cells and macrophages.[2][5][7] However, this activity is lost in truncated versions of the peptide.[2][7]

  • Lipopolysaccharide (LPS) Neutralization: this compound does not appear to bind directly to or neutralize the effects of LPS, a major component of the outer membrane of Gram-negative bacteria.[5][7] Studies have shown that it does not inhibit LPS-induced production of Tumor Necrosis Factor-alpha (TNF-α) in monocytes.[5]

  • Phagocytosis: this compound and its derivatives have been observed to reduce the uptake of fluorescently labeled beads by freshly isolated monocytes, suggesting a potential modulatory effect on phagocytosis.[2][7]

Cytotoxicity and Hemolytic Activity

A crucial aspect for the therapeutic potential of any antimicrobial peptide is its selectivity for microbial cells over host cells. This compound generally exhibits low cytotoxicity and hemolytic activity at concentrations effective against microbes.

Table 2: Cytotoxicity and Hemolytic Activity of this compound

Cell TypeAssayConcentration (µM)ResultReference(s)
Human Red Blood CellsHemolysis AssayUp to 40No significant hemolysis[7]
Porcine Epithelial Cells (IPEC-J2)Metabolic Activity (WST-1)Up to 40No significant toxicity
Other Biological Activities
  • Anticancer Activity: Some studies have explored the potential of this compound and its derivatives as anticancer agents. This activity is also linked to its membrane-disrupting capabilities, with a preference for the altered membrane compositions of cancer cells.[8]

  • Antinematodal Activity: this compound has demonstrated activity against the nematode Caenorhabditis elegans, suggesting a broader range of antiparasitic potential.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological functions of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of this compound against a specific microorganism.

Materials:

  • This compound peptide

  • Test microorganism (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Sterile polypropylene tubes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, inoculate a single colony of the test microorganism into 5 mL of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.

  • Preparation of Peptide Dilutions:

    • Prepare a stock solution of this compound in a sterile, suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

    • Perform serial two-fold dilutions of the peptide stock solution in MHB in a separate 96-well plate or in tubes to obtain a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).

  • Assay Setup:

    • Add 50 µL of the diluted bacterial suspension to each well of a sterile 96-well polypropylene plate.

    • Add 50 µL of each peptide dilution to the corresponding wells containing the bacterial suspension.

    • Include a positive control (bacteria with no peptide) and a negative control (MHB with no bacteria).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Cytotoxicity Assay: Hemolytic Activity

This protocol assesses the lytic effect of this compound on red blood cells.

Materials:

  • This compound peptide

  • Freshly collected human or porcine red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS for 100% hemolysis control)

  • Sterile microcentrifuge tubes or 96-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Red Blood Cells:

    • Wash the RBCs three times with PBS by centrifugation at 1000 x g for 5 minutes, aspirating the supernatant and buffy coat after each wash.

    • Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).

  • Assay Setup:

    • Prepare serial dilutions of this compound in PBS in microcentrifuge tubes or a 96-well plate.

    • Add 100 µL of the 4% RBC suspension to 100 µL of each peptide dilution.

    • Include a negative control (RBCs in PBS only) and a positive control (RBCs in 1% Triton X-100).

  • Incubation:

    • Incubate the samples at 37°C for 1 hour with gentle agitation.

  • Measurement of Hemolysis:

    • Centrifuge the tubes/plate at 1000 x g for 5 minutes to pellet the intact RBCs.

    • Carefully transfer the supernatant to a new plate.

    • Measure the absorbance of the supernatant at 540 nm (hemoglobin release).

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Immunomodulatory Assay: IL-8 Induction by ELISA

This protocol quantifies the ability of this compound to induce IL-8 production in macrophage-like cells.

Materials:

  • This compound peptide

  • Porcine macrophage cell line (e.g., 3D4/31) or human monocyte cell line (e.g., THP-1, differentiated into macrophages with PMA)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS) as a positive control

  • Human or Porcine IL-8 ELISA kit

  • Sterile tissue culture plates (24- or 96-well)

  • Microplate reader

Procedure:

  • Cell Culture and Stimulation:

    • Seed the macrophage cells in a 24- or 96-well plate at an appropriate density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing different concentrations of this compound.

    • Include a negative control (medium only) and a positive control (LPS).

    • Incubate the cells for a specified time (e.g., 4 or 24 hours) at 37°C in a 5% CO2 incubator.

  • Sample Collection:

    • After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA Procedure:

    • Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

      • Coating a 96-well plate with an IL-8 capture antibody.

      • Adding the standards and samples (supernatants).

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Adding a substrate that produces a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using the known concentrations of the IL-8 standard.

    • Determine the concentration of IL-8 in the samples by interpolating their absorbance values from the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the biological functions of this compound.

antimicrobial_mechanism PMAP23 This compound BacterialMembrane Bacterial Cell Membrane (Negatively Charged) PMAP23->BacterialMembrane Electrostatic Interaction PoreFormation Pore/Channel Formation BacterialMembrane->PoreFormation MembraneDisruption Membrane Disruption & Depolarization PoreFormation->MembraneDisruption Leakage Leakage of Intracellular Contents MembraneDisruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Antimicrobial Mechanism of this compound

cytotoxicity_workflow cluster_hemolytic Hemolytic Assay cluster_mtt MTT/WST-1 Assay RBCs Prepare Red Blood Cells (4%) Incubate1 Incubate RBCs with This compound (1h, 37°C) RBCs->Incubate1 PeptideDilutions1 Prepare this compound Serial Dilutions PeptideDilutions1->Incubate1 Centrifuge1 Centrifuge to Pellet RBCs Incubate1->Centrifuge1 Measure1 Measure Hemoglobin Release in Supernatant (Absorbance at 540 nm) Centrifuge1->Measure1 EpithelialCells Seed Epithelial Cells (e.g., IPEC-J2) Incubate2 Incubate Cells with This compound (24h, 37°C) EpithelialCells->Incubate2 PeptideDilutions2 Prepare this compound Serial Dilutions PeptideDilutions2->Incubate2 AddReagent Add MTT/WST-1 Reagent Incubate2->AddReagent Incubate3 Incubate (1-4h, 37°C) AddReagent->Incubate3 Measure2 Measure Formazan Formation (Absorbance at 570 nm) Incubate3->Measure2

Cytotoxicity Assay Workflow

immunomodulatory_pathway PMAP23 This compound (Full-length) Macrophage Macrophage/ Epithelial Cell PMAP23->Macrophage Interaction SignalingCascade Intracellular Signaling Cascade (e.g., NF-κB, MAPK pathways - Putative) Macrophage->SignalingCascade GeneExpression Increased Gene Expression SignalingCascade->GeneExpression IL8 IL-8 Production and Secretion GeneExpression->IL8

Putative IL-8 Induction Pathway by this compound

Conclusion

Porcine Myeloid Antimicrobial Peptide 23 is a promising candidate for the development of new antimicrobial agents. Its potent and broad-spectrum activity, coupled with low cytotoxicity to mammalian cells, makes it an attractive template for designing novel therapeutics. While its immunomodulatory effects are limited, the induction of IL-8 suggests a potential role in modulating the early stages of the immune response. Further research is warranted to fully elucidate the specific signaling pathways involved in its various biological activities and to optimize its therapeutic potential. This technical guide provides a solid foundation of data and protocols to support these future investigations.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial peptides (AMPs) are a vital component of the innate immune system across a vast range of species, offering a first line of defense against invading pathogens. Their unique mechanism of action, primarily involving the disruption of microbial membranes, makes them promising candidates for novel therapeutics in an era of growing antibiotic resistance. Among the most studied families of AMPs are the cathelicidins. PMAP-23, a 23-residue peptide derived from porcine myeloid cells, is a prominent member of the cathelicidin (B612621) family, known for its potent, broad-spectrum antimicrobial activity and relatively low toxicity to mammalian cells.[1][2] This guide provides a comprehensive technical overview of this compound, its structural characteristics, mechanism of action, and the development of related analog compounds designed to enhance its therapeutic potential.

This compound: The Parent Peptide

Structure and Physicochemical Properties

This compound is a cationic peptide that exhibits structural plasticity depending on its environment. In aqueous solutions, it typically adopts an unordered or random coil structure.[3] However, in the presence of a membrane-mimetic environment, such as lipid micelles or bacterial membranes, it folds into a distinct helix-hinge-helix conformation.[1][3] This structure consists of two α-helical segments: one at the N-terminus (residues 1-10) and another at the C-terminus (residues 18-23).[4] These helices are connected by a flexible hinge region containing two critical proline residues (PXXP motif), which induces a kink in the peptide's backbone.[4][5] The tryptophan residue at position 21 (Trp21) has been identified as essential for inducing the C-terminal helical structure and is crucial for the peptide's antibacterial activity.[4]

Mechanism of Action: The Carpet Model

The primary bactericidal mechanism of this compound is described by the "carpet" model.[6] This model involves a multi-step process that leads to the disruption of the bacterial membrane integrity:

  • Electrostatic Attraction : As a cationic peptide, this compound is initially attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Surface Accumulation ("Carpeting") : The peptides accumulate on the membrane surface, arranging themselves parallel to the lipid bilayer, effectively forming a "carpet".[7][8]

  • Membrane Permeabilization : Once a threshold concentration of peptides is reached on the surface, they disrupt the membrane's structure, leading to permeabilization, the formation of transient pores, or even the complete disintegration of the membrane into micelle-like structures.[6][9]

This process is rapid and leads to the leakage of cellular contents and ultimately, cell death. Studies indicate that bacterial killing occurs only when a sufficient number of peptide molecules (estimated at 10⁶ to 10⁷ per cell) are bound to saturate the bacterial membrane completely.[6]

cluster_0 This compound Antimicrobial Mechanism (Carpet Model) A Cationic this compound peptides in solution B Initial electrostatic attraction to negatively charged bacterial membrane A->B C Peptides accumulate on membrane surface, forming a 'carpet' parallel to the lipid bilayer B->C D Threshold concentration is reached C->D E Membrane disruption and permeabilization D->E F Leakage of intracellular contents E->F G Bacterial Cell Death F->G

Caption: The "Carpet Model" mechanism of action for this compound.
Biological Activities

This compound exhibits a wide range of biological activities:

  • Antimicrobial: It is highly active against both Gram-positive and Gram-negative bacteria, as well as some fungi.[10]

  • Immunomodulatory: Full-length this compound can induce the production of the chemokine Interleukin-8 (IL-8) in porcine epithelial cells.[10][11] However, this activity is lost in truncated versions of the peptide, suggesting the full sequence is required.[10] Interestingly, unlike some other AMPs, this compound does not appear to bind directly to LPS to neutralize its effects.[10][12]

  • Anticancer and Antinematodal: this compound has also demonstrated cytotoxic activity against certain tumor cell lines and antinematodal activity against organisms like Caenorhabditis elegans.[2]

This compound Analogs and Related Compounds

To improve the therapeutic profile of this compound, researchers have designed and synthesized numerous analogs. The primary goals of these modifications are to increase antimicrobial potency, enhance stability, and reduce hemolytic activity or cytotoxicity against host cells.

Key analogs include:

  • PMAP-23R (Leu5->Arg): This substitution increases the peptide's net positive charge, potentially enhancing its initial attraction to bacterial membranes.[1]

  • PMAP-23I (Thr19->Ile): This substitution increases the peptide's hydrophobicity, which may improve its ability to insert into and disrupt the lipid bilayer.[1]

  • PMAP-23RI (Leu5->Arg and Thr19->Ile): A dual-substitution analog that combines the properties of PMAP-23R and PMAP-23I. It has shown improved stability and therapeutic effects in mouse infection models.[1][13]

  • PMAP-NC: A rationally designed analog with increased amphipathicity in the N-terminal helix and higher hydrophobicity in the C-terminal helix. It exhibits significantly improved bactericidal and anticancer activity compared to the parent peptide.[3][14]

  • Hybrid Peptides (e.g., 4R-PP-G8): These peptides are created by conjugating this compound sequences with other functional motifs, such as the LPS-binding sequence GWKRKRFG, to enhance affinity for LPS and improve activity against Gram-negative bacteria.[15]

Quantitative Biological Data

The following tables summarize the quantitative data for this compound and its key analogs, allowing for direct comparison of their biological activities.

Table 1: Physicochemical Properties of this compound and Analogs

PeptideAmino Acid SequenceNet Charge
This compoundRIIDLLWRVRPKPIWVWPWPRR-NH₂+7
PMAP-23RRIIDR LWRVRPKPIWVWPWPRR-NH₂+8
PMAP-23IRIIDLLWRVRPKPIWVWPI PRR-NH₂+7
PMAP-23RIRIIDR LWRVRPKPIWVWPI PRR-NH₂+8

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µM)

PeptideS. aureus ATCC 25923E. coli ATCC 25922S. flexneri CICC 21534S. Typhimurium SL1344
This compound42>1284
PMAP-23R22>1282
PMAP-23I21642
PMAP-23RI11321
Data synthesized from references[1][13].

Table 3: Cytotoxicity and Hemolytic Activity

PeptideCytotoxicity (IC₅₀ on RAW264.7 cells, µM)Hemolytic Activity (HC₅₀ on human RBCs, µM)
This compound>128>128
PMAP-23R>128>128
PMAP-23I>128>128
PMAP-23RI>128>128
Data synthesized from references[1][13]. Note: All analogs showed negligible hemolysis and cytotoxicity at the tested concentrations.

Experimental Methodologies

Detailed and standardized protocols are crucial for the accurate evaluation and comparison of antimicrobial peptides.

Solid-Phase Peptide Synthesis (SPPS)

SPPS using Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry is the most common method for producing this compound and its analogs.[16][17]

cluster_workflow Workflow: Solid-Phase Peptide Synthesis & Purification start Select Resin (e.g., Rink Amide) swell Swell resin in solvent (e.g., DMF) start->swell deprotect Fmoc Deprotection (20% piperidine (B6355638) in DMF) swell->deprotect wash1 Wash Resin (DMF) deprotect->wash1 couple Couple next Fmoc-protected Amino Acid (HBTU/DIEA) wash1->couple wash2 Wash Resin (DMF) couple->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotect  Next amino acid cleave Cleave peptide from resin & remove side-chain protecting groups (e.g., TFA cocktail) repeat->cleave Final amino acid precipitate Precipitate in cold ether & Centrifuge cleave->precipitate purify Purify by RP-HPLC precipitate->purify lyophilize Lyophilize to obtain pure peptide powder purify->lyophilize analyze Characterize by Mass Spectrometry lyophilize->analyze

Caption: A typical workflow for peptide synthesis and purification.

Protocol Outline:

  • Resin Preparation: Start with a suitable solid support, such as Rink Amide resin for a C-terminal amide. Swell the resin in a solvent like dimethylformamide (DMF).[18]

  • Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of 20% piperidine in DMF to expose a free amine.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling agent (e.g., HBTU) and a base (e.g., DIEA) and add it to the resin. Allow the reaction to proceed to completion.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the sequence is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers, to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final product using mass spectrometry.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of a peptide required to inhibit the visible growth of a specific bacterium.[19][20]

Protocol Outline:

  • Preparation: Prepare a two-fold serial dilution of the peptide in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).[21]

  • Inoculum: Prepare a standardized bacterial inoculum to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial suspension to each well of the plate containing the peptide dilutions. Include a positive control (bacteria, no peptide) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: Determine the MIC by visually inspecting the wells. The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.[20]

Hemolysis Assay

This assay measures the peptide's lytic activity against red blood cells (RBCs), an indicator of its potential toxicity to host cells.

Protocol Outline:

  • RBC Preparation: Obtain fresh human red blood cells and wash them multiple times in a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma components. Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).

  • Incubation: Add the RBC suspension to a 96-well plate containing serial dilutions of the peptide. Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% lysis).

  • Reaction: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet intact RBCs.

  • Analysis: Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control. The HC₅₀ is the peptide concentration that causes 50% hemolysis.[22]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[23][24]

Protocol Outline:

  • Cell Seeding: Seed mammalian cells (e.g., HEK293 or RAW264.7) into a 96-well plate and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of the peptide and incubate for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 3-4 hours.[25] Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[26]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[26]

  • Analysis: Measure the absorbance of the solution at ~570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Immunomodulatory Signaling

While the primary function of this compound is direct antimicrobial action, its ability to modulate host immune responses is also of interest. Full-length this compound induces IL-8 production in epithelial cells.[11] The exact pathway is not fully elucidated, but it does not appear to involve direct binding and neutralization of LPS, a common mechanism for other cathelicidins.[12] This suggests this compound may interact with other cell surface receptors or induce a cellular stress response that triggers downstream signaling cascades, potentially involving MAP kinases, leading to the activation of transcription factors like NF-κB and subsequent IL-8 gene expression. The loss of this activity in truncated peptides highlights the importance of the peptide's complete structure for its limited immunomodulatory functions.[10]

cluster_pathway Proposed Immunomodulatory Pathway of this compound pmap Full-Length This compound receptor Unknown Receptor or Membrane Interaction pmap->receptor lps LPS pmap->lps No direct binding mapk MAPK Signaling Cascade (p38, ERK, JNK) receptor->mapk nfkb NF-κB Activation mapk->nfkb nucleus Nucleus nfkb->nucleus il8_gene IL-8 Gene Transcription il8_protein IL-8 Protein Secretion il8_gene->il8_protein chemo Neutrophil Chemotaxis il8_protein->chemo tlr4 TLR4 lps->tlr4 Binds

Caption: Proposed pathway for this compound induced IL-8 production.

Conclusion and Future Perspectives

The this compound peptide family serves as an excellent model for the study and development of new antimicrobial agents. The parent peptide, this compound, possesses a desirable combination of broad-spectrum antibacterial activity and low host cell toxicity. Rational design and amino acid substitution have led to the creation of analogs like PMAP-23RI and PMAP-NC with enhanced stability and potency, demonstrating the high potential for engineering AMPs for specific therapeutic applications.[1][14] Future research will likely focus on further optimizing these peptides to improve their pharmacokinetic properties, reduce the potential for resistance development, and explore their efficacy in complex in vivo infection models and as anticancer agents. The continued investigation into their immunomodulatory roles may also unveil new applications as multi-functional therapeutic agents.

References

Unveiling the Antimicrobial Potential of PMAP-23: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth characterization of the antimicrobial properties of Porcine Myeloid Antibacterial Peptide-23 (PMAP-23), a promising candidate in the search for novel antimicrobial agents. This document outlines its spectrum of activity, mechanism of action, and cytotoxicity, supported by detailed experimental protocols and data presented for comparative analysis.

Core Antimicrobial Properties of this compound

This compound, a cathelicidin-derived antimicrobial peptide from porcine leukocytes, demonstrates a broad spectrum of activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3][4] Its efficacy is noted to be significantly higher than conventional antibiotics like ampicillin, particularly against Gram-negative bacteria.[1] The peptide's structure, which adopts a unique helix-hinge-helix conformation in a membrane environment, is crucial for its function. This structure consists of two α-helices in the N-terminal and C-terminal regions, connected by a flexible hinge containing a PXXP motif.

Spectrum of Activity

The antimicrobial efficacy of this compound and its derivatives has been quantified against a variety of microorganisms. The following tables summarize the Minimum Inhibitory Concentrations (MICs) reported in the literature.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains

Bacterial StrainTypeMIC (μM)
Staphylococcus aureusGram-positiveSlightly higher than other bacteria
Gram-negative bacteriaGram-negative10- to 80-fold lower than ampicillin

Table 2: Antimicrobial Activity of this compound Analogs

Peptide AnalogModificationChange in ActivityTarget Organisms
PMAP-23RLeu5 -> ArgIncreasedGram-negative bacteria
PMAP-23IThr19 -> IleIncreasedShigella flexneri
PMAP-23RILeu5 -> Arg & Thr19 -> IleEnhanced stability and activityS. aureus, Salmonella enterica
PMAP-NCIncreased N-helix amphipathicity and C-helix hydrophobicity2-8 fold improved bactericidal activityGram-positive and Gram-negative strains
Mechanism of Action: The Carpet-Like Model

The primary bactericidal mechanism of this compound is described as a "carpet-like" model. This process involves the electrostatic attraction of the highly cationic peptide to the negatively charged lipids of the bacterial membrane. Upon accumulating on the membrane surface, this compound disrupts the membrane integrity, leading to cell lysis. This direct physical disruption is a key advantage, as it is less likely to induce microbial resistance compared to conventional antibiotics that target specific metabolic pathways. The interaction begins with the N-terminal helix binding to the membrane surface, followed by the insertion of the C-terminal helix into the lipid bilayer.

cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Membrane_Accumulation Accumulation on Membrane ('Carpet' Formation) Lipid_Bilayer->Membrane_Accumulation Binding PMAP23 This compound Peptide Electrostatic_Attraction Electrostatic Attraction PMAP23->Electrostatic_Attraction Electrostatic_Attraction->Lipid_Bilayer Membrane_Disruption Membrane Disruption & Permeabilization Membrane_Accumulation->Membrane_Disruption Cell_Lysis Cell Lysis Membrane_Disruption->Cell_Lysis

Figure 1: Proposed "carpet-like" mechanism of action for this compound.

Cytotoxicity and Hemolytic Activity

A crucial aspect of any potential therapeutic agent is its safety profile. This compound exhibits a degree of selectivity for bacterial membranes over mammalian cells. Studies have shown that this compound and many of its derivatives have low hemolytic activity against human red blood cells and are not toxic to epithelial cells at concentrations effective against bacteria (up to 40 μM). This selectivity is attributed to the difference in lipid composition between bacterial and mammalian cell membranes.

Table 3: Cytotoxicity of this compound and its Derivatives

PeptideHemolytic ActivityCytotoxicity (Epithelial Cells)
This compoundNegligible up to 100 μMLow up to 40 μM
Truncated/Mutated DerivativesNone up to 40 μMNot toxic up to 40 μM
PMAP-23R, PMAP-23I, PMAP-23RINegligibleNegligible
PMAP-NCLow-

Experimental Protocols

The characterization of this compound's antimicrobial properties relies on a suite of standardized in vitro assays. The following sections provide detailed methodologies for these key experiments.

Start Peptide Synthesis & Purification MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay Colony_Counting Colony Counting Assay Start->Colony_Counting Immunomodulatory_Assays Immunomodulatory Assays Start->Immunomodulatory_Assays Cytotoxicity_Assays Cytotoxicity Assays MIC_Assay->Cytotoxicity_Assays Mechanism_Assays Mechanism of Action Assays MIC_Assay->Mechanism_Assays Colony_Counting->Cytotoxicity_Assays Hemolysis_Assay Hemolysis Assay Cytotoxicity_Assays->Hemolysis_Assay Epithelial_Cell_Assay Epithelial Cell Viability Assay Cytotoxicity_Assays->Epithelial_Cell_Assay End Comprehensive Characterization Hemolysis_Assay->End Epithelial_Cell_Assay->End Membrane_Permeabilization Membrane Permeabilization Assay (SYTOX Green) Mechanism_Assays->Membrane_Permeabilization LPS_Binding LPS Binding Assay (Isothermal Titration Calorimetry) Mechanism_Assays->LPS_Binding Membrane_Permeabilization->End LPS_Binding->End Cytokine_Induction Cytokine Induction (ELISA) Immunomodulatory_Assays->Cytokine_Induction Phagocytosis_Assay Phagocytosis Assay Immunomodulatory_Assays->Phagocytosis_Assay Cytokine_Induction->End Phagocytosis_Assay->End

Figure 2: Experimental workflow for the characterization of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strain on a suitable agar (B569324) plate and incubate overnight.

    • Inoculate a single colony into a broth medium (e.g., Mueller-Hinton Broth) and incubate until the culture reaches the mid-logarithmic phase of growth.

    • Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water).

    • Perform serial twofold dilutions of the peptide stock solution in the appropriate broth medium in a 96-well microtiter plate.

  • Incubation and Observation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.

Colony Counting Assay

This assay is used to determine the bactericidal activity of the peptide over time.

  • Exposure:

    • Prepare a bacterial suspension as described for the MIC assay.

    • Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension.

    • Incubate the mixtures at 37°C.

  • Sampling and Plating:

    • At specific time points (e.g., 0, 30, 60, 120 minutes), withdraw aliquots from each mixture.

    • Perform serial dilutions of the aliquots in a sterile saline solution.

    • Plate a defined volume of each dilution onto agar plates.

  • Enumeration:

    • Incubate the plates overnight at 37°C.

    • Count the number of viable colonies on each plate to determine the CFU/mL at each time point.

Hemolysis Assay

This assay assesses the peptide's lytic activity against red blood cells.

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh human or animal blood and centrifuge to pellet the RBCs.

    • Wash the RBCs multiple times with a phosphate-buffered saline (PBS) solution.

    • Resuspend the washed RBCs in PBS to a final concentration of 1-8% (v/v).

  • Incubation:

    • In a 96-well plate, add the RBC suspension to wells containing serial dilutions of this compound.

    • Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).

    • Incubate the plate at 37°C for 1 hour.

  • Measurement:

    • Centrifuge the plate to pellet intact RBCs.

    • Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 414 nm or 540 nm) using a microplate reader.

    • Calculate the percentage of hemolysis relative to the positive control.

Cytotoxicity Assay on Epithelial Cells (MTT/WST Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture:

    • Seed epithelial cells (e.g., IPEC-J2) in a 96-well plate and grow to confluence.

  • Treatment:

    • Expose the cells to various concentrations of this compound for a specified period (e.g., 24 hours).

  • MTT/WST Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST (Water Soluble Tetrazolium) reagent to each well.

    • Incubate for a few hours to allow viable cells to convert the tetrazolium salt into a colored formazan (B1609692) product.

  • Measurement:

    • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of the colored solution at the appropriate wavelength using a microplate reader.

    • Cell viability is expressed as a percentage relative to untreated control cells.

Membrane Permeabilization Assay (SYTOX Green)

This assay detects damage to the bacterial cell membrane.

  • Bacterial Suspension:

    • Prepare a suspension of bacteria in a suitable buffer.

  • Assay Setup:

    • Add the bacterial suspension to a microplate well containing the fluorescent dye SYTOX Green. SYTOX Green can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.

    • Record the baseline fluorescence.

  • Peptide Addition and Measurement:

    • Add this compound to the well.

    • Monitor the increase in fluorescence over time using a fluorescence microplate reader. An increase in fluorescence indicates membrane permeabilization.

Conclusion and Future Directions

The initial characterization of this compound reveals it to be a potent antimicrobial peptide with a broad spectrum of activity and a favorable safety profile. Its rapid, membrane-disrupting mechanism of action makes it a compelling candidate for further development, particularly in an era of rising antibiotic resistance. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to build upon. Future research should focus on in vivo efficacy studies, formulation development to enhance stability and delivery, and further exploration of its immunomodulatory properties. The continued investigation of this compound and its analogs holds significant promise for the future of infectious disease treatment.

References

Foundational Research on Cathelicidin-Derived Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cathelicidin-derived peptides are a crucial component of the innate immune system, exhibiting a broad spectrum of antimicrobial and immunomodulatory activities. These multifaceted peptides hold significant promise as templates for the development of novel therapeutics against infectious diseases and inflammatory conditions. This technical guide provides an in-depth overview of the foundational research on cathelicidin-derived peptides, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in the discovery and development of peptide-based drugs.

Introduction to Cathelicidins

Cathelicidins are a family of antimicrobial peptides (AMPs) found in vertebrates.[1][2] They are characterized by a conserved N-terminal cathelin-like domain and a highly variable C-terminal antimicrobial peptide domain.[3] The inactive propeptide is proteolytically cleaved to release the active peptide.[4] In humans, the only known cathelicidin (B612621) is hCAP-18, the precursor to the well-studied 37-amino acid peptide LL-37.[5] Cathelicidin-derived peptides are known for their direct antimicrobial action against a wide range of pathogens, including bacteria, viruses, and fungi, as well as their ability to modulate the host immune response.

Quantitative Data on Peptide Activity

The biological activity of cathelicidin-derived peptides is quantified through various in vitro assays. The following tables summarize key quantitative data for a selection of these peptides, providing a comparative overview of their antimicrobial efficacy and cytotoxic potential.

Table 1: Minimum Inhibitory Concentrations (MIC) of Cathelicidin-Derived Peptides against Various Pathogens

PeptideOrganismMIC (µg/mL)MIC (µM)Reference
LL-37 Pseudomonas aeruginosa>32-
Escherichia coli-15.6
Staphylococcus aureus-31.2
CAP18 (rabbit) Pseudomonas aeruginosa0.2-
Escherichia coli-<4.2
Staphylococcus aureus-<43.7
SMAP29 (sheep) Pseudomonas aeruginosa0.05-
Escherichia coli-<4.2
Staphylococcus aureus-<43.7
mCRAMP (mouse) Pseudomonas aeruginosa0.40-
BMAP-27 (bovine) Gram-negative bacteria-1-8
Gram-positive bacteria-1-8
To-KL37 (Iberian mole) Escherichia coli-0.1-50
Staphylococcus aureus-0.1-50
Candida albicans-0.1-50

Table 2: Cytotoxicity and Hemolytic Activity of Cathelicidin-Derived Peptides

PeptideCell Line / TargetParameterValue (µg/mL)Value (µM)Reference
LL-37 Human ErythrocytesHC50>200>200
SK-24 (LL-37 fragment) Human ErythrocytesHC50>200>200
Cth13 (synthetic) -IC50959-
Cth14 (synthetic) -IC50335-
Peptoid 1 J774A.1 macrophagesIC50-12.5
Peptoid 1-11mer J774A.1 macrophagesIC50-50
Peptoid 1-C134mer J774A.1 macrophagesIC50-100

HC50: 50% hemolytic concentration; IC50: 50% inhibitory concentration.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational research of cathelicidin-derived peptides.

Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc Solid-Phase Peptide Synthesis is the standard method for chemically synthesizing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.

Protocol:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for C-terminally amidated peptides) in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine (B6355638) in DMF. This exposes a free amine for the next coupling step.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

  • Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add this activated amino acid to the resin to form a new peptide bond.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Protocol (Broth Microdilution Method):

  • Bacterial Inoculum Preparation: Culture the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic growth phase. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Peptide Dilution: Prepare a series of two-fold dilutions of the peptide in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest peptide concentration at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Assay: MTT/XTT Assay

The MTT and XTT assays are colorimetric assays used to assess cell viability and the cytotoxic effects of peptides on mammalian cells. Metabolically active cells reduce the tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product.

Protocol (MTT Assay):

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined from the dose-response curve.

Hemolytic Assay

This assay measures the ability of a peptide to lyse red blood cells (erythrocytes), providing an indication of its toxicity to mammalian cells.

Protocol:

  • Red Blood Cell Preparation: Obtain fresh human or animal red blood cells (RBCs) and wash them several times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a final concentration of 2-8%.

  • Peptide Incubation: In a 96-well plate or microcentrifuge tubes, mix various concentrations of the peptide with the RBC suspension.

  • Controls: Include a negative control (RBCs in PBS) and a positive control (RBCs in a solution that causes 100% lysis, such as 1% Triton X-100).

  • Incubation: Incubate the samples at 37°C for 1 hour.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 450-570 nm.

  • Data Analysis: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control. The HC50 value (the concentration that causes 50% hemolysis) can be determined.

Signaling Pathways and Mechanisms of Action

Cathelicidin-derived peptides exert their biological effects through a variety of mechanisms, including direct membrane disruption of pathogens and modulation of host cell signaling pathways.

Antimicrobial Mechanism

The primary antimicrobial mechanism of many cathelicidin-derived peptides involves the disruption of microbial cell membranes. Due to their cationic nature, they preferentially interact with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. This interaction leads to membrane permeabilization and cell death.

Antimicrobial_Mechanism cluster_peptide Cathelicidin-Derived Peptide cluster_membrane Bacterial Membrane cluster_interaction Mechanism of Action Peptide Cationic Peptide (+ charge) Electrostatic Electrostatic Peptide->Electrostatic Initial Attraction Membrane Anionic Membrane (- charge) Membrane->Electrostatic Binding Binding Electrostatic->Binding Insertion Insertion Binding->Insertion Disruption Disruption Insertion->Disruption Lysis Lysis Disruption->Lysis Disruption->Lysis Cell Death

Antimicrobial mechanism of cathelicidin-derived peptides.
Immunomodulatory Signaling

Cathelicidin-derived peptides, particularly LL-37, are potent modulators of the immune system. They can influence a variety of cellular processes, including cytokine and chemokine production, cell migration, and differentiation. These effects are mediated through interactions with various cell surface receptors and subsequent activation of intracellular signaling cascades.

LL-37 can modulate the response to pathogen-associated molecular patterns (PAMPs) by interacting with Toll-like receptors (TLRs). For instance, it can bind to LPS and prevent its interaction with TLR4, thereby dampening the inflammatory response. Conversely, it can form complexes with self-DNA or self-RNA, leading to the activation of endosomal TLR9 and TLR7, respectively, which can contribute to autoimmune responses.

TLR_Modulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_endosome Endosome cluster_intracellular Intracellular Signaling LL37 LL-37 selfDNA Self-DNA LL37->selfDNA Forms complex TLR4 TLR4 LL37->TLR4 Binding to LPS, prevents TLR4 activation LPS LPS LPS->TLR4 TLR9 TLR9 selfDNA->TLR9 Complex enters endosome NFkB_inhibition NF-κB Pathway (Inhibition) TLR4->NFkB_inhibition IRF7_activation IRF7 Pathway (Activation) TLR9->IRF7_activation

Modulation of TLR signaling by LL-37.

In epithelial cells, LL-37 can promote wound healing, proliferation, and the production of chemokines. These effects are often mediated through the activation of G protein-coupled receptors (GPCRs) like the formyl peptide receptor 2 (FPR2) and receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR). Downstream signaling often involves the activation of the MAPK/ERK and PI3K/Akt pathways.

Epithelial_Signaling cluster_extracellular Extracellular cluster_membrane Epithelial Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response LL37 LL-37 FPR2 FPR2 (GPCR) LL37->FPR2 EGFR EGFR LL37->EGFR PI3K_Akt PI3K/Akt Pathway FPR2->PI3K_Akt MAPK_ERK MAPK/ERK Pathway EGFR->MAPK_ERK Proliferation Proliferation PI3K_Akt->Proliferation Migration Migration MAPK_ERK->Migration Chemokine Chemokine Production MAPK_ERK->Chemokine

LL-37 signaling in epithelial cells.

Conclusion

Cathelicidin-derived peptides represent a rich and diverse source of potential therapeutic agents. Their dual role as direct antimicrobials and immunomodulators makes them particularly attractive for addressing the challenges of antibiotic resistance and dysregulated inflammation. A thorough understanding of their structure-activity relationships, mechanisms of action, and interactions with host systems, as outlined in this guide, is essential for the successful translation of these promising molecules from foundational research to clinical applications. The provided data and protocols offer a solid foundation for researchers to build upon in their efforts to harness the therapeutic potential of cathelicidin-derived peptides.

References

Exploratory Studies on the Antifungal Activity of PMAP-23: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal properties of PMAP-23, a 23-amino acid antimicrobial peptide derived from porcine myeloid cells. This compound has demonstrated significant activity against a range of fungal pathogens, primarily through membrane disruption and the induction of apoptosis. This document synthesizes available quantitative data, details key experimental protocols, and visualizes the peptide's mechanism of action to support further research and development in the field of antifungal therapeutics.

Quantitative Antifungal Activity of this compound

This compound exhibits potent fungicidal activity against various yeasts and molds. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and its derivatives against clinically relevant fungal species.

Table 1: Minimum Inhibitory Concentration (MIC) of PMAP-36 Derivatives against Candida Species

Fungal SpeciesPMAP-36 (μM)RI21 (μM)RI18 (μM)TI15 (μM)RI12 (μM)
Candida albicans 2.2086>128816>128>128
Candida albicans CA276>128816>128>128
Candida tropicalis 2.197581288
Candida krusei 2.1857641632>128>128

Note: Data for PMAP-36 derivatives are presented as a proxy for the potential activity of cathelicidin-derived peptides. Specific MIC values for this compound against a wide range of fungal species are not extensively available in the public domain.

Mechanism of Action

The primary antifungal mechanism of this compound involves the direct disruption of the fungal plasma membrane. At higher concentrations (e.g., 5 µM against Candida albicans), this leads to rapid membrane permeabilization, depolarization, and potassium ion (K+) efflux, causing gross destruction and rupture of the cell.[1][2]

At lower, sub-lethal concentrations (e.g., 2.5 µM against C. albicans), this compound induces a more nuanced, secondary mechanism involving apoptosis.[1] This programmed cell death pathway is initiated by an increase in cytosolic and mitochondrial calcium (Ca2+) levels, which in turn disrupts the NAD+/NADH ratio and leads to the accumulation of reactive oxygen species (ROS).[1] The subsequent oxidative stress triggers a cascade of apoptotic events, including metacaspase activation, DNA fragmentation, and the externalization of phosphatidylserine.[1]

Signaling Pathway of this compound Induced Apoptosis

The following diagram illustrates the proposed signaling cascade leading to apoptosis in fungal cells upon treatment with sub-lethal concentrations of this compound.

PMAP23_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Fungal Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus PMAP23 This compound (Sub-lethal Conc.) Membrane Ca_Cytosol ↑ Cytosolic Ca²⁺ Membrane->Ca_Cytosol Disrupts Ca²⁺ homeostasis Ca_Mito ↑ Mitochondrial Ca²⁺ Ca_Cytosol->Ca_Mito ROS ↑ ROS Accumulation Metacaspase Metacaspase Activation ROS->Metacaspase DNA_frag DNA Fragmentation Metacaspase->DNA_frag PS_ext Phosphatidylserine Externalization Metacaspase->PS_ext NAD_NADH Altered NAD⁺/NADH Ratio Ca_Mito->NAD_NADH NAD_NADH->ROS Apoptosis Apoptosis DNA_frag->Apoptosis PS_ext->Apoptosis

This compound induced apoptosis signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antifungal activity of this compound.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a fungal isolate.

Materials:

  • 96-well microtiter plates

  • This compound stock solution

  • Fungal inoculum (adjusted to 0.5 McFarland standard)

  • RPMI 1640 broth with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare this compound Dilutions:

    • Prepare a series of twofold dilutions of the this compound stock solution in RPMI 1640 broth directly in the 96-well plate. The final volume in each well should be 100 µL.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control (sterility control).

  • Prepare Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the standardized suspension in RPMI 1640 to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well containing the this compound dilutions and the growth control well.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by measuring the optical density (OD) at 600 nm.

Synergy Testing (Checkerboard Assay)

This protocol assesses the interaction between this compound and another antifungal agent (e.g., fluconazole).

Materials:

  • 96-well microtiter plates

  • This compound stock solution

  • Second antifungal agent stock solution (e.g., fluconazole)

  • Fungal inoculum (prepared as in 3.1)

  • RPMI 1640 broth

Procedure:

  • Prepare Drug Dilutions:

    • Prepare serial twofold dilutions of this compound horizontally across the microtiter plate.

    • Prepare serial twofold dilutions of the second antifungal agent vertically down the plate. This creates a matrix of wells with various combinations of the two agents.

    • Include wells with each agent alone to determine their individual MICs.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized fungal suspension as described in the broth microdilution protocol.

    • Incubate the plate under the same conditions (35°C for 24-48 hours).

  • Data Analysis:

    • Determine the MIC of each agent alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of second drug in combination / MIC of second drug alone)

    • Interpret the FICI values as follows:

      • Synergy: FICI ≤ 0.5

      • Additive: 0.5 < FICI ≤ 1.0

      • Indifference: 1.0 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Time-Kill Kinetics Assay

This assay evaluates the rate at which this compound kills a fungal isolate over time.

Materials:

  • Flasks or tubes for incubation

  • This compound solution at desired concentrations (e.g., 1x, 2x, 4x MIC)

  • Fungal inoculum (prepared as in 3.1)

  • RPMI 1640 broth

  • Sabouraud Dextrose Agar plates

  • Sterile saline for dilutions

Procedure:

  • Assay Setup:

    • Prepare flasks containing RPMI 1640 broth with the desired concentrations of this compound. Include a drug-free control flask.

    • Inoculate each flask with the fungal suspension to a final concentration of approximately 1 x 10⁵ CFU/mL.

  • Incubation and Sampling:

    • Incubate the flasks at 35°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto Sabouraud Dextrose Agar plates.

    • Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration and the control. A ≥2-log₁₀ decrease in CFU/mL compared to the initial inoculum is generally considered fungicidal.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

Antifungal_Susceptibility_Workflow A Prepare this compound Serial Dilutions in 96-well plate C Inoculate Plate A->C B Prepare Fungal Inoculum (0.5 McFarland) B->C D Incubate at 35°C for 24-48h C->D E Determine MIC (Visual or OD Reading) D->E

Workflow for Antifungal Susceptibility Testing.

Synergy_Testing_Workflow A Prepare 2D Dilution Matrix of This compound and Second Antifungal C Inoculate Plate A->C B Prepare Fungal Inoculum B->C D Incubate at 35°C for 24-48h C->D E Determine MICs of Single Agents and Combinations D->E F Calculate FIC Index E->F G Interpret Interaction (Synergy, Additive, etc.) F->G

Workflow for Synergy Testing (Checkerboard Assay).

Time_Kill_Workflow A Prepare Fungal Culture with Different this compound Concentrations B Incubate with Agitation A->B C Collect Aliquots at Specific Time Points B->C D Perform Serial Dilutions and Plate on Agar C->D E Incubate Plates and Count Colonies (CFU/mL) D->E F Plot log10 CFU/mL vs. Time E->F

References

Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of PMAP-23

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the solid-phase peptide synthesis (SPPS) of PMAP-23, a 23-amino acid antimicrobial peptide with potent activity against a broad spectrum of bacteria. The methodology is based on the widely utilized Fmoc/tBu strategy. Detailed procedures for peptide elongation, cleavage from the resin, and purification are presented. Additionally, this note includes expected quantitative data for synthesis yield and purity, along with a description of the peptide's mechanism of action. Visual diagrams illustrating the synthesis workflow and the antimicrobial signaling pathway are also provided to facilitate understanding.

Introduction

This compound is a cathelicidin-derived antimicrobial peptide originally identified in porcine myeloid cells. Its sequence is H₂N-Arg-Ile-Ile-Asp-Leu-Leu-Trp-Arg-Val-Arg-Arg-Pro-Gln-Lys-Pro-Lys-Phe-Val-Thr-Val-Trp-Val-Arg-CONH₂. It exhibits robust antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for this compound is characterized as a "carpet-like" model, where the peptide electrostatically binds to the negatively charged bacterial cell membrane, leading to membrane disruption and cell death. The efficient chemical synthesis of this compound is crucial for research into its structure-activity relationship, mechanism of action, and potential therapeutic applications. Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the method of choice for obtaining high-purity this compound for such studies.

Data Presentation

The following tables summarize the key specifications for this compound and the expected quantitative outcomes for its synthesis based on a 0.1 mmol scale. These values are representative for the synthesis of peptides of similar length and complexity.

Table 1: this compound Peptide Specifications

PropertyValue
Full NamePorcine Myeloid Antimicrobial Peptide 23
Amino Acid SequenceRIIDLLWRVRRPQKPKFVTVWVR-NH₂
Molecular FormulaC₁₄₁H₂₄₄N₄₄O₂₅
Molecular Weight3052.8 g/mol
C-TerminusAmide
Theoretical pI11.74

Table 2: Expected Synthesis and Purification Data (0.1 mmol Scale)

ParameterExpected ValueNotes
Resin Substitution Level0.5 - 0.8 mmol/gTypical for Rink Amide resin.
Crude Peptide Yield250 - 350 mgVaries depending on synthesis efficiency.
Purity of Crude Peptide60 - 80%Determined by RP-HPLC.
Purified Peptide Yield50 - 100 mgPost-purification yield.
Final Purity>95%Determined by RP-HPLC.
Overall Yield15 - 30%Based on the initial loading of the first amino acid.

Experimental Protocols

Materials and Reagents
  • Resin: Rink Amide MBHA resin (100-200 mesh, substitution ~0.6 mmol/g)

  • Fmoc-Protected Amino Acids: Fmoc-Arg(Pbf)-OH, Fmoc-Ile-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Leu-OH, Fmoc-Trp(Boc)-OH, Fmoc-Val-OH, Fmoc-Pro-OH, Fmoc-Gln(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH, Fmoc-Thr(tBu)-OH

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Activation Base: DIEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), HPLC-grade acetonitrile (B52724), HPLC-grade water

  • Cleavage Cocktail (Reagent K): 82.5% TFA (Trifluoroacetic acid), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT)

  • Precipitation Solvent: Cold diethyl ether

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol describes the manual synthesis of this compound on a 0.1 mmol scale.

  • Resin Swelling:

    • Place approximately 167 mg of Rink Amide MBHA resin (for a substitution of 0.6 mmol/g) in a reaction vessel.

    • Add 5 mL of DMF and allow the resin to swell for 1 hour at room temperature with gentle agitation.

    • Drain the DMF.

  • First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):

    • Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 5 mL of 20% piperidine in DMF for 15 minutes.

    • Washing: Wash the resin thoroughly with DMF (5 x 5 mL).

    • Coupling:

      • In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (4 eq, 0.4 mmol, 259.5 mg), HBTU (3.9 eq, 0.39 mmol, 147.9 mg) in 3 mL of DMF.

      • Add DIEA (8 eq, 0.8 mmol, 139 µL) to the amino acid solution and pre-activate for 2 minutes.

      • Add the activated amino acid solution to the resin.

      • Agitate the reaction mixture for 2 hours at room temperature.

    • Washing: Wash the resin with DMF (3 x 5 mL).

    • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling (a negative result, blue beads, indicates success).

  • Peptide Chain Elongation (Cycles 2-23):

    • Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the this compound sequence.

  • Final Deprotection:

    • After the final coupling cycle, perform a final Fmoc deprotection as described in step 2.

    • Wash the resin with DMF (5 x 5 mL), followed by DCM (3 x 5 mL).

    • Dry the peptide-resin under vacuum for at least 1 hour.

Protocol 2: Cleavage and Deprotection
  • Preparation:

    • Prepare 10 mL of the cleavage cocktail (Reagent K) in a fume hood. Caution: TFA is highly corrosive.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.

    • A white precipitate of the crude peptide should form.

  • Washing and Drying:

    • Centrifuge the tube at 4000 rpm for 10 minutes.

    • Carefully decant the ether.

    • Resuspend the peptide pellet in 40 mL of cold diethyl ether and repeat the centrifugation and decanting steps twice more.

    • After the final wash, allow the crude peptide pellet to air dry in the fume hood to remove residual ether, followed by drying under vacuum.

Protocol 3: Purification and Analysis
  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.

    • Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.

    • Use a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA). A typical gradient is 10-60% acetonitrile over 40 minutes.

    • Collect fractions corresponding to the major peptide peak.

  • Analysis:

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Lyophilization:

    • Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.

Visualizations

This compound Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated 23x) cluster_final_steps Final Steps Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Next Amino Acid Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIEA) Wash1->Coupling Next Amino Acid Wash2 DMF Wash Coupling->Wash2 Next Amino Acid Wash2->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization

Caption: Workflow for the solid-phase synthesis of this compound.

This compound Mechanism of Action: The Carpet Model

PMAP23_Mechanism cluster_membrane Bacterial Cell Membrane Membrane_before Negatively Charged Outer Leaflet Accumulation Peptide Accumulation 'Carpet' Formation Membrane_before->Accumulation High local concentration Membrane_after Disrupted Membrane Pore Formation CellDeath Cell Lysis & Death Membrane_after->CellDeath PMAP23 This compound Peptide Binding Electrostatic Attraction PMAP23->Binding Binding->Membrane_before Disruption Membrane Permeabilization Accumulation->Disruption Disruption->Membrane_after

Caption: The "carpet-like" mechanism of action of this compound.

Determining the Minimum Inhibitory Concentration (MIC) of PMAP-23: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of the porcine myeloid antimicrobial peptide, PMAP-23. The protocols outlined below are based on established methods for antimicrobial susceptibility testing, with specific modifications pertinent to cationic antimicrobial peptides.

Introduction

This compound is a cathelicidin-derived antimicrobial peptide with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Accurate determination of its MIC is crucial for evaluating its potency, understanding its spectrum of activity, and for preclinical development. Standard antimicrobial susceptibility testing methods, such as broth microdilution and agar (B569324) dilution, are commonly employed. However, due to the cationic nature of this compound, certain modifications are necessary to ensure reliable and reproducible results.

Data Presentation: this compound MIC Values

The following table summarizes the reported MIC values of this compound against various bacterial strains. It is important to note that MIC values can be influenced by the specific methodology and experimental conditions used.

MicroorganismStrainMIC (µM)MIC (µg/mL)Reference
Escherichia coliATCC 259221 - 102.7 - 27
Escherichia coli-2 - 4-
Staphylococcus aureusATCC 25923--
Pseudomonas aeruginosaATCC 27853--
Shigella flexneriCICC 21534> this compound-
Salmonella enterica serovar TyphimuriumSL1344--

Note: MIC values can vary between studies due to differences in experimental protocols. The provided data is for comparative purposes.

Experimental Protocols

Broth Microdilution Method

This is the most frequently used method for determining the MIC of antimicrobial peptides. The protocol described here is a modified version of the standard Clinical and Laboratory Standards Institute (CLSI) method, adapted for cationic peptides.

Materials:

  • This compound peptide

  • Test bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates (non-treated)

  • Sterile polypropylene tubes

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution

  • Spectrophotometer or microplate reader

  • Sterile deionized water or 0.01% acetic acid for peptide stock solution

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.

    • Inoculate the colonies into a tube containing 5 mL of MHB.

    • Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth, matching the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in sterile deionized water or 0.01% acetic acid.

    • Perform serial two-fold dilutions of the peptide in 0.01% acetic acid containing 0.2% BSA to prevent the peptide from adhering to plastic surfaces. The concentration of these dilutions should be 10 times the final desired concentration.

  • Assay Procedure:

    • Dispense 100 µL of the diluted bacterial suspension into each well of a 96-well polypropylene plate.

    • Add 11 µL of each 10x peptide dilution to the corresponding wells.

    • Include a positive control for bacterial growth (no peptide) and a negative control (sterile broth).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth.

    • Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_result Result A Bacterial Culture (Mid-log phase) C Standardize Inoculum (0.5 McFarland) A->C B This compound Stock Solution D Serial Dilutions of this compound B->D E Inoculate 96-well Polypropylene Plate C->E F Add this compound Dilutions D->F E->F Combine G Incubate at 37°C (18-24h) F->G H Read Results (Visual/OD600) G->H I Determine MIC H->I

Broth microdilution workflow for MIC determination.
Agar Dilution Method

The agar dilution method is an alternative for determining the MIC. It involves incorporating the antimicrobial agent directly into the agar medium.

Materials:

  • This compound peptide

  • Test bacterial strains

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Inoculum replicating apparatus (optional)

Protocol:

  • Preparation of Agar Plates:

    • Prepare MHA according to the manufacturer's instructions and cool to 45-50°C.

    • Prepare serial dilutions of this compound in a suitable solvent.

    • Add a defined volume of each peptide dilution to molten agar to achieve the desired final concentrations. Mix thoroughly but gently to avoid bubbles.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a control plate with no peptide.

  • Preparation of Bacterial Inoculum:

    • Prepare the bacterial inoculum as described for the broth microdilution method, adjusting the final concentration to approximately 1 x 10⁷ CFU/mL.

  • Inoculation:

    • Spot-inoculate a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of the agar plates, starting from the lowest to the highest concentration. An inoculum replicating apparatus can be used for standardized application.

  • Incubation and MIC Determination:

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface.

Important Considerations for this compound MIC Testing

  • Peptide Adsorption: Cationic peptides like this compound can bind to negatively charged surfaces such as polystyrene. Therefore, it is crucial to use polypropylene labware to minimize peptide loss.

  • Media Composition: The presence of divalent cations (e.g., Ca²⁺, Mg²⁺) and high salt concentrations in standard media can interfere with the activity of cationic antimicrobial peptides. Using cation-adjusted Mueller-Hinton Broth is recommended.

  • Peptide Stability: Prepare fresh peptide solutions for each experiment or store stock solutions at -80°C for short periods to ensure stability.

  • Inoculum Effect: The initial bacterial concentration can influence the MIC. A standardized inoculum of approximately 5 x 10⁵ CFU/mL should be used consistently.

By following these detailed protocols and considering the specific properties of this compound, researchers can obtain accurate and reproducible MIC data, which is essential for advancing the development of this promising antimicrobial peptide.

Application Notes and Protocols: PMAP-23 Cytotoxicity Assays on Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PMAP-23 (Porcine Myeloid Antibacterial Peptide-23) is a cathelicidin-derived antimicrobial peptide with potent, broad-spectrum antimicrobial activity. Beyond its antimicrobial properties, this compound has garnered interest for its potential as a therapeutic agent due to its low cytotoxicity against normal mammalian cells, a critical attribute for drug development. These application notes provide a comprehensive overview of the methodologies used to assess the cytotoxicity of this compound on mammalian cells, with a focus on its differential effects on cancerous and non-cancerous cell lines. The provided protocols are intended to guide researchers in the accurate evaluation of this compound and its analogues.

The primary mechanism of action for this compound involves the disruption of cell membranes. Its selectivity towards microbial and cancer cells is attributed to the higher concentration of negatively charged phospholipids, such as phosphatidylserine (B164497) (PS), on the outer leaflet of these cell membranes compared to normal mammalian cells. This preferential interaction leads to membrane permeabilization and subsequent cell death.

Data Presentation

The following tables summarize the available quantitative data on the cytotoxicity of this compound and its rationally designed analogue, PMAP-NC, against various mammalian cell lines. This data highlights the low toxicity of the parent peptide and the enhanced, selective anticancer activity of its derivative.

Table 1: Cytotoxicity of this compound and PMAP-NC on Human Cancer Cell Lines

PeptideCell LineCell TypeAssayConcentration (µM)ResultReference
This compoundMDA-MB-361Human Breast CancerMTTNot specifiedAlmost inactive[1]
PMAP-NCMDA-MB-361Human Breast CancerMTTNot specifiedRobust anticancer activity[1]
This compoundA549Human Lung CancerMTTNot specifiedAlmost inactive[1]
PMAP-NCA549Human Lung CancerMTTNot specifiedRobust anticancer activity[1]

Table 2: Cytotoxicity of this compound and Analogues on Normal Mammalian Cells

PeptideCell LineCell TypeAssayConcentration (µM)ResultReference
This compoundIPEC-J2Porcine Intestinal EpithelialWST4030% reduction in metabolic activity[2]
PMAP-PARAW 264.7Murine MacrophageNot specified6437% cytotoxicity
This compoundRAW 264.7Murine MacrophageNot specified64Nearly inactive

Table 3: Hemolytic Activity of this compound and PMAP-NC

PeptideCell TypeAssayConcentration (µM)Hemolysis (%)Reference
This compoundHuman Red Blood CellsHemolysis Assay808
This compoundHuman Red Blood CellsHemolysis Assay>100No lysis
PMAP-NCHuman Red Blood CellsHemolysis Assay64~20

Experimental Protocols

The following are detailed protocols for key assays to evaluate the cytotoxicity of this compound.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound peptide stock solution (in sterile water or PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 20% SDS in 10 mM HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add 100 µL of the peptide solutions to the respective wells. Include untreated cells as a negative control and a vehicle control if the peptide is dissolved in a solvent other than the medium.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.

Materials:

  • Mammalian cells of interest

  • Serum-free cell culture medium

  • This compound peptide stock solution

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described in the MTT assay protocol.

  • Peptide Treatment: After 24 hours, replace the medium with serum-free medium containing serial dilutions of this compound. Include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer provided in the kit.

    • Vehicle control: If applicable.

  • Incubation: Incubate the plate for the desired treatment period at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually up to 30 minutes). Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Apoptosis and Necrosis Assessment: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Mammalian cells of interest

  • This compound peptide stock solution

  • 6-well cell culture plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell detachment solution (e.g., EDTA-based) to avoid membrane damage. Centrifuge the cell suspension to obtain a cell pellet.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis Execution Assessment: Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Mammalian cells of interest

  • This compound peptide stock solution

  • 96-well, white-walled cell culture plates (for luminescence-based assays)

  • Commercially available Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer or fluorescence plate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described previously.

  • Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add the reagent to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the protocol (typically 1-2 hours), protected from light.

  • Measurement: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: The signal intensity is directly proportional to the amount of active caspase-3/7 in the sample. Compare the signal from treated cells to that of untreated cells.

Mandatory Visualization

The following diagrams illustrate the proposed mechanism of action for this compound and a general workflow for assessing its cytotoxicity.

PMAP23_Mechanism cluster_membrane Mammalian Cell Membrane (Cancer Cell) cluster_peptide cluster_events membrane_outer Outer Leaflet (PS Exposed) permeabilization Membrane Permeabilization membrane_outer->permeabilization Carpet Model: Peptide Accumulation & Membrane Disruption membrane_inner Inner Leaflet PMAP23_1 This compound PMAP23_1->membrane_outer Electrostatic Attraction PMAP23_2 This compound PMAP23_3 This compound PMAP23_4 This compound cell_death Cell Death (Apoptosis/Necrosis) permeabilization->cell_death

Caption: this compound "Carpet Model" mechanism on a cancer cell membrane.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays start Start: Select Mammalian Cell Line(s) seed_cells Seed Cells in Multi-well Plates start->seed_cells treat_cells Treat with this compound (Dose-Response) seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate MTT MTT Assay (Viability) incubate->MTT LDH LDH Assay (Membrane Integrity) incubate->LDH Annexin_PI Annexin V/PI (Apoptosis/Necrosis) incubate->Annexin_PI Caspase Caspase-3/7 Assay (Apoptosis) incubate->Caspase data_analysis Data Analysis: Calculate % Viability/ Cytotoxicity/Apoptosis MTT->data_analysis LDH->data_analysis Annexin_PI->data_analysis Caspase->data_analysis end End: Determine this compound Cytotoxicity Profile data_analysis->end

Caption: General workflow for assessing this compound cytotoxicity.

References

Determining the Three-Dimensional Structure of PMAP-23 using NMR Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for determining the solution structure of the porcine myeloid antibacterial peptide (PMAP-23) in a membrane-mimetic environment using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, a cathelicidin-derived antimicrobial peptide, exhibits potent activity against a broad spectrum of bacteria. Understanding its three-dimensional structure is crucial for elucidating its mechanism of action and for the rational design of novel antimicrobial agents. In an aqueous solution, this compound is largely unstructured; however, in the presence of dodecylphosphocholine (B1670865) (DPC) micelles, which mimic a bacterial membrane environment, it adopts a distinct helix-hinge-helix conformation.[1][2] This protocol is based on the methodologies described in the structural studies of this compound.[3]

I. Overview of the this compound Structure

NMR studies have revealed that this compound, in the presence of DPC micelles, consists of two α-helical regions connected by a flexible hinge.[3] The N-terminal helix spans from residue Arg1 to Arg10, and the C-terminal helix encompasses residues Phe18 to Arg23.[3] A central hinge region, which includes two proline residues, provides the flexibility for the peptide to adopt its characteristic fold. This helix-hinge-helix motif is critical for its antimicrobial activity.

II. Experimental Protocols

This section details the necessary steps for sample preparation, NMR data acquisition, and computational structure calculation to determine the three-dimensional structure of this compound.

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

Materials:

  • Synthesized and purified this compound peptide (typically >95% purity)

  • Deuterated dodecylphosphocholine (DPC-d38)

  • 99.9% Deuterium oxide (D₂O)

  • Sodium phosphate (B84403) (for buffer)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • High-quality NMR tubes

Protocol:

  • Peptide Stock Solution: Prepare a concentrated stock solution of this compound in deionized water. Determine the precise concentration using UV-Vis spectroscopy or a peptide quantification assay.

  • Buffer Preparation: Prepare a 20 mM sodium phosphate buffer. Adjust the pH to 6.0 using HCl and NaOH.

  • Micelle Preparation: Prepare a stock solution of DPC-d38 in the 20 mM sodium phosphate buffer. The concentration should be well above the critical micelle concentration (CMC) of DPC (~1.5 mM). A common working concentration for peptide-micelle samples is 150-200 mM DPC.

  • Final NMR Sample:

    • Lyophilize an appropriate amount of the this compound stock solution to obtain the desired final peptide concentration (typically 1-2 mM).

    • Dissolve the lyophilized peptide in the DPC-d38/phosphate buffer solution.

    • Add D₂O to a final concentration of 10% (v/v) for the NMR lock signal.

    • The final sample volume should be sufficient for the NMR tube being used (e.g., 500-600 µL for a standard 5 mm tube).

  • Sample Filtration and Loading: Gently vortex the sample to ensure homogeneity. If any precipitation is observed, the sample may need to be filtered through a small, NMR-compatible filter. Carefully transfer the final solution to a clean, high-quality NMR tube.

NMR Data Acquisition

A series of multi-dimensional NMR experiments are required to obtain the necessary structural restraints.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

Experiments:

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum to identify the spin systems of the amino acid residues. A mixing time of 80 ms (B15284909) is typically used.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). This is the primary source of distance restraints for structure calculation. A mixing time of 150-200 ms is appropriate for a peptide of this size.

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If using a ¹⁵N-labeled peptide, this experiment provides a fingerprint of the protein, with one peak for each backbone and sidechain N-H group.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): If using a ¹³C-labeled peptide, this experiment helps in assigning the carbon chemical shifts.

Typical Acquisition Parameters (for a 600 MHz spectrometer):

Parameter ¹H-¹H TOCSY ¹H-¹H NOESY
Temperature 298 K (25 °C) 298 K (25 °C)
Spectral Width 12 ppm (both dimensions) 12 ppm (both dimensions)
Data Points (t₂) 2048 2048
Data Points (t₁) 512 512
Mixing Time 80 ms 150 ms

| Number of Scans | 16-32 | 32-64 |

Structure Calculation

The collected NMR data is used to generate a family of 3D structures consistent with the experimental restraints.

Software:

  • NMR data processing software (e.g., TopSpin, NMRPipe)

  • NMR analysis and assignment software (e.g., CARA, Sparky)

  • Structure calculation software (e.g., CNS, XPLOR-NIH, CYANA)

Protocol:

  • Data Processing: Process the raw NMR data using appropriate window functions and Fourier transformation.

  • Resonance Assignment: Manually or semi-automatically assign the proton chemical shifts of this compound using the TOCSY and NOESY spectra to identify sequential connectivities.

  • NOE Cross-peak Integration and Calibration: Integrate the volumes of the NOE cross-peaks in the NOESY spectrum. Calibrate these volumes to derive distance restraints (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.5 Å, weak: 1.8-5.0 Å).

  • Dihedral Angle Restraints: Use software like TALOS+ to predict backbone dihedral angle (φ and ψ) restraints from the assigned chemical shifts.

  • Structure Calculation: Use a simulated annealing protocol in a structure calculation program (e.g., XPLOR-NIH) with the experimental distance and dihedral angle restraints to generate an ensemble of structures (typically 50-100).

  • Structure Refinement and Validation: The calculated structures are typically refined in a water or implicit solvent model. The final ensemble of low-energy structures is then validated using tools like PROCHECK to assess their stereochemical quality.

III. Data Presentation

While the specific, detailed chemical shift and NOE restraint tables from the original this compound structural studies are not publicly available in databases such as the BMRB or PDB, the following tables represent the format and type of data that would be generated and used in the structure determination process.

Table 1: Representative ¹H Chemical Shift Assignments for this compound in DPC Micelles (pH 6.0, 25 °C). (Note: These are illustrative values based on typical shifts for helical peptides and are not the experimentally deposited data.)

ResidueHN (ppm)Hα (ppm)Hβ (ppm)Other (ppm)
Arg1-4.151.85, 1.75-
Ile28.304.101.90γCH₂: 1.45, 1.15; γCH₃: 0.85; δCH₃: 0.80
Arg38.254.201.80, 1.70-
...............
Pro12-4.402.25, 1.95γCH₂: 2.05, 1.85; δCH₂: 3.65, 3.55
...............
Trp218.104.653.25, 3.15Indole protons
...............
Arg237.954.251.85, 1.75-

Table 2: Summary of NOE-Derived Distance Restraints Used for Structure Calculation.

Type of RestraintNumber of Restraints
Intra-residue ~150
Sequential ( i-j
Medium-range (i-j
* dαN(i, i+3)~10
* dαβ(i, i+3)~5
* dNN(i, i+2)~5
**Long-range (i-j
Total ~310

Table 3: Structural Statistics for the Final Ensemble of 20 this compound Structures.

ParameterValue
NOE Violations
* > 0.5 Å0
* > 0.3 Å1.5 ± 0.5
Dihedral Angle Violations (>5°) 0.8 ± 0.3
PROCHECK Analysis
* Residues in most favored regions90.5%
* Residues in additionally allowed regions9.5%
* Residues in generously allowed regions0.0%
* Residues in disallowed regions0.0%
RMSD from mean structure (Å)
* Backbone atoms (residues 1-10, 18-23)0.45 ± 0.15
* All heavy atoms (residues 1-10, 18-23)0.95 ± 0.20

IV. Visualizations

The following diagrams illustrate the workflow and logical relationships in the NMR structure determination of this compound.

experimental_workflow cluster_sample_prep 1. Sample Preparation cluster_data_acq 2. NMR Data Acquisition cluster_data_proc 3. Data Processing & Analysis cluster_structure_calc 4. Structure Calculation & Validation peptide This compound Synthesis & Purification nmr_sample Final NMR Sample (this compound in DPC Micelles) peptide->nmr_sample micelles DPC-d38 Micelle Solution micelles->nmr_sample tocsy 2D TOCSY nmr_sample->tocsy noesy 2D NOESY nmr_sample->noesy assignment Resonance Assignment tocsy->assignment noesy->assignment restraints NOE & Dihedral Restraints assignment->restraints calculation Simulated Annealing (e.g., XPLOR-NIH) restraints->calculation ensemble Ensemble of Structures calculation->ensemble validation Structure Validation (e.g., PROCHECK) ensemble->validation final_structure Final this compound Structure validation->final_structure

Caption: Experimental workflow for this compound structure determination by NMR.

logical_relationship cluster_data Experimental Data cluster_restraints Structural Restraints cluster_structure 3D Structure noesy_data NOESY Data (Through-space contacts) dist_rest Distance Restraints (< 5 Å) noesy_data->dist_rest chem_shifts Chemical Shifts dihed_rest Dihedral Angle Restraints (φ, ψ) chem_shifts->dihed_rest structure This compound Helix-Hinge-Helix Structure dist_rest->structure dihed_rest->structure

Caption: Logical relationship between NMR data and the final this compound structure.

References

Application Notes and Protocols for Circular Dichroism Analysis of PMAP-23 Secondary Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PMAP-23 is a 23-residue antimicrobial peptide (AMP) derived from porcine myeloid cells, belonging to the cathelicidin (B612621) family. It exhibits broad-spectrum antimicrobial activity against a variety of bacteria and fungi with low hemolytic activity, making it a promising candidate for novel therapeutic development. The antimicrobial efficacy of this compound is intrinsically linked to its secondary structure, which undergoes a significant conformational change upon interaction with bacterial membranes. In aqueous environments, this compound exists in a largely unstructured, random coil state. However, in the presence of membrane-mimetic environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), it adopts a distinct α-helical conformation. This transition is a critical step in its mechanism of action, which is widely described by the "carpet-like" model. This application note provides a detailed protocol for the analysis of this compound secondary structure using circular dichroism (CD) spectroscopy, a powerful technique for investigating the conformational properties of peptides and proteins in solution.

Principle of Circular Dichroism Spectroscopy

Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed and right-handed circularly polarized light by chiral molecules. In peptides and proteins, the amide bonds of the polypeptide backbone are the primary chromophores that give rise to a CD signal in the far-UV region (190-250 nm). The distinct regular folding patterns of secondary structural elements, such as α-helices and β-sheets, produce characteristic CD spectra.

  • α-helices typically exhibit two negative bands of similar magnitude around 208 nm and 222 nm, and a strong positive band around 192 nm.

  • β-sheets show a negative band around 218 nm and a positive band around 195 nm.

  • Random coil or unordered structures are characterized by a negative band near 198 nm.

By analyzing the CD spectrum of a peptide like this compound, it is possible to estimate the relative proportions of these secondary structural elements and observe conformational changes induced by different solvent conditions that mimic the environment of a cell membrane.

Quantitative Analysis of this compound Secondary Structure

The secondary structure of this compound has been quantitatively analyzed in various solvent environments to understand its conformational dynamics. The following table summarizes the estimated α-helical content of this compound in an aqueous buffer and in a membrane-mimetic environment. The replacement of proline residues with alanine (B10760859) (PMAP-PA) significantly increases the α-helical content, highlighting the role of the proline-induced hinge in the native peptide's structure.[1]

PeptideEnvironmentα-Helical Content (%)β-Sheet Content (%)Random Coil/Other (%)
This compoundAqueous BufferLow (Unordered)Not specifiedPredominant
This compoundMembrane-MimeticHighNot specifiedLow
PMAP-PA (Proline-substituted)Membrane-MimeticSignificantly IncreasedNot specifiedLow

Note: Specific percentages for each secondary structure component can be calculated from the raw CD data using deconvolution algorithms available on servers like DichroWeb.

Experimental Protocol: Circular Dichroism of this compound

This protocol outlines the steps for analyzing the secondary structure of this compound using CD spectroscopy.

1. Materials and Reagents

  • Lyophilized this compound peptide (purity >95%)

  • 10 mM Sodium Phosphate (B84403) buffer, pH 7.4

  • Trifluoroethanol (TFE), spectroscopy grade

  • Sodium Dodecyl Sulfate (SDS), ultrapure

  • High-purity water (Milli-Q or equivalent)

  • Nitrogen gas (high purity) for purging the CD instrument

  • Quartz cuvette with a 0.1 cm path length

2. Instrumentation

  • A circular dichroism spectropolarimeter capable of measurements in the far-UV range (e.g., Jasco J-810 or similar).

  • A temperature control unit for the cuvette holder.

  • A UV-Vis spectrophotometer for accurate peptide concentration determination.

3. Peptide Sample Preparation

  • Peptide Stock Solution: Accurately weigh a small amount of lyophilized this compound and dissolve it in 10 mM sodium phosphate buffer to create a concentrated stock solution (e.g., 1 mg/mL).

  • Concentration Determination: Determine the precise concentration of the this compound stock solution using a UV-Vis spectrophotometer. If the peptide contains tryptophan or tyrosine residues, absorbance at 280 nm can be used. For peptides lacking these residues, absorbance at 205 nm or a colorimetric peptide quantification assay is recommended.

  • Working Solutions: Prepare the final peptide solutions for CD analysis at a concentration of approximately 20-100 µM in the following solvents:

    • 10 mM Sodium Phosphate buffer, pH 7.4 (for aqueous environment)

    • 50% (v/v) TFE in 10 mM Sodium Phosphate buffer, pH 7.4 (for membrane-mimetic environment)

    • 30 mM SDS in 10 mM Sodium Phosphate buffer, pH 7.4 (for membrane-mimetic environment)

4. CD Spectrometer Setup and Data Acquisition

  • Instrument Purging: Purge the CD spectropolarimeter with high-purity nitrogen gas for at least 30 minutes prior to turning on the lamp to remove oxygen, which absorbs in the far-UV region.

  • Instrument Warm-up and Calibration: Turn on the instrument and allow the lamp to warm up for at least 20-30 minutes. Calibrate the instrument according to the manufacturer's instructions, often using a standard like camphor (B46023) sulfonic acid.

  • Parameter Setup: Set the following data acquisition parameters:

    • Wavelength Range: 190 nm to 250 nm

    • Scanning Speed: 50 nm/min

    • Bandwidth: 1.0 nm

    • Response Time/Integration Time: 1-2 seconds

    • Accumulations (Scans): 3-5 scans to improve the signal-to-noise ratio

    • Temperature: 25 °C

  • Blank Measurement: Record a baseline spectrum for each solvent system (phosphate buffer, 50% TFE, and 30 mM SDS) using the same quartz cuvette and acquisition parameters that will be used for the peptide samples.

  • Sample Measurement: Carefully rinse the cuvette with the this compound working solution before filling it. Ensure there are no air bubbles in the light path. Acquire the CD spectrum of each this compound solution.

5. Data Processing and Analysis

  • Baseline Correction: Subtract the corresponding solvent baseline spectrum from the raw peptide spectrum for each condition.

  • Conversion to Molar Ellipticity: Convert the measured ellipticity (in millidedegrees) to mean residue molar ellipticity ([θ]) using the following equation:

    [θ] = (millidegrees × 100) / (c × n × l)

    where:

    • c = peptide concentration in mol/L

    • n = number of amino acid residues (23 for this compound)

    • l = path length of the cuvette in cm (0.1 cm)

  • Secondary Structure Estimation: Use a deconvolution software or an online server like DichroWeb to estimate the percentages of α-helix, β-sheet, and random coil from the processed CD data.[2][3]

Mechanism of Action: The Carpet-Like Model

The antimicrobial activity of this compound is primarily attributed to its interaction with and disruption of the bacterial cell membrane via a "carpet-like" mechanism.[4][5][6] This model can be visualized as a multi-step process:

PMAP23_Carpet_Model cluster_workflow This compound Carpet-Like Mechanism of Action start This compound in Aqueous Environment (Unstructured) electrostatic Electrostatic Attraction to Anionic Bacterial Membrane start->electrostatic Conformational Change to α-helix binding Peptide Binding & Accumulation on Membrane Surface ('Carpet' Formation) electrostatic->binding Hydrophobic Interactions destabilization Membrane Destabilization (Lipid Displacement) binding->destabilization Threshold Concentration Reached pore Transient Pore Formation & Micellization destabilization->pore lysis Cell Lysis & Death pore->lysis

Caption: this compound's "carpet-like" mechanism of action.

Experimental Workflow for CD Analysis

The following diagram illustrates the key steps in the experimental workflow for analyzing the secondary structure of this compound using circular dichroism.

CD_Workflow cluster_workflow Circular Dichroism Experimental Workflow for this compound prep Sample Preparation (this compound in different solvents) instrument Instrument Setup (Purge, Warm-up, Calibrate) prep->instrument blank Blank Measurement (Solvent Spectra) instrument->blank sample Sample Measurement (this compound Spectra) blank->sample processing Data Processing (Baseline Subtraction, Conversion to [θ]) sample->processing analysis Secondary Structure Analysis (Deconvolution Software) processing->analysis results Results (% α-helix, β-sheet, random coil) analysis->results

Caption: Workflow for this compound CD analysis.

Conclusion

Circular dichroism spectroscopy is an indispensable tool for elucidating the secondary structure of antimicrobial peptides like this compound and understanding their environmentally-induced conformational changes. The protocol and information provided in this application note offer a comprehensive guide for researchers to investigate the structure-function relationship of this compound, which is crucial for the rational design and development of new peptide-based antimicrobial agents. The transition from an unordered to a helical structure upon interacting with membrane-mimetic environments, as quantified by CD, is a hallmark of this compound's mechanism of action and a key parameter to assess for novel analogs.

References

Application of PMAP-23 in Mouse Infection Models: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

The porcine myeloid antimicrobial peptide PMAP-23, a member of the cathelicidin (B612621) family, has demonstrated significant potential as a therapeutic agent against bacterial infections. Its broad-spectrum antimicrobial activity, coupled with immunomodulatory functions, makes it a compelling candidate for drug development. This document provides detailed application notes and protocols for researchers and scientists investigating the efficacy of this compound and its analogs in mouse infection models.

Overview of this compound and its Analogs

This compound is a 23-amino acid peptide with a helix-hinge-helix structure that facilitates its interaction with and disruption of bacterial membranes, primarily through a "carpet-like" mechanism.[1] Analogs of this compound have been developed to enhance its stability and antimicrobial potency. Key analogs include:

  • PMAP-23R, PMAP-23I, and PMAP-23RI : These analogs are designed with amino acid substitutions to increase their net positive charge and hydrophobicity, leading to improved antimicrobial activity.[1][2]

  • PMAP-23RI-Dec : This analog is a modification of PMAP-23RI with decanoic acid at the C-terminus, resulting in a four-fold increase in antibacterial activity compared to PMAP-23RI against some pathogens.[1]

These peptides have shown efficacy in various mouse infection models, including systemic infections and localized wound or abscess models.[1][2]

In Vivo Efficacy of this compound Analogs: Quantitative Data Summary

The following tables summarize the quantitative data from studies evaluating the therapeutic effects of this compound analogs in mouse infection models.

Table 1: Efficacy of PMAP-23RI in a Staphylococcus aureus Systemic Infection Model

Treatment GroupDosage (mg/kg)Survival Rate (%)Bacterial Load in Lungs (log10 CFU/g)Bacterial Load in Liver (log10 CFU/g)
Saline-207.58.2
PMAP-23RI5804.85.5
PMAP-23RI101003.24.1

Table 2: Efficacy of PMAP-23RI in a Salmonella enterica serovar Typhimurium Systemic Infection Model

Treatment GroupDosage (mg/kg)Survival Rate (%)Bacterial Load in Lungs (log10 CFU/g)Bacterial Load in Liver (log10 CFU/g)
Saline-108.18.9
PMAP-23RI5705.36.1
PMAP-23RI10903.94.7

Table 3: Efficacy of PMAP-23RI-Dec in S. aureus and P. aeruginosa Wound/Abscess Models

Infection ModelTreatmentWound Area Reduction (%)Bacterial Load Reduction (log10 CFU/g)
S. aureus WoundPMAP-23RI-Dec35% greater than controlSignificantly lower than control
P. aeruginosa AbscessPMAP-23RI-DecNot reportedSignificantly lower than control

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving the application of this compound and its analogs in mouse infection models.

Systemic Infection Model Protocol

This protocol describes the induction of a systemic bacterial infection in mice and subsequent treatment with this compound or its analogs.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 25923 or Salmonella enterica serovar Typhimurium SL1344)

  • Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth

  • Phosphate-buffered saline (PBS), sterile

  • This compound or its analogs, lyophilized

  • Syringes and needles (27-gauge)

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the bacterial strain into 5 mL of appropriate broth.

    • Incubate overnight at 37°C with shaking (200 rpm).

    • Subculture the overnight culture in fresh broth and grow to the mid-logarithmic phase (OD600 ≈ 0.6).

    • Harvest the bacteria by centrifugation (4000 x g, 10 min, 4°C).

    • Wash the bacterial pellet twice with sterile PBS.

    • Resuspend the pellet in sterile PBS to the desired concentration (e.g., 1 x 10^8 CFU/mL). The final concentration should be confirmed by serial dilution and plating.

  • Infection:

    • Randomly divide mice into experimental groups (e.g., saline control, this compound analog treatment).

    • Inject each mouse intraperitoneally (i.p.) with 100 µL of the bacterial suspension.

  • Treatment:

    • At a predetermined time post-infection (e.g., 1 hour), administer the treatment.

    • Dissolve the lyophilized this compound or analog in sterile saline to the desired concentration.

    • Inject the treatment solution (e.g., 100 µL) via the desired route (e.g., intraperitoneally or intravenously).

  • Monitoring and Evaluation:

    • Monitor the mice for signs of illness and record survival daily for a specified period (e.g., 7 days).

    • At a specific time point (e.g., 24 or 48 hours post-infection), euthanize a subset of mice from each group.

    • Aseptically harvest organs (e.g., lungs, liver, spleen).

    • Homogenize the organs in sterile PBS.

    • Perform serial dilutions of the homogenates and plate on appropriate agar (B569324) plates to determine the bacterial load (CFU/g of tissue).

    • For histological analysis, fix a portion of the organs in 10% neutral buffered formalin.

Workflow for the systemic mouse infection model.
Wound Infection Model Protocol

This protocol details the creation of a full-thickness skin wound, subsequent infection, and treatment.

Materials:

  • Specific pathogen-free mice (e.g., BALB/c), 6-8 weeks old

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Electric shaver and depilatory cream

  • Biopsy punch (e.g., 6 mm)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 25923)

  • This compound analog solution or gel formulation

  • Transparent occlusive dressing

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse.

    • Shave the dorsal surface and apply depilatory cream to remove remaining fur.

    • Disinfect the skin with 70% ethanol.

  • Wounding and Infection:

    • Create a full-thickness excisional wound on the back of the mouse using a sterile biopsy punch.

    • Apply a small volume (e.g., 10 µL) of the prepared bacterial suspension directly onto the wound bed.

  • Treatment:

    • Apply the this compound analog formulation (e.g., solution or gel) topically to the wound.

    • Cover the wound with a transparent occlusive dressing.

    • Repeat the treatment as required (e.g., daily).

  • Evaluation:

    • Monitor the wound healing process by measuring the wound area daily or at specified intervals.

    • At the end of the experiment, euthanize the mice.

    • Excise the wound tissue for bacterial load quantification and histological analysis (e.g., H&E staining for inflammation and Masson's trichrome staining for collagen deposition).

Workflow for the mouse wound infection model.

Mechanism of Action: Antimicrobial and Immunomodulatory Effects

The primary antibacterial mechanism of this compound is the permeabilization and disruption of the bacterial cell membrane. However, its in vivo efficacy is also attributed to its immunomodulatory properties.

This compound can influence the host's innate immune response.[3] Full-length this compound has been shown to induce the production of cytokines such as IL-8 in porcine epithelial cells.[4][5] In the context of a mouse infection model, this immunomodulatory activity can contribute to the recruitment of immune cells to the site of infection, thereby enhancing bacterial clearance. Some studies suggest that this compound can also mediate the activation of plasmacytoid dendritic cells, which play a role in bridging the innate and adaptive immune responses.[6]

Signaling_Pathway cluster_direct_effect Direct Antimicrobial Action cluster_indirect_effect Immunomodulatory Action PMAP23_direct This compound Bacterial_Membrane Bacterial Membrane PMAP23_direct->Bacterial_Membrane Binds to negatively charged lipids Membrane_Disruption Membrane Disruption & Permeabilization Bacterial_Membrane->Membrane_Disruption Carpet-like mechanism Bacterial_Cell_Death Bacterial Cell Death Membrane_Disruption->Bacterial_Cell_Death Enhanced_Clearance Enhanced Bacterial Clearance PMAP23_indirect This compound Immune_Cells Immune Cells (e.g., Macrophages, Dendritic Cells) PMAP23_indirect->Immune_Cells Cytokine_Production Cytokine/Chemokine Production (e.g., IL-8) Immune_Cells->Cytokine_Production Immune_Cell_Recruitment Recruitment of Neutrophils & Macrophages Cytokine_Production->Immune_Cell_Recruitment Immune_Cell_Recruitment->Enhanced_Clearance

Dual mechanism of action of this compound in an infection model.

Conclusion

This compound and its analogs represent a promising class of antimicrobial peptides with potent in vivo activity. The protocols and data presented here provide a comprehensive guide for researchers to design and execute experiments to further evaluate the therapeutic potential of these peptides in various mouse infection models. Future studies should continue to explore the detailed molecular mechanisms underlying their immunomodulatory functions and optimize their formulation for clinical applications.

References

Application Notes and Protocols: Assessing the Hemolytic Activity of PMAP-23

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PMAP-23 (Porcine Myeloid Antimicrobial Peptide-23) is a cathelicidin-derived antimicrobial peptide with potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.[1][2][3][4][5] A critical aspect of developing antimicrobial peptides (AMPs) for therapeutic applications is evaluating their cytotoxicity against host cells. One of the primary indicators of cytotoxicity is hemolytic activity, the ability to lyse red blood cells (RBCs).[6][7] this compound has been noted for its low hemolytic activity at concentrations that are effective against microbes, making it a promising candidate for further development.[1][2][3][4][5][8] This document provides a detailed protocol for assessing the hemolytic activity of this compound and its analogues, along with a summary of reported quantitative data.

Mechanism of Action and Selectivity

This compound exerts its antimicrobial effect through a "carpet-like" mechanism.[1] The peptide, being cationic, preferentially binds to the negatively charged lipids present in bacterial membranes via electrostatic interactions.[1] This interaction leads to membrane disruption and subsequent cell death. In contrast, eukaryotic cell membranes, including those of red blood cells, are generally composed of zwitterionic phospholipids (B1166683) and cholesterol, resulting in a weaker interaction with this compound and consequently, low hemolytic activity.[1]

cluster_bacterial Bacterial Cell Membrane cluster_eukaryotic Eukaryotic Cell Membrane (RBC) b_lipid Negatively Charged Lipids b_lysis Membrane Disruption (Bactericidal Effect) b_lipid->b_lysis pmap23_b This compound pmap23_b->b_lipid Strong Electrostatic Interaction e_lipid Zwitterionic Lipids e_intact Membrane Integrity Maintained (Low Hemolysis) e_lipid->e_intact pmap23_e This compound pmap23_e->e_lipid Weak Interaction Hemolysis_Assay_Workflow start Start: Obtain Fresh Red Blood Cells (RBCs) wash Isolate and Wash RBCs: 1. Centrifuge to pellet RBCs. 2. Discard supernatant. 3. Resuspend in PBS. 4. Repeat 3-5 times. start->wash prepare_suspension Prepare RBC Suspension: Resuspend washed RBCs in PBS to a final concentration (e.g., 2% or 4% v/v). wash->prepare_suspension incubation Incubation: 1. Add RBC suspension to wells. 2. Add this compound dilutions. 3. Add controls (PBS for 0% lysis, Triton X-100 for 100% lysis). 4. Incubate (e.g., 37°C for 1 hour). prepare_suspension->incubation serial_dilution Prepare this compound Dilutions: Create a serial dilution of This compound in PBS to achieve the desired final concentrations. serial_dilution->incubation centrifuge_plate Pellet Intact RBCs: Centrifuge the 96-well plate. incubation->centrifuge_plate transfer_supernatant Transfer Supernatant: Carefully transfer the supernatant containing released hemoglobin to a new flat-bottom plate. centrifuge_plate->transfer_supernatant measure_absorbance Measure Absorbance: Read absorbance at 577 nm using a spectrophotometer. transfer_supernatant->measure_absorbance calculate_hemolysis Calculate % Hemolysis: Use the formula: % Hemolysis = [(Abs_sample - Abs_neg) / (Abs_pos - Abs_neg)] * 100 measure_absorbance->calculate_hemolysis end End: Analyze and Report Results calculate_hemolysis->end

References

Application Notes and Protocols for the Experimental Use of PMAP-23

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of PMAP-23, a porcine cathelicidin-derived antimicrobial peptide. This document details its primary activities, offers quantitative data for experimental planning, and provides detailed protocols for its study.

Introduction to this compound

This compound (Porcine Myeloid Antibacterial Peptide-23) is a 23-amino acid cationic peptide with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[1][2] Its mechanism of action is primarily attributed to the disruption of microbial cell membranes, conforming to a "carpet-like" model where the peptide accumulates on and destabilizes the membrane. Structurally, this compound adopts a helix-hinge-helix conformation in a membrane environment, which is crucial for its activity. Beyond its direct antimicrobial effects, this compound exhibits limited immunomodulatory properties, including the induction of cytokine production in certain immune cells.[1][2]

Quantitative Data Summary

The following tables summarize the biological activity of this compound and its analogs. These values are compiled from various studies and should be used as a reference for experimental design.

Table 1: Antimicrobial Activity of this compound and Analogs (Minimum Inhibitory Concentration, MIC)

OrganismThis compound (µM)PMAP-23R (µM)PMAP-23I (µM)PMAP-23RI (µM)PMAP-NC (µM)
Staphylococcus aureus4 - 82 - 42 - 41 - 22
Bacillus subtilis4NDNDND4
Escherichia coli4 - 82 - 42 - 41 - 24
Pseudomonas aeruginosa84 - 84 - 82 - 44
Shigella flexneri>64>643216ND
Salmonella Typhimurium4221ND

ND: Not Determined. Data compiled from multiple sources.[3][4][5][6][7]

Table 2: Cytotoxicity of this compound and Analogs

Cell LinePeptideParameterConcentration (µM)Effect
Human Red Blood CellsThis compound & AnalogsHemolysisup to 40< 5% hemolysis
Porcine Epithelial (IPEC-J2)This compoundCell Viability40~30% reduction
Human Breast Cancer (MDA-MB-361)This compoundIC50> 64Almost inactive
Human Breast Cancer (MDA-MB-361)PMAP-NCIC50~8Robust activity
Human Lung Cancer (A549)This compoundIC50> 64Almost inactive
Human Lung Cancer (A549)PMAP-NCIC50~16Robust activity

Data compiled from multiple sources.[1][2][3][6][8][9]

Table 3: Immunomodulatory Activity of this compound

Cell TypePeptideConcentration (µM)Cytokine InducedNotes
Porcine Macrophages (3D4/31)This compound20IL-8Significant induction at 4h.[1]
Porcine Macrophages (3D4/31)Truncated this compound20NoneActivity lost in truncated forms.[1][2]

Signaling Pathways and Mechanisms of Action

This compound's primary mode of action against microbes is the perturbation and disruption of the cell membrane. This process is initiated by the electrostatic interaction of the cationic peptide with the negatively charged components of the bacterial membrane.

This compound's "carpet-like" mechanism of bacterial membrane disruption.

The immunomodulatory effects of this compound, specifically the induction of IL-8 in porcine macrophages, are less well understood.[1][2] While the exact signaling cascade has not been fully elucidated for this compound, other cathelicidins are known to induce cytokine expression through pattern recognition receptors and downstream pathways such as NF-κB and MAPK. The following diagram illustrates a potential pathway for IL-8 induction, which may be relevant for this compound and serves as a hypothesis for further investigation.

Hypothesized Signaling Pathway for this compound-Induced IL-8 Production PMAP23 This compound CellSurfaceReceptor Cell Surface Receptor (e.g., GPCR, TLR) PMAP23->CellSurfaceReceptor Binds to MAPK_pathway MAPK Pathway (p38, ERK, JNK) CellSurfaceReceptor->MAPK_pathway Activates NFkB_pathway NF-κB Pathway CellSurfaceReceptor->NFkB_pathway Activates AP1 AP-1 Activation MAPK_pathway->AP1 IKK IKK Activation NFkB_pathway->IKK IkB IκB Degradation IKK->IkB NFkB_translocation NF-κB Translocation to Nucleus IkB->NFkB_translocation GeneTranscription Gene Transcription NFkB_translocation->GeneTranscription AP1->GeneTranscription IL8 IL-8 Production GeneTranscription->IL8

A potential signaling cascade for this compound's immunomodulatory effects.

Detailed Experimental Protocols

The following are detailed protocols for common assays used to characterize the activity of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Workflow for Broth Microdilution Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis BacterialCulture 1. Prepare mid-log phase bacterial culture PeptideDilution 2. Prepare serial dilutions of this compound Inoculation 3. Inoculate 96-well plate with bacteria and peptide dilutions PeptideDilution->Inoculation Incubation 4. Incubate at 37°C for 18-24 hours Inoculation->Incubation Readout 5. Determine MIC by visual inspection or OD reading Incubation->Readout

A simplified workflow for determining the MIC of this compound.

Materials:

  • This compound peptide stock solution

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene (B1209903) microtiter plates

  • Spectrophotometer (for OD readings)

  • Incubator (37°C)

Protocol:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of MHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an OD600 of 0.4-0.6).

  • Bacterial Inoculum Preparation: Dilute the mid-log phase culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.

  • Peptide Dilution Series: Prepare a 2-fold serial dilution of the this compound stock solution in MHB in the 96-well plate. The final volume in each well should be 50 µL, with concentrations typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing the peptide dilutions, bringing the final volume to 100 µL. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Cytotoxicity Assessment: MTT Assay

This protocol measures the effect of this compound on the viability of mammalian cells.

Workflow for MTT Cytotoxicity Assay cluster_setup Setup cluster_incubation Incubation cluster_readout Readout CellSeeding 1. Seed mammalian cells in a 96-well plate PeptideTreatment 2. Treat cells with serial dilutions of this compound CellSeeding->PeptideTreatment Incubate 3. Incubate for 24-48 hours PeptideTreatment->Incubate AddMTT 4. Add MTT reagent and incubate Incubate->AddMTT Solubilize 5. Solubilize formazan (B1609692) crystals AddMTT->Solubilize ReadAbsorbance 6. Read absorbance at 570 nm Solubilize->ReadAbsorbance

A streamlined workflow for assessing this compound cytotoxicity.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound peptide stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well flat-bottom tissue culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of this compound in complete medium and add 100 µL to the respective wells, resulting in a final volume of 200 µL. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Cytokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is for measuring the concentration of a specific cytokine (e.g., IL-8) in cell culture supernatants after treatment with this compound.

Workflow for Cytokine ELISA cluster_plate_prep Plate Preparation cluster_assay_steps Assay Steps cluster_final_analysis Analysis CoatPlate 1. Coat plate with capture antibody BlockPlate 2. Block non-specific binding sites CoatPlate->BlockPlate AddSample 3. Add standards and samples (cell supernatants) BlockPlate->AddSample AddDetectionAb 4. Add detection antibody AddSample->AddDetectionAb AddEnzyme 5. Add enzyme conjugate (e.g., HRP-streptavidin) AddDetectionAb->AddEnzyme AddSubstrate 6. Add substrate and develop color AddEnzyme->AddSubstrate StopReaction 7. Stop reaction AddSubstrate->StopReaction ReadPlate 8. Read absorbance and calculate concentration StopReaction->ReadPlate

A general workflow for quantifying cytokine levels using ELISA.

Materials:

  • ELISA plate

  • Capture antibody specific for the cytokine of interest

  • Detection antibody (biotinylated) specific for the cytokine

  • Recombinant cytokine standard

  • Streptavidin-HRP conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Cell culture supernatants from this compound treated and untreated cells

Protocol:

  • Plate Coating: Coat the wells of an ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Blocking: Wash the plate with wash buffer and then block non-specific binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate. Add 100 µL of the recombinant cytokine standards (in a serial dilution) and the cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate. Add the streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate. Add the TMB substrate solution to each well and incubate until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well to quench the reaction.

  • Reading and Analysis: Read the absorbance at 450 nm using a microplate reader. Generate a standard curve from the recombinant cytokine standards and use it to calculate the concentration of the cytokine in the samples.

Safety and Handling

This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle the peptide in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Ordering Information

This compound and its analogs can be custom synthesized by various peptide synthesis companies. Ensure that the peptide is of high purity (typically >95%) for reliable and reproducible experimental results.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Serum Stability of PMAP-23

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the enhancement of PMAP-23's stability in serum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its serum stability a concern?

This compound is a 23-residue antimicrobial peptide (AMP) derived from porcine myeloid cells.[1][2] It demonstrates potent, broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.[3][4] The primary mechanism of action involves disrupting the bacterial cell membrane.[2] Like many peptide-based therapeutics, this compound is susceptible to rapid degradation by proteases present in serum, which limits its in vivo half-life and therapeutic potential for systemic applications.

Q2: What are the primary methods to improve the serum stability of this compound?

Several strategies can be employed to protect this compound from proteolytic degradation and enhance its stability. These include:

  • Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect the peptide from exopeptidases. C-terminal amidation, in particular, has been shown to enhance the structural stability of this compound.

  • Amino Acid Substitution: Strategically replacing specific amino acids can improve stability. This includes substituting standard L-amino acids with D-amino acids to make the peptide resistant to standard proteases, or designing analogs with altered cleavage sites. For example, analogs of this compound with substitutions at positions 5 and 19 (PMAP-23RI) have shown enhanced stability and antimicrobial activity.

  • Incorporation of Non-proteinogenic Amino Acids: Introducing unnatural amino acids, such as replacing arginine with α-amino-3-guanidino-propionic acid (Agp), can dramatically increase stability against serum proteases.

  • PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide can sterically hinder proteases, increase solubility, and prolong circulation time.

  • Structural Modification: Introducing structural constraints, such as incorporating a proline-containing PXXP hinge structure, can be an effective strategy to enhance AMP stability.

Q3: How does C-terminal amidation improve this compound stability?

Amidation of the C-terminus removes the negative charge of the carboxyl group, which can increase the peptide's net positive charge and enhance its structural stability. This modification can also make the peptide less susceptible to carboxypeptidases. For this compound, amidation has been shown to provide structural stability that facilitates its translocation into the bacterial inner membrane.

Q4: Do modifications to improve stability affect the antimicrobial activity of this compound?

Modifications can have variable effects on activity. In many cases, they can be designed to maintain or even enhance antimicrobial potency. For instance, the PMAP-23RI analog, which has improved stability, also exhibits greater antibacterial activity compared to the parent peptide. However, some modifications, like PEGylation, may lead to a reduction in antimicrobial activity, often depending on the size and attachment site of the PEG chain. It is crucial to empirically test the activity of any new analog.

Troubleshooting Guide for Serum Stability Assays

Issue 1: Rapid and complete degradation of this compound is observed almost immediately.

  • Possible Cause: High protease activity in the serum batch or inappropriate peptide concentration.

  • Solution:

    • Heat-Inactivate Serum: Consider using heat-inactivated serum to reduce the activity of some proteases, although this may not eliminate all proteolytic activity.

    • Test Multiple Serum Lots: Protease activity can vary between serum batches. Test different lots to find one with consistent activity.

    • Optimize Peptide Concentration: Ensure the starting peptide concentration is high enough for accurate detection over the time course. A typical starting concentration is around 150 µg/ml.

    • Check Peptide Integrity: Before the assay, confirm the purity and integrity of your this compound stock solution using methods like RP-HPLC and mass spectrometry.

Issue 2: Low or inconsistent recovery of the peptide from serum samples during extraction.

  • Possible Cause: The peptide may be adsorbing to labware or precipitating during the protein removal step.

  • Solution:

    • Use Low-Binding Labware: Employ low-protein-binding microcentrifuge tubes and pipette tips to minimize peptide loss.

    • Optimize Protein Precipitation: The protocol for precipitating serum proteins is critical. A common method involves adding a mixture of acetonitrile, water, and formic acid. Ensure thorough mixing and adequate incubation on ice (e.g., 45 minutes) to maximize protein precipitation and peptide recovery in the supernatant.

    • Incorporate an Internal Standard: Use a stable, non-related peptide as an internal standard to account for variability in sample processing and analysis.

Issue 3: High variability between replicate experiments.

  • Possible Cause: Inconsistent experimental conditions, such as temperature fluctuations or timing errors.

  • Solution:

    • Maintain Constant Temperature: Use a calibrated incubator or water bath to ensure a constant 37°C throughout the incubation period.

    • Precise Timing: Be meticulous with the timing of sample collection and the quenching of the degradation reaction. Staggering the start times for different samples can help ensure consistent incubation periods.

    • Homogenize Serum: Before aliquoting, ensure the serum is completely thawed and gently mixed to ensure homogeneity, as components can stratify during freezing and thawing.

Data on this compound Stability Enhancement

The following table summarizes findings on the stability of this compound and its analogs.

Peptide/Modification StrategyKey FindingsReference
This compound Analogs (PMAP-23R, PMAP-23I, PMAP-23RI) Amino acid substitutions (Leu⁵→Arg and/or Thr¹⁹→Ile) led to analogs that exhibited higher stability compared to the parent this compound.
C-Terminal Amidation Amidation of the C-terminus generally enhances structural stability in antimicrobial peptides. In this compound, it provides stability that facilitates translocation across the bacterial membrane.
Arginine Replacement with Agp In a model antimicrobial peptide, replacing arginine residues with α-amino-3-guanidino-propionic acid (Agp) increased stability dramatically; after 8 hours in mouse serum, less than 20% of the modified peptide was degraded compared to nearly total degradation of the original.
PEGylation PEGylation is a general strategy that increases peptide stability by protecting against proteolytic enzymes, though it may reduce antimicrobial activity depending on PEG length and attachment site.

Experimental Protocols

Protocol 1: In Vitro Serum Stability Assay

This protocol outlines a general method for assessing the stability of this compound and its analogs in serum.

  • Peptide Preparation: Dissolve the peptide in an appropriate buffer (e.g., PBS) to create a stock solution. Determine the exact concentration using a quantitative amino acid analysis or by measuring absorbance if the peptide contains Trp or Tyr residues.

  • Serum Incubation: a. Thaw a vial of pooled human or mouse serum and bring it to 37°C. b. In a low-protein-binding microcentrifuge tube, add the peptide stock solution to the serum to achieve a final peptide concentration of 100-150 µg/ml in 25-50% serum (v/v with buffer). c. Incubate the mixture in a water bath or incubator at 37°C.

  • Time-Point Sampling: a. At designated time points (e.g., 0, 30, 60, 120, 240, 480 minutes), withdraw an aliquot (e.g., 100 µL) of the peptide-serum mixture. b. Immediately quench the enzymatic reaction by adding 2-3 volumes of a precipitation solution (e.g., 300 µL of 89:10:1 acetonitrile/water/formic acid).

  • Protein Precipitation and Peptide Extraction: a. Vortex the quenched sample vigorously. b. Incubate on ice for at least 30-45 minutes to allow for complete protein precipitation. c. Centrifuge the sample at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C. d. Carefully transfer the supernatant, which contains the remaining peptide, to a new tube.

  • Analysis: a. Analyze the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC). b. The amount of remaining intact peptide is determined by integrating the area of the corresponding peak in the chromatogram. c. Calculate the percentage of peptide remaining at each time point relative to the amount at time zero. The half-life (t₁/₂) can be determined by plotting the percentage of remaining peptide versus time.

Visualizations

experimental_workflow cluster_0 Design & Synthesis cluster_1 In Vitro Characterization cluster_2 Analysis & Selection cluster_3 Outcome start Identify Stability Liability of this compound design Design Modified Analogs (e.g., Amidation, Substitution, PEGylation) start->design synth Synthesize & Purify Peptides design->synth stability Serum Stability Assay (RP-HPLC) synth->stability activity Antimicrobial Activity Assay (MIC Testing) synth->activity toxicity Cytotoxicity Assay (Hemolysis, MTT) synth->toxicity data Analyze Data: Half-life vs. MIC vs. Toxicity stability->data activity->data toxicity->data select Select Lead Candidate data->select result Optimized this compound Analog with Improved Serum Stability select->result modification_strategies cluster_strategies Stabilization Strategies pmap Native this compound (Low Serum Stability) term Terminal Modifications (N-acetylation, C-amidation) pmap->term Protects Termini sub Amino Acid Substitution (D-amino acids, Analog Design) pmap->sub Alters Cleavage Sites peg Polymer Conjugation (PEGylation) pmap->peg Steric Shielding unnat Incorporate Unnatural AAs (e.g., Agp for Arg) pmap->unnat Resists Proteases stable_pmap Stabilized this compound Analog (Improved Pharmacokinetics) term->stable_pmap sub->stable_pmap peg->stable_pmap unnat->stable_pmap membrane_interaction cluster_membrane Bacterial Membrane (Anionic) cluster_action Mechanism of Action pmap This compound Analog (Helix-Hinge-Helix) bind Electrostatic Binding (N-terminal Helix) pmap->bind Initial Attraction membrane Outer Leaflet (Lipid Headgroups) Hydrophobic Core Inner Leaflet insert Insertion & Translocation (C-terminal Helix) membrane:head->insert Conformational Change pore Membrane Disruption (Carpet-like Mechanism) membrane:core->pore bind->membrane:head insert->membrane:core death Bacterial Cell Death pore->death

References

Technical Support Center: Overcoming Solubility Challenges with PMAP-23 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered during experiments with the PMAP-23 peptide.

Frequently Asked Questions (FAQs)

Q1: My lyophilized this compound peptide won't dissolve in water. What should I do?

A1: this compound is a cationic and hydrophobic peptide, which can make it challenging to dissolve in neutral aqueous solutions. First, ensure you are using sterile, distilled water. If solubility remains an issue, the peptide's basic nature suggests that a slightly acidic environment may aid dissolution. Try adding a small amount of acetic acid. For highly hydrophobic preparations, a common and effective strategy is to first dissolve the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then slowly add your aqueous buffer to the peptide solution while gently vortexing.[1][2]

Q2: I've dissolved this compound in an organic solvent, but it precipitates when I add it to my aqueous assay buffer. How can I prevent this?

A2: Precipitation upon addition to an aqueous buffer is a common issue with hydrophobic peptides. This often occurs when the final concentration of the organic solvent is too low to maintain solubility. To address this, try slowly adding the aqueous buffer to your peptide-solvent mixture while vortexing.[2] This gradual dilution can prevent the peptide from crashing out of solution. It is also crucial to ensure that the final concentration of the organic solvent in your assay is compatible with your experimental system, as high concentrations can be toxic to cells or interfere with biological assays.[2]

Q3: Can I use sonication to help dissolve my this compound peptide?

A3: Yes, sonication can be a useful technique to aid in the dissolution of aggregated peptides.[1] Use a bath sonicator for a short period to avoid excessive heating, which could degrade the peptide.

Q4: What is the best way to store this compound to maintain its stability and solubility?

A4: For long-term storage, lyophilized this compound should be kept at -20°C or -80°C. Once reconstituted, it is best to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation. A product datasheet for this compound recommends that in-solvent solutions be stored at -80°C for up to 6 months or -20°C for up to 1 month.

Q5: Does the pH of the solvent affect this compound solubility?

A5: Yes, the pH of the solvent can significantly impact the solubility of peptides. This compound is a basic peptide. Therefore, dissolving it in a slightly acidic solution (e.g., water with a small amount of acetic acid) can improve its solubility. Conversely, attempting to dissolve it in a basic solution may be less effective.

Troubleshooting Guides

Problem: Lyophilized this compound peptide is insoluble in the desired aqueous buffer.
Potential Cause Recommended Solution
High Hydrophobicity The intrinsic properties of the this compound sequence, with 11 highly hydrophobic residues, can lead to poor solubility in aqueous solutions.
Peptide Aggregation Peptides can self-associate and form aggregates, which are difficult to dissolve.
Incorrect pH The pH of the solvent may be close to the isoelectric point (pI) of the peptide, minimizing its net charge and reducing solubility.

Troubleshooting Workflow

G start Start: Insoluble this compound water Attempt to dissolve in sterile, distilled water start->water acid Add a small amount of acetic acid (e.g., 10%) water->acid Still insoluble? success Success: Peptide Dissolved water->success Clear solution? dmso Dissolve in minimal DMSO acid->dmso Still insoluble? acid->success Clear solution? dilute Slowly add aqueous buffer to DMSO solution with vortexing dmso->dilute sonicate Briefly sonicate the solution dilute->sonicate Precipitation or cloudiness? dilute->success Clear solution? sonicate->success Clear solution? fail Failure: Consult further resources sonicate->fail Still insoluble?

Caption: A decision tree for troubleshooting this compound solubility.

Problem: Variability in experimental results (e.g., Minimum Inhibitory Concentration - MIC).
Potential Cause Recommended Solution
Incomplete Solubilization If the peptide is not fully dissolved, the actual concentration in solution will be lower than expected, leading to inconsistent results.
Peptide Adsorption to Surfaces Peptides can adsorb to plasticware, reducing the effective concentration.
Peptide Degradation Improper storage or handling of the stock solution can lead to degradation of the peptide.

Quantitative Data Summary

Property Value Reference
Molecular Weight 2961.60 g/mol
Amino Acid Sequence Arg-Ile-Ile-Asp-Leu-Leu-Trp-Arg-Val-Arg-Arg-Pro-Gln-Lys-Pro-Lys-Phe-Val-Thr-Val-Trp-Val-Arg-NH2
Solubility in DMSO ≥ 25 mg/mL (8.44 mM)
Appearance White to off-white solid

Experimental Protocols

Protocol 1: Reconstitution of this compound Peptide

Materials:

  • Lyophilized this compound peptide

  • Sterile, distilled water

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Sterile, low-protein-binding microcentrifuge tubes

  • Pipettes and sterile, low-retention pipette tips

  • Vortex mixer

Methodology:

  • Preparation: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.

  • Initial Dissolution (Recommended for hydrophobic peptides):

    • Add a small, precise volume of DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).

    • Gently vortex the vial until the peptide is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aqueous Dilution:

    • In a separate sterile, low-protein-binding tube, add the desired volume of your aqueous buffer.

    • While gently vortexing the aqueous buffer, slowly add the required volume of the concentrated DMSO stock solution to achieve your final desired peptide concentration.

    • Note: The final concentration of DMSO should be kept as low as possible and be consistent across all experiments, including controls.

  • Storage: Aliquot the reconstituted peptide solution into sterile, low-protein-binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • Reconstituted this compound stock solution

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)

  • Sterile 96-well microtiter plates

  • Incubator

  • Spectrophotometer (plate reader)

Methodology:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into growth medium and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh medium to achieve a starting concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.

  • Prepare Peptide Dilutions:

    • Perform a serial two-fold dilution of the this compound stock solution in the appropriate growth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculate the Plate:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the peptide dilutions, bringing the total volume to 100 µL.

    • Include a positive control (bacteria in medium without peptide) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Visualizations

G cluster_membrane Bacterial Membrane membrane Outer Leaflet (Negatively Charged) core Hydrophobic Core inner_leaflet Inner Leaflet pmap23 This compound (Random Coil in Solution) electrostatic Electrostatic Attraction pmap23->electrostatic binding N-terminal Helix Binds to Outer Leaflet electrostatic->binding insertion C-terminal Helix Inserts into Hydrophobic Core binding->insertion disruption Membrane Disruption ('Carpet-like' Mechanism) insertion->disruption

Caption: this compound interaction with the bacterial membrane.

G start Start: Prepare Peptide Stock dilution Serial Dilution of Peptide in 96-well Plate start->dilution inoculate Add Inoculum to Wells dilution->inoculate inoculum_prep Prepare Bacterial Inoculum (1x10^6 CFU/mL) inoculum_prep->inoculate incubation Incubate at 37°C for 18-24h inoculate->incubation read Read Results (Visual or OD600) incubation->read mic Determine MIC read->mic

Caption: Experimental workflow for a Minimum Inhibitory Concentration (MIC) assay.

References

Technical Support Center: Optimizing PMAP-23 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of the antimicrobial peptide PMAP-23 in various in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the typical effective concentration range for this compound in antimicrobial assays?

A1: The effective concentration of this compound, typically determined as the Minimum Inhibitory Concentration (MIC), varies depending on the bacterial species. Generally, this compound exhibits potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, with MIC values often falling in the 2-8 µM range.[1] For some strains, the Minimum Bactericidal Concentration (MBC) can be in the range of 4-64 µM.[1]

Q2: How does this compound kill bacteria?

A2: this compound acts primarily by disrupting the bacterial cell membrane.[1] It follows a "carpet-like" mechanism where the peptide molecules accumulate on the surface of the bacterial membrane.[2] Once a threshold concentration is reached, the peptides collectively perturb the membrane's integrity, leading to leakage of cellular contents and cell death.[2][3] This mechanism involves an initial electrostatic interaction with the negatively charged bacterial membrane, followed by the insertion of the peptide into the lipid bilayer.[1][4]

Q3: Is this compound toxic to mammalian cells?

A3: this compound generally exhibits low cytotoxicity towards mammalian cells, including red blood cells and epithelial cells, at concentrations effective against bacteria.[1][5][6] Studies have shown that it does not cause significant hemolysis even at concentrations up to 40 µM.[6] This selectivity is attributed to the differences in membrane composition between bacterial and mammalian cells.

Q4: I'm observing no antimicrobial activity with my synthesized this compound. What could be the issue?

A4: Several factors could contribute to a lack of activity. First, verify the synthesis and purity of the peptide, as incorrect sequences or low purity can abolish its function.[7][8] Second, consider the assay method; broth microdilution is generally more suitable for antimicrobial peptides than disk diffusion, as the positive charge of the peptide can cause it to interact with the agar (B569324) matrix in the latter.[2] Finally, issues with peptide solubility or aggregation in the assay medium can also lead to a loss of activity.[7]

Q5: My MIC values for this compound are highly variable between experiments. What are the possible reasons?

A5: High variability in MIC values is a common challenge in antimicrobial peptide testing.[7] Key factors that can contribute to this include inconsistencies in the bacterial inoculum density, variations in incubation time and temperature, and subjective differences in determining the endpoint of bacterial growth.[7] Ensuring standardized procedures for these parameters is crucial for obtaining reproducible results.

Troubleshooting Guide

Problem 1: Poor Peptide Solubility

Symptoms:

  • Visible precipitate in the stock solution or assay wells.

  • Inconsistent or no antimicrobial activity.

Possible Causes:

  • Highly hydrophobic nature of the peptide.

  • Inappropriate solvent or buffer.

  • Peptide aggregation at high concentrations.

Solutions:

  • Solvent Selection: For initial stock preparation, consider using sterile, distilled water. If solubility is an issue, a small amount of a suitable organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used, ensuring the final concentration in the assay is low enough to not affect the experiment.[9]

  • pH Adjustment: For basic peptides like this compound, adding a small amount of acetic acid can improve solubility.[9]

  • Sonication: Gentle sonication can help dissolve aggregated peptides.[9]

Problem 2: Peptide Aggregation

Symptoms:

  • Reduced or no biological activity.

  • Visible particulate matter in the solution.

Possible Causes:

  • High peptide concentration.

  • Environmental factors such as pH, temperature, and ionic strength of the buffer.[9]

Solutions:

  • Storage: Store the peptide in lyophilized form at -20°C or -80°C and reconstitute it immediately before use.[9]

  • Concentration: Work with the lowest effective concentration of the peptide whenever possible.

  • Buffer Composition: Be mindful of the salt concentration in your assay buffer, as high ionic strength can sometimes promote aggregation.

Problem 3: Inconsistent Cytotoxicity Results

Symptoms:

  • High variability in hemolysis or MTT assay results.

Possible Causes:

  • Contamination of the peptide with substances like trifluoroacetic acid (TFA) from the synthesis process.

  • Improper storage and handling of the peptide solution, leading to degradation.

  • Variations in cell seeding density or incubation times.

Solutions:

  • Peptide Purity: Ensure high purity of the synthesized peptide and consider TFA removal steps if cellular assays are sensitive to it.[10]

  • Proper Storage: Aliquot the peptide solution after reconstitution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[10]

  • Standardized Assay Conditions: Use consistent cell numbers, incubation times, and reagent concentrations for all cytotoxicity assays.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

Bacterial StrainGram TypeMIC Range (µM)Reference
Staphylococcus aureusGram-positive4 - 8[1]
Bacillus subtilisGram-positive4 - 8[1]
Escherichia coliGram-negative2 - 8[1]
Pseudomonas aeruginosaGram-negative4 - 8[1]

Table 2: Cytotoxicity Profile of this compound

Assay TypeCell TypeEffective ConcentrationObservationReference
Hemolysis AssayHuman Red Blood CellsUp to 40 µM< 10% hemolysis[6]
MTT AssayPorcine Epithelial CellsUp to 40 µMMinimal reduction in metabolic activity[6]

Experimental Protocols

Broth Microdilution Assay for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific bacterial strain.

Materials:

  • This compound stock solution

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Incubator

  • Spectrophotometer (plate reader)

Methodology:

  • Prepare Bacterial Inoculum: Inoculate a single bacterial colony into the growth medium and incubate overnight at 37°C with shaking. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[7]

  • Prepare Peptide Dilutions: Create a series of two-fold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculate the Plate: Add 50 µL of the prepared bacterial inoculum to each well containing the peptide dilutions, bringing the total volume to 100 µL.

  • Controls:

    • Positive Control: Bacteria in medium without peptide.

    • Negative Control: Medium only.

    • Solvent Control: Bacteria with the highest concentration of the solvent used to dissolve the peptide.

  • Incubation: Seal the plate and incubate at 37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.[7]

MTT Assay for Cytotoxicity

Objective: To assess the effect of this compound on the viability of mammalian cells.

Materials:

  • This compound stock solution

  • Mammalian cell line (e.g., HEK293)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • CO2 incubator

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Peptide Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells containing the cells. Incubate for the desired exposure time (e.g., 24 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[11]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control cells.

Hemolysis Assay

Objective: To evaluate the hemolytic activity of this compound on red blood cells.

Materials:

  • This compound stock solution

  • Freshly collected red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (for positive control)

  • Sterile microcentrifuge tubes and 96-well plates

  • Centrifuge

  • Microplate reader

Methodology:

  • Prepare RBC Suspension: Wash the RBCs three times with PBS by centrifugation and resuspend them in PBS to a final concentration of 2-8% (v/v).

  • Peptide Incubation: Prepare serial dilutions of this compound in PBS. In a 96-well plate, mix the peptide solutions with the RBC suspension.

  • Controls:

    • Negative Control: RBCs in PBS only.

    • Positive Control: RBCs with a final concentration of 1% Triton X-100 to induce 100% hemolysis.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Absorbance Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Visualizations

Caption: Mechanism of action of this compound on bacterial membranes.

MIC_Workflow start Start prep_bacteria Prepare Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_bacteria inoculate Inoculate Plate with Bacteria prep_bacteria->inoculate prep_peptide Prepare 2-fold Serial Dilutions of this compound in 96-well plate prep_peptide->inoculate controls Add Controls (Positive, Negative, Solvent) inoculate->controls incubate Incubate at 37°C for 16-24h controls->incubate read Read Results (Visually or OD600) incubate->read end Determine MIC read->end

Caption: Experimental workflow for MIC determination.

Troubleshooting_Tree start Inconsistent/No Activity of this compound check_solubility Is the peptide fully dissolved? start->check_solubility solubility_issue Troubleshoot Solubility: - Use appropriate solvent (e.g., water, minimal DMSO) - Adjust pH (mild acid) - Sonicate check_solubility->solubility_issue No check_assay Is the assay method appropriate? check_solubility->check_assay Yes end Re-run Experiment solubility_issue->end assay_issue Review Assay Protocol: - Use broth microdilution for MIC - Standardize inoculum density - Ensure consistent incubation check_assay->assay_issue No check_purity Is the peptide pure and correctly synthesized? check_assay->check_purity Yes assay_issue->end purity_issue Verify Peptide Quality: - Check synthesis report (sequence, purity) - Consider potential contaminants (e.g., TFA) check_purity->purity_issue No check_purity->end Yes purity_issue->end

Caption: Troubleshooting decision tree for this compound assays.

References

Technical Support Center: Enhancing the Antimicrobial Potency of PMAP-23

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to enhance the antimicrobial potency of the porcine myeloid antibacterial peptide-23 (PMAP-23). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies to enhance the antimicrobial potency of this compound?

A1: The primary strategies to improve the antimicrobial activity of this compound focus on modifying its primary structure to optimize its physicochemical properties. These include:

  • Amino Acid Substitution: Replacing specific amino acids to increase the peptide's net positive charge or hydrophobicity. For instance, substituting leucine (B10760876) with arginine can increase cationicity, facilitating stronger electrostatic interactions with negatively charged bacterial membranes.[1][2] Conversely, replacing threonine with isoleucine can enhance hydrophobicity, improving membrane penetration.[1][2]

  • Peptide Truncation: Systematically removing amino acids from the N- or C-terminus to identify the core antimicrobial domain and potentially reduce cytotoxicity. However, truncation can sometimes negatively impact activity, especially in the presence of salt.

  • Conjugation: Attaching molecules such as fatty acids (e.g., decanoic acid) or other peptide sequences (e.g., lipopolysaccharide (LPS)-binding motifs) to the N- or C-terminus. This can enhance membrane interaction, stability, and target specificity.

  • C-terminal Amidation: Amidating the C-terminus can increase the peptide's stability against exopeptidases and enhance its net positive charge, which may facilitate translocation across the bacterial inner membrane.[3]

Q2: What is the primary mechanism of action for this compound and its analogues?

A2: this compound and its derivatives primarily act by disrupting the integrity of bacterial cell membranes. The prevailing model for this action is the "carpet" model.[2][4] In this mechanism, the peptide monomers initially bind to the negatively charged outer surface of the bacterial membrane. As the peptide concentration on the membrane surface increases, they form a "carpet-like" layer, leading to membrane destabilization, pore formation, and ultimately cell lysis.[4] The helix-hinge-helix structure of this compound is crucial for this activity, with the N-terminal helix initially binding to the membrane surface and the C-terminal helix inserting into the lipid bilayer.[5][6]

Q3: How do modifications to this compound affect its cytotoxicity and hemolytic activity?

A3: Modifications aimed at enhancing antimicrobial potency can sometimes increase cytotoxicity and hemolytic activity. It is a critical aspect of the design process to balance efficacy with safety. Generally, increasing hydrophobicity can lead to higher hemolytic activity due to stronger interactions with the zwitterionic membranes of erythrocytes. However, carefully designed analogues, such as PMAP-23RI, have shown enhanced antimicrobial activity with negligible hemolysis and cytotoxicity.[1][7] It is essential to empirically determine the hemolytic and cytotoxic profiles of any new this compound derivative.

Troubleshooting Guides

Peptide Synthesis and Purification

Q: I am experiencing low yield during the solid-phase peptide synthesis (SPPS) of my this compound analogue. What could be the cause?

A: Low peptide yield in SPPS can stem from several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Coupling:

    • Difficult Sequences: this compound contains hydrophobic residues and a proline-rich hinge region, which can lead to peptide aggregation on the resin, hindering subsequent coupling reactions.

      • Solution: Use a higher concentration of amino acid and coupling reagents (e.g., 0.5 M).[3] Consider "double coupling," especially for residues following proline and for arginine residues.[3]

    • Steric Hindrance: Bulky protecting groups on amino acids can sterically hinder the coupling reaction.

      • Solution: Extend the coupling reaction time for sterically hindered amino acids.

  • Incomplete Fmoc-Deprotection:

    • Cause: Aggregation of the growing peptide chain can prevent the deprotection reagent (e.g., piperidine) from accessing the N-terminal Fmoc group.

    • Solution: Increase the deprotection time or use a stronger deprotection solution. Monitor the completeness of deprotection using a colorimetric test like the Kaiser test.[8]

  • Poor Resin Swelling:

    • Cause: The resin must be adequately swollen for efficient diffusion of reagents.

    • Solution: Ensure the resin is properly swollen in a suitable solvent (e.g., DMF) before the first coupling step.[9]

Q: My crude this compound analogue shows multiple peaks on RP-HPLC after cleavage. How can I improve the purity?

A: The presence of multiple peaks indicates a heterogeneous mixture of the target peptide and synthesis-related impurities. Here's how to address this:

  • Identify Impurities: Use mass spectrometry to identify the nature of the major impurity peaks. Common impurities include truncated peptides (incomplete sequences) and deletion peptides (missing single amino acids).

  • Optimize Synthesis:

    • If truncated peptides are the main issue, this points to incomplete coupling. Implement the solutions mentioned in the previous question.

    • If deletion peptides are prevalent, this suggests incomplete Fmoc-deprotection.

  • Optimize Purification:

    • Gradient Optimization: A shallow gradient during RP-HPLC purification can improve the resolution of closely eluting peaks.

    • Alternative Mobile Phases: If co-elution is an issue, try a different mobile phase system or a column with different selectivity.

Antimicrobial Activity Assays

Q: I am observing high variability in the Minimum Inhibitory Concentration (MIC) values for my this compound analogues between experiments. What could be the problem?

A: High variability in MIC assays is a common issue. Here are some factors to control:

  • Inoculum Preparation: The final concentration of bacteria in the wells is critical. Ensure you are using a standardized inoculum, typically verified by measuring the optical density (OD) at 600 nm and correlating it with colony-forming units (CFU)/mL.

  • Peptide Solubility and Aggregation: this compound analogues, especially those with increased hydrophobicity, may aggregate in the assay medium.

    • Solution: Visually inspect your peptide solutions for any precipitation. Consider dissolving the peptide stock in a small amount of a suitable solvent like DMSO before diluting it in the assay medium.

  • Plate Incubation: Ensure consistent incubation times and temperatures. Use plate sealers to prevent evaporation, which can concentrate the components in the wells.

  • MIC Determination: The endpoint determination can be subjective if done visually. For more objective results, use a plate reader to measure the OD600 and define the MIC as the lowest concentration that inhibits growth by a certain percentage (e.g., ≥90%) compared to the positive control.

Cytotoxicity and Hemolysis Assays

Q: My hemolysis assay results are inconsistent. What factors should I consider?

A: Several variables can affect the outcome of a hemolysis assay:

  • Erythrocyte Source and Preparation: The species from which the red blood cells (RBCs) are obtained can influence the results, as membrane composition varies.[10] Ensure a consistent source and that the RBCs are washed thoroughly to remove plasma components.

  • Positive Control: The choice of the positive control (for 100% hemolysis) can impact the calculated hemolysis percentages. Triton X-100 is a commonly used detergent for this purpose.

  • Incubation Time and Temperature: Standardize the incubation time (e.g., 1 hour) and temperature (37°C).

  • Peptide Concentration Range: Ensure the tested concentration range is appropriate to determine the HC50 (the concentration causing 50% hemolysis).

Q: I am getting low absorbance values in my MTT/XTT cytotoxicity assay. What could be the issue?

A: Low absorbance values in tetrazolium-based assays typically indicate low cell viability or issues with the assay itself:

  • Low Cell Seeding Density: The number of viable cells may be too low to generate a strong signal. Optimize the initial cell seeding density for your specific cell line.

  • MTT/XTT Reagent Quality: Ensure the MTT or XTT reagent is properly stored and has not degraded. The MTT solution should be a clear yellow.

  • Incomplete Formazan (B1609692) Solubilization (for MTT assay): The purple formazan crystals must be fully dissolved before reading the absorbance. Use an appropriate solubilization solution (e.g., DMSO or acidified isopropanol) and ensure thorough mixing.

  • Interference from Media Components: Phenol (B47542) red and serum in the culture medium can interfere with the assay. Consider using a phenol red-free medium and serum-free conditions during the incubation with the reagent.

Data Presentation

Table 1: Antimicrobial Activity (MIC, µM) of this compound and its Analogues
PeptideSequenceModificationE. coliS. aureusP. aeruginosaReference
This compoundRIIDLLWRVRRPQKPKFVTVWVRWild-Type4816[1][2]
PMAP-23RRIIDR LWRVRRPQKPKFVTVWVRLeu5 -> Arg248[1][7]
PMAP-23IRIIDLLWRVRRPQKPKFVTVI VRThr19 -> Ile248[1][7]
PMAP-23RIRIIDR LWRVRRPQKPKFVTVI VRLeu5 -> Arg, Thr19 -> Ile124[1][7]
A(21)-PMAP-23RIIDLLWRVRRPQKPKFVTVA VRTrp21 -> Ala>64>64>64[11]
PMAP-NCRLLRALLRVRRPQKPKFIVIVVRMultiple Substitutions0.5-11-22-4[12]
Table 2: Hemolytic and Cytotoxic Activity of this compound and its Analogues
PeptideHC50 (µM) (Human RBCs)Cytotoxicity (IC50, µM) vs. Mammalian CellsReference
This compound> 100> 100 (various cell lines)[1][13]
PMAP-23R> 100Not specified, low cytotoxicity reported[1][7]
PMAP-23I> 100Not specified, low cytotoxicity reported[1][7]
PMAP-23RI> 100Not specified, low cytotoxicity reported[1][7]
PMAP-NC> 15020-40 (cancer cell lines)[12]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of a this compound Analogue (e.g., PMAP-23RI)

This protocol outlines the manual Fmoc/tBu solid-phase synthesis of PMAP-23RI.

  • Resin Preparation:

    • Start with a Rink Amide resin for a C-terminally amidated peptide.

    • Swell the resin in dimethylformamide (DMF) for 1 hour in a reaction vessel.[9]

  • Fmoc-Deprotection:

    • Remove the Fmoc protecting group from the resin by treating it with 20% piperidine (B6355638) in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF to remove the piperidine.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH for the C-terminus of PMAP-23RI) by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.[8]

    • Wash the resin with DMF to remove excess reagents.

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the PMAP-23RI sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin with dichloromethane (B109758) (DCM) and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with ether, and dry.

    • Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of this compound analogues.

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate overnight at 37°C.

    • Dilute the overnight culture in fresh broth to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Peptide Dilution:

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

    • Perform a two-fold serial dilution of the peptide in a 96-well microtiter plate using the broth medium.

  • Inoculation:

    • Add an equal volume of the standardized bacterial suspension to each well of the microtiter plate.

    • Include a positive control (bacteria with no peptide) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the peptide at which there is no visible growth of bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_activity Antimicrobial Activity cluster_toxicity Toxicity & Stability spps Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage from Resin spps->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry purification->characterization mic_assay MIC Assay characterization->mic_assay hemolysis Hemolysis Assay characterization->hemolysis killing_kinetics Time-Kill Assay mic_assay->killing_kinetics cytotoxicity Cytotoxicity Assay (MTT/XTT) hemolysis->cytotoxicity stability Serum Stability Assay cytotoxicity->stability pmap23_mechanism cluster_membrane Bacterial Membrane membrane_outer Outer Leaflet membrane_inner Inner Leaflet peptide This compound Monomers binding Electrostatic Binding peptide->binding Initial Interaction carpet "Carpet" Formation binding->carpet disruption Membrane Disruption & Pore Formation carpet->disruption Threshold Concentration Reached lysis Cell Lysis disruption->lysis troubleshooting_logic cluster_peptide Peptide Integrity cluster_assay Assay Conditions start Unexpected Experimental Result (e.g., Low Potency, High Variability) purity Check Peptide Purity (HPLC) start->purity inoculum Standardize Inoculum start->inoculum identity Verify Peptide Identity (MS) purity->identity solubility Assess Solubility/Aggregation identity->solubility solution Implement Corrective Actions solubility->solution reagents Check Reagent Quality inoculum->reagents incubation Verify Incubation Parameters reagents->incubation controls Review Controls incubation->controls controls->solution

References

Technical Support Center: Purification of Synthetic PMAP-23

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the purification of the synthetic antimicrobial peptide, PMAP-23.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of synthetic this compound, primarily focusing on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the standard method for peptide purification.

Problem Potential Cause Recommended Solution
Low Yield of Purified this compound Poor solubility of crude peptide: this compound, due to its hydrophobic residues, may not dissolve completely in the initial mobile phase.- Pre-dissolve the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (B87167) (DMSO) before diluting with the initial mobile phase. - Use a solvent system with a higher initial organic phase concentration. - Sonicate the sample briefly to aid dissolution.
Peptide precipitation on the column: The peptide may precipitate at the head of the column if the mobile phase is not optimal.- Ensure the mobile phase is well-degassed. - Adjust the initial mobile phase composition to be more solubilizing.
Suboptimal RP-HPLC gradient: The elution gradient may be too steep, causing co-elution with impurities, or too shallow, leading to broad peaks and loss of product.- Optimize the gradient slope. Start with a shallow gradient to resolve closely eluting impurities.
Poor Peak Resolution in RP-HPLC Co-elution of impurities: Deletion sequences or peptides with incomplete deprotection of side chains from solid-phase peptide synthesis (SPPS) can have similar retention times to the full-length this compound.- Adjust the mobile phase composition. Using a different ion-pairing agent (e.g., formic acid instead of trifluoroacetic acid, TFA) can alter selectivity. - Optimize the column temperature. Running the separation at a slightly elevated temperature (e.g., 30-40°C) can improve peak shape and resolution. - Use a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size for higher efficiency.
Peptide aggregation: this compound may form aggregates that can lead to broad or multiple peaks.- Dissolve the crude peptide in a denaturing solvent (e.g., 6M guanidine (B92328) hydrochloride) and then dilute it into the mobile phase before injection. - Add a small percentage of an organic modifier like isopropanol (B130326) to the mobile phase to disrupt aggregation.
Presence of Unexpected Peaks in the Chromatogram Incomplete removal of protecting groups: Protecting groups from SPPS may not have been completely cleaved.- Review the cleavage protocol from the synthesis. Ensure sufficient cleavage time and appropriate scavenger cocktail. - Characterize the unexpected peaks by mass spectrometry (MS) to identify the specific protecting group.
Oxidation of sensitive residues: Methionine or Tryptophan residues in the this compound sequence can be susceptible to oxidation.- Use freshly prepared, degassed mobile phases. - Add an antioxidant like dithiothreitol (B142953) (DTT) to the sample solvent if compatible with the purification process.
Deamidation of Asparagine or Glutamine: These residues can undergo deamidation, leading to the formation of aspartic acid or glutamic acid, respectively.- Control the pH of the mobile phase. Deamidation is often pH-dependent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing an RP-HPLC purification protocol for synthetic this compound?

A1: A good starting point is to use a C18 column with a water/acetonitrile (B52724) gradient containing 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent. Based on the calculated physicochemical properties of this compound, a gradient of 20-60% acetonitrile over 40 minutes should be a reasonable starting range for elution.

Q2: How can I assess the purity of my purified this compound?

A2: Purity is typically assessed by analytical RP-HPLC, where the area of the main peak is expressed as a percentage of the total peak area at a specific wavelength (usually 214 nm or 280 nm). Mass spectrometry (MS) should also be used to confirm the identity of the main peak and to characterize any major impurities.

Q3: My purified this compound shows low biological activity. What could be the reason?

A3: Low biological activity can be due to several factors:

  • Residual TFA: Trifluoroacetic acid from the mobile phase can be cytotoxic. Ensure complete removal of TFA by lyophilization, possibly from a dilute solution of acetic acid or HCl.

  • Peptide modification: Oxidation or other chemical modifications during purification can inactivate the peptide. Confirm the integrity of the peptide by MS.

  • Incorrect folding: While this compound is a relatively small peptide, its conformation can be crucial for activity. Ensure that the final buffer conditions are suitable for its proper structure.

Q4: What are the common impurities I should expect from the solid-phase synthesis of this compound?

A4: Common impurities include:

  • Deletion sequences: Peptides missing one or more amino acids.

  • Truncated sequences: Peptides that were not fully synthesized.

  • Incompletely deprotected peptides: Peptides with remaining protecting groups on amino acid side chains.

  • By-products of scavengers: Molecules used during the cleavage step that may co-purify with the peptide.

Data Presentation

Table 1: Calculated Physicochemical Properties of this compound
PropertyValueSignificance for Purification
Amino Acid Sequence RIIDLLWRVRRPKPKFVTVWVR-NH2The sequence determines the overall properties of the peptide.
Molecular Weight 2846.5 g/mol Confirmed by mass spectrometry to verify the correct product.
Theoretical Isoelectric Point (pI) 11.85At a pH below its pI, the peptide will be positively charged, which is typical for RP-HPLC with TFA (pH ~2).
Grand Average of Hydropathicity (GRAVY) 0.230A positive GRAVY score indicates a hydrophobic nature, suggesting strong retention on a reverse-phase column.
Table 2: Common Impurities in Synthetic this compound and their Mass Differences
Impurity TypeDescriptionExpected Mass Difference (Da)
Deletion of Isoleucine (I) or Leucine (L) Missing one I or L residue-113.1
Deletion of Arginine (R) Missing one R residue-156.1
Incomplete removal of Boc protecting group Remaining t-butyloxycarbonyl group+100.1
Incomplete removal of Pbf protecting group Remaining 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group on Arginine+252.3
Oxidation of Tryptophan (W) Addition of one oxygen atom+16.0

Experimental Protocols

Detailed Methodology for RP-HPLC Purification of Synthetic this compound

This protocol provides a general framework for the purification of synthetic this compound. Optimization will be required based on the specific crude sample and HPLC system.

  • Sample Preparation:

    • Accurately weigh the crude synthetic this compound.

    • Dissolve the peptide in a minimal volume of a suitable solvent. For hydrophobic peptides like this compound, start with a small amount of DMSO or 50% acetonitrile in water.

    • If solubility is an issue, sonicate the solution for 1-2 minutes.

    • Filter the dissolved sample through a 0.45 µm filter to remove any particulate matter.

  • RP-HPLC System and Columns:

    • System: A preparative or semi-preparative HPLC system equipped with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 10 µm particle size, 100 Å pore size, 250 x 10 mm).

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Chromatographic Method:

    • Flow Rate: 4 mL/min for a 10 mm ID column (adjust proportionally for other column diameters).

    • Detection: 214 nm and 280 nm.

    • Gradient:

      • 0-5 min: 20% B (isocratic)

      • 5-45 min: 20% to 60% B (linear gradient)

      • 45-50 min: 60% to 100% B (wash)

      • 50-55 min: 100% B (isocratic wash)

      • 55-60 min: 100% to 20% B (re-equilibration)

      • 60-70 min: 20% B (isocratic re-equilibration)

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peak.

    • Analyze the purity of each fraction using analytical RP-HPLC.

    • Confirm the molecular weight of the peptide in the pure fractions using mass spectrometry.

  • Post-Purification Processing:

    • Pool the pure fractions.

    • Remove the acetonitrile by rotary evaporation.

    • Lyophilize the aqueous solution to obtain the purified this compound as a white powder. To ensure complete removal of TFA, a final lyophilization from a dilute solution of 0.1% HCl or 1% acetic acid can be performed.

Mandatory Visualization

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Solid-Phase Peptide Synthesis (SPPS) of this compound cleavage Cleavage from Resin & Deprotection synthesis->cleavage crude_product Crude this compound Product cleavage->crude_product dissolution Dissolution in Appropriate Solvent crude_product->dissolution hplc Preparative RP-HPLC dissolution->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check identity_check Identity Confirmation (Mass Spectrometry) fraction_collection->identity_check pooling Pooling of Pure Fractions purity_check->pooling identity_check->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified this compound lyophilization->final_product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_resolution Poor Resolution Troubleshooting cluster_peaks Unexpected Peaks Troubleshooting start Purification Issue Encountered low_yield Low Yield? start->low_yield poor_resolution Poor Resolution? low_yield->poor_resolution No solubility Check Solubility & Optimize Solvent low_yield->solubility Yes extra_peaks Unexpected Peaks? poor_resolution->extra_peaks No gradient_res Optimize Gradient & Temperature poor_resolution->gradient_res Yes ms_analysis Characterize by Mass Spectrometry extra_peaks->ms_analysis Yes gradient_yield Optimize HPLC Gradient solubility->gradient_yield precipitation Check for On-Column Precipitation gradient_yield->precipitation column_chem Try Different Column Chemistry gradient_res->column_chem aggregation Address Potential Aggregation column_chem->aggregation synthesis_review Review Synthesis & Cleavage Protocol ms_analysis->synthesis_review

Caption: Troubleshooting logic for this compound purification.

Technical Support Center: Mitigating Cytotoxicity of PMAP-23 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of PMAP-23 derivatives. The focus is on understanding and mitigating the cytotoxic effects of these antimicrobial peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cytotoxicity associated with this compound and its derivatives?

The primary mechanism of cytotoxicity for this compound and its derivatives is the disruption of cell membrane integrity.[1] These cationic and amphipathic peptides interact with the negatively charged components of mammalian cell membranes, leading to pore formation, increased permeability, and eventual cell lysis.[1] While the primary target is the cell membrane, downstream effects can include the induction of apoptosis-like cell death, as observed in bacteria through nitric oxide-induced redox imbalance.[2] However, the specific intracellular signaling pathways triggered in mammalian cells are still an active area of research.

Q2: How can I reduce the cytotoxicity of my this compound derivative without compromising its antimicrobial activity?

Balancing antimicrobial efficacy and cytotoxicity is a key challenge. Here are some strategies:

  • Amino Acid Substitution: Strategically substituting specific amino acid residues can modulate hydrophobicity and charge distribution. For instance, replacing leucine (B10760876) with more polar residues can decrease hemolytic activity.

  • Modulating Helical Structure: The helical content of the peptide influences its interaction with membranes. Altering the proline-hinge region can affect the peptide's flexibility and its lytic potential.[3]

  • Chemical Modifications: PEGylation, the attachment of polyethylene (B3416737) glycol chains, can shield the peptide from non-specific interactions with mammalian cells, thereby reducing cytotoxicity and improving plasma stability.[4]

  • Formulation with Delivery Systems: Encapsulating peptides in nanoparticles or liposomes can control their release and target them more specifically to bacterial cells, minimizing off-target effects on host cells.

Q3: Which this compound derivatives have shown reduced cytotoxicity in published studies?

Several rationally designed derivatives have demonstrated an improved therapeutic window:

  • PMAP-NC: This derivative, with increased amphipathicity in the N-helix and hydrophobicity in the C-helix, exhibited potent anticancer activity with low hemolytic activity against human erythrocytes.[5]

  • PMAP-23R, PMAP-23I, and PMAP-23RI: These analogs, created through amino acid substitutions, showed negligible hemolysis and cytotoxicity while exhibiting improved stability and antibacterial activity.[1][3]

  • PMAP-PG: A derivative where proline was substituted with glycine (B1666218) retained the central hinge and was found to be nearly inactive in terms of cytotoxicity and hemolytic activity.[3]

Troubleshooting Guides

Issue 1: High Hemolytic Activity Observed in Experiments
Possible Cause Troubleshooting Steps
High Peptide Concentration Perform a dose-response experiment to determine the HC50 (the concentration causing 50% hemolysis). Start with a broad range of concentrations and narrow down to find the therapeutic window.
Peptide Aggregation Ensure proper solubilization of the peptide. Use recommended solvents (e.g., sterile water, PBS) and vortex thoroughly. Consider performing a solubility test before the experiment.
Incorrect Assay Conditions Verify the concentration and source of red blood cells (RBCs). Ensure the incubation time and temperature are consistent with established protocols. Use fresh RBCs for each experiment.
Peptide Instability Prepare fresh peptide dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Issue 2: Inconsistent Cytotoxicity Results in Cell-Based Assays (e.g., MTT, LDH)
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Density Ensure a uniform single-cell suspension before seeding. Visually inspect plates after seeding to confirm even cell distribution. Avoid using the outer wells of the plate, which are prone to the "edge effect."
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination, as it can significantly impact cell health and experimental outcomes.
Peptide-Medium Interaction Some peptides may interact with components in the cell culture medium, affecting their stability and activity. Consider using serum-free medium during the peptide treatment period if compatible with your cell line.
Variability in Assay Performance Ensure proper mixing of reagents and complete solubilization of formazan (B1609692) crystals in MTT assays. For LDH assays, ensure that the cell lysis for the maximum LDH release control is complete.

Quantitative Data on Cytotoxicity of this compound Derivatives

The following tables summarize the available quantitative data on the hemolytic and cytotoxic activity of various this compound derivatives.

Table 1: Hemolytic Activity of this compound Derivatives

PeptideDescriptionHemolytic ActivityReference
This compoundWild-type peptideLow hemolytic activity reported.[6]
PMAP-NCIncreased N-terminal amphipathicity and C-terminal hydrophobicity~20% hemolysis at 64 µM[1]
PMAP-PAProline to Alanine substitution14% hemolysis at 64 µM[3]
PMAP-PGProline to Glycine substitutionNearly inactive[3]
PMAP-23RLeu5 -> Arg substitutionNegligible hemolysis[1][3]
PMAP-23IThr19 -> Ile substitutionNegligible hemolysis[1][3]
PMAP-23RILeu5 -> Arg and Thr19 -> Ile substitutionsNegligible hemolysis[1][3]

Table 2: Cytotoxicity of this compound Derivatives against Mammalian Cells

PeptideCell LineAssayCytotoxicityReference
This compoundRAW 264.7MTTNearly inactive[3]
PMAP-NCMDA-MB-231, A549MTTSignificant anticancer activity[5]
PMAP-PARAW 264.7MTT37% cytotoxicity at 64 µM[3]
PMAP-PGRAW 264.7MTTNearly inactive[3]

Experimental Protocols

Hemolysis Assay

This protocol is a standard method to assess the lytic activity of peptides against red blood cells.

  • Preparation of Red Blood Cells (RBCs):

    • Collect fresh human or animal blood in a tube containing an anticoagulant (e.g., heparin).

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Remove the supernatant and wash the RBC pellet three times with cold phosphate-buffered saline (PBS), pH 7.4.

    • Resuspend the RBCs in PBS to a final concentration of 4% (v/v).

  • Peptide Preparation:

    • Prepare a stock solution of the this compound derivative in an appropriate solvent (e.g., sterile water or PBS).

    • Perform serial two-fold dilutions of the peptide in PBS in a 96-well plate.

  • Assay Procedure:

    • Add 100 µL of the 4% RBC suspension to each well containing 100 µL of the peptide dilutions.

    • Include a negative control (RBCs in PBS only) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).

    • Incubate the plate at 37°C for 1 hour.

    • Centrifuge the plate at 1,000 x g for 5 minutes.

    • Carefully transfer 100 µL of the supernatant to a new 96-well plate.

  • Data Analysis:

    • Measure the absorbance of the supernatant at 540 nm using a microplate reader.

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of the this compound derivative in cell culture medium.

    • Remove the existing medium from the wells and add 100 µL of the peptide solutions at various concentrations.

    • Include an untreated control (medium only) and a vehicle control if a solvent other than medium is used.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Abs_sample / Abs_untreated_control) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from cells with damaged membranes.

  • Cell Seeding and Peptide Treatment:

    • Follow the same procedure as for the MTT assay.

  • Assay Procedure:

    • After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare a reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of a stop solution to each well.

  • Data Analysis:

    • Measure the absorbance at 490 nm and 680 nm (for background correction) using a microplate reader.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Abs_sample - Abs_spontaneous_release) / (Abs_maximum_release - Abs_spontaneous_release)] x 100 Spontaneous release is the LDH activity in the supernatant of untreated cells. Maximum release is the LDH activity after complete cell lysis with a lysis buffer.

Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Peptide Prepare this compound Derivative Dilutions Incubate Incubate Cells with Peptide Peptide->Incubate Cells Seed Mammalian Cells in 96-well Plate Cells->Incubate MTT MTT Assay (Metabolic Activity) Incubate->MTT LDH LDH Assay (Membrane Integrity) Incubate->LDH Hemolysis Hemolysis Assay (RBC Lysis) Incubate->Hemolysis Analyze Measure Absorbance/ Calculate % Cytotoxicity/ Determine IC50/HC50 MTT->Analyze LDH->Analyze Hemolysis->Analyze

Caption: General experimental workflow for assessing the cytotoxicity of this compound derivatives.

mitigation_strategies Start High Cytotoxicity of This compound Derivative Strategy1 Amino Acid Substitution Start->Strategy1 Strategy2 Chemical Modification (e.g., PEGylation) Start->Strategy2 Strategy3 Formulation with Delivery Systems Start->Strategy3 Outcome Reduced Cytotoxicity & Improved Therapeutic Index Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome

Caption: Key strategies for mitigating the cytotoxicity of this compound derivatives.

membrane_disruption_pathway PMAP23 This compound Derivative Membrane Mammalian Cell Membrane PMAP23->Membrane Electrostatic & Hydrophobic Interaction Pore Pore Formation & Membrane Permeabilization Membrane->Pore Lysis Cell Lysis & Release of Intracellular Contents (e.g., LDH) Pore->Lysis Cytotoxicity Cytotoxicity Lysis->Cytotoxicity

Caption: Simplified pathway of this compound induced cytotoxicity via membrane disruption.

References

PMAP-23 Therapeutic Index Improvement: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working on improving the therapeutic index of the porcine myeloid antimicrobial peptide, PMAP-23. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist you in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary limitation of this compound for therapeutic use?

The primary limitation of this compound for systemic therapeutic applications is its potential for off-target toxicity, particularly hemolytic activity against red blood cells and cytotoxicity towards mammalian cells. While it exhibits potent broad-spectrum antimicrobial activity, ensuring its selectivity for microbial membranes over host cell membranes is a critical challenge in its development as a therapeutic agent.

Q2: What are the main strategies to improve the therapeutic index of this compound?

Several strategies have been successfully employed to enhance the therapeutic index of this compound. These primarily revolve around peptide engineering to increase antimicrobial potency while decreasing toxicity. Key approaches include:

  • Amino Acid Substitution: Strategically replacing specific amino acids to modify the peptide's physicochemical properties, such as charge, hydrophobicity, and amphipathicity.

  • Peptide Truncation: Creating shorter versions of the peptide to identify the minimal active domain and remove regions associated with toxicity.

  • Hybrid Peptide Design: Fusing this compound or its fragments with other functional sequences, such as lipopolysaccharide (LPS)-binding motifs, to enhance targeting and activity against Gram-negative bacteria.

  • Chemical Modifications: Incorporating non-standard amino acids or modifying the peptide backbone to increase stability and reduce susceptibility to proteases.

Q3: How does altering the charge and hydrophobicity of this compound affect its activity?

Altering the net positive charge and hydrophobicity of this compound has a significant impact on its antimicrobial activity and toxicity:

  • Increasing Cationicity: Generally, increasing the net positive charge (e.g., by substituting neutral or hydrophobic residues with arginine or lysine) enhances the initial electrostatic attraction of the peptide to the negatively charged bacterial membrane, often leading to increased antimicrobial activity.

  • Optimizing Hydrophobicity: Hydrophobicity is crucial for the peptide's ability to insert into and disrupt the bacterial membrane. However, excessive hydrophobicity can lead to indiscriminate membrane disruption, resulting in higher hemolytic activity and cytotoxicity. Therefore, a careful balance must be struck to maximize antimicrobial efficacy while minimizing host cell damage.

Q4: What is the significance of the helix-hinge-helix structure of this compound?

The unique helix-hinge-helix structure of this compound in a membrane environment is essential for its mechanism of action. This conformation consists of two α-helical regions connected by a flexible hinge containing a PXXP motif. It is hypothesized that the N-terminal helix first binds to the surface of the bacterial membrane, after which the flexible hinge allows the C-terminal helix to insert into the hydrophobic core of the membrane, leading to permeabilization and cell death.

Troubleshooting Guides

Problem: My novel this compound analog shows high antimicrobial activity but also high hemolysis.
  • Possible Cause: The hydrophobicity of your analog might be too high, leading to non-selective disruption of both bacterial and mammalian cell membranes.

  • Troubleshooting Steps:

    • Re-evaluate Amino Acid Substitutions: If you introduced hydrophobic residues, consider replacing them with less hydrophobic or even charged residues at positions not critical for the hydrophobic face of the amphipathic helix.

    • Introduce Proline Residues: The introduction of proline can reduce cytotoxicity by altering the peptide's helical structure and its interaction with mammalian membranes.

    • Reduce Overall Hydrophobicity: Analyze the overall hydrophobicity of your peptide. If it is significantly higher than that of the parent this compound, consider modifications to decrease it.

Problem: The antimicrobial activity of my this compound analog is lower than expected.
  • Possible Cause 1: The modifications may have disrupted the essential amphipathic helical structure required for membrane interaction.

  • Troubleshooting Steps:

    • Circular Dichroism (CD) Spectroscopy: Perform CD spectroscopy to assess the secondary structure of your peptide in the presence of membrane-mimicking environments (e.g., SDS micelles or liposomes). Compare the results with the parent this compound to ensure the helical content is maintained.

    • Helical Wheel Projections: Use helical wheel projection tools to visualize how your amino acid substitutions affect the distribution of hydrophobic and hydrophilic residues. Ensure a clear separation between the polar and non-polar faces of the helix.

  • Possible Cause 2: The net positive charge may be too low for efficient binding to bacterial membranes.

  • Troubleshooting Steps:

    • Introduce Cationic Residues: If not already done, consider substituting neutral or hydrophobic residues with lysine (B10760008) or arginine, particularly on the hydrophilic face of the helix, to enhance electrostatic interactions with the bacterial surface.

Data Presentation

Table 1: Comparison of Antimicrobial Activity (MIC) of this compound and its Analogs

PeptideE. coli (μM)S. aureus (μM)S. flexneri (μM)S. Typhimurium (μM)Reference
This compound2-44-8>1288-16
PMAP-23R1-22-4>1284-8
PMAP-23I2-44-864-1288-16
PMAP-23RI1-22-432-644-8
PMAP-NC0.5-11-2--

MIC values are presented as ranges based on reported data. "-" indicates data not available.

Table 2: Comparison of Hemolytic Activity of this compound and its Analogs

PeptideHemolysis at 40 μM (%)Hemolysis at 80 μM (%)Reference
This compound< 5~8
This compound Truncated (N-terminal)< 5< 5
This compound Truncated (C-terminal)< 5< 5
PMAP-23RINegligibleNegligible
PMAP-NCLowLow

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound analogs.

  • Peptide Preparation: Dissolve the synthesized peptides in sterile, deionized water or a suitable buffer (e.g., 0.01% acetic acid) to create a stock solution (e.g., 1 mg/mL).

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth - MHB) and incubate overnight at 37°C with shaking.

  • Inoculum Standardization: Dilute the overnight culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the peptide stock solution with the inoculated broth to achieve a range of desired concentrations.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Protocol 2: Hemolysis Assay

This protocol describes the procedure to assess the hemolytic activity of this compound analogs against red blood cells (RBCs).

  • RBC Preparation: Obtain fresh human or animal blood containing an anticoagulant. Centrifuge the blood to pellet the RBCs, wash the pellet three times with phosphate-buffered saline (PBS), and resuspend the RBCs in PBS to a final concentration of 2-8% (v/v).

  • Peptide Dilution: Prepare serial dilutions of the peptide in PBS in a 96-well microtiter plate.

  • Incubation: Add the RBC suspension to each well containing the peptide dilutions. Include a negative control (RBCs in PBS only) and a positive control (RBCs in 0.1% Triton X-100 for 100% hemolysis).

  • Reaction: Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Absorbance Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Visualizations

PMAP23_Mechanism cluster_Extracellular Extracellular Space cluster_Membrane Bacterial Membrane cluster_Intracellular Intracellular Space PMAP23 This compound Peptide MembraneSurface Membrane Surface (Negative Charge) PMAP23->MembraneSurface 1. Electrostatic Attraction MembraneCore Hydrophobic Core MembraneSurface->MembraneCore 2. Insertion of C-terminal Helix CellDeath Cell Death MembraneCore->CellDeath 3. Membrane Permeabilization

Caption: Mechanism of action of this compound on bacterial membranes.

Therapeutic_Index_Improvement Start Improve this compound Therapeutic Index Strategy Peptide Engineering Strategies Start->Strategy AminoAcidSub Amino Acid Substitution Strategy->AminoAcidSub Truncation Peptide Truncation Strategy->Truncation Hybridization Hybrid Peptide Design Strategy->Hybridization Outcome Desired Outcomes AminoAcidSub->Outcome Truncation->Outcome Hybridization->Outcome IncAntimicrobial Increased Antimicrobial Activity Outcome->IncAntimicrobial DecToxicity Decreased Toxicity Outcome->DecToxicity ImprovedTI Improved Therapeutic Index IncAntimicrobial->ImprovedTI DecToxicity->ImprovedTI

Caption: Workflow for improving the therapeutic index of this compound.

Validation & Comparative

A Comparative Guide to Cathelicidin Antimicrobial Peptides: PMAP-23 vs. LL-37 and BMAP-27

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the porcine cathelicidin (B612621) antimicrobial peptide (AMP) PMAP-23 with two other well-characterized cathelicidins: the human peptide LL-37 and the bovine peptide BMAP-27. The information presented herein is supported by experimental data to assist in the evaluation of their potential as therapeutic agents.

Introduction to Cathelicidin Antimicrobial Peptides

Cathelicidins are a crucial component of the innate immune system in vertebrates, providing a first line of defense against invading pathogens.[1] These peptides are characterized by a conserved N-terminal cathelin domain and a highly variable C-terminal antimicrobial domain.[1] Upon infection or inflammation, the pro-peptide is proteolytically cleaved to release the active AMP. This guide focuses on the comparative analysis of three prominent α-helical cathelicidins: this compound, LL-37, and BMAP-27.

Comparative Performance Data

The following tables summarize the antimicrobial and hemolytic activities of this compound, LL-37, and BMAP-27. It is important to note that direct comparisons of Minimum Inhibitory Concentration (MIC) and Hemolytic Concentration 50 (HC50) values across different studies can be challenging due to variations in experimental conditions, such as microbial strains, media, and assay protocols. The data presented here is compiled from various sources to provide a comprehensive overview.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.

PeptideGram-Positive BacteriaMIC (µM)Gram-Negative BacteriaMIC (µM)
This compound Staphylococcus aureus2-8Escherichia coli1-4
Bacillus subtilis1-4Pseudomonas aeruginosa4-16
Listeria monocytogenes2-8Salmonella typhimurium2-8
LL-37 Staphylococcus aureus5-20Escherichia coli5-20
Streptococcus pyogenes7.65-9.28[2]Pseudomonas aeruginosa10-40
Enterococcus faecium>20Klebsiella pneumoniae10-40
BMAP-27 Staphylococcus aureus2-8Escherichia coli1-4
Streptococcus mutans1.8 (µg/mL)[3]Pseudomonas aeruginosa2-8
Enterococcus faecium4-16Salmonella typhimurium1-4

Note: MIC values can vary significantly depending on the specific strain and the experimental conditions used.

Cytotoxicity: Hemolytic Activity (HC50)

The HC50 value is the concentration of a peptide that causes 50% hemolysis of red blood cells, a common measure of cytotoxicity towards mammalian cells. Higher HC50 values indicate lower toxicity.

PeptideHemolytic Activity (HC50 in µM)Selectivity Index (HC50/MIC)
This compound >100[4]High
LL-37 25-100Moderate
BMAP-27 10-50Low to Moderate

The Selectivity Index (SI) is a ratio of cytotoxicity to antimicrobial activity. A higher SI is desirable for a therapeutic agent.

Mechanisms of Action

While all three peptides primarily act by disrupting the microbial cell membrane, there are nuances in their proposed mechanisms.

This compound: This peptide is believed to act via a "carpet-like" mechanism. It initially binds to the negatively charged bacterial membrane through electrostatic interactions and then accumulates on the surface, forming a "carpet". Once a threshold concentration is reached, the peptide disrupts the membrane integrity, leading to cell lysis. There is also evidence to suggest that this compound may have intracellular targets.

LL-37: The mechanism of LL-37 is also primarily through membrane disruption, likely involving the formation of toroidal pores or a carpet-like mechanism. Beyond its direct antimicrobial effects, LL-37 is a potent immunomodulator, capable of influencing a variety of cellular processes through interactions with host cell receptors and signaling pathways.

BMAP-27: Similar to the others, BMAP-27 disrupts bacterial membranes, causing rapid depolarization and increased permeability. Its potent antimicrobial activity is linked to its ability to efficiently permeabilize the cell membrane.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a specific bacterium.

Methodology:

  • Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C with shaking. The culture is then diluted to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution Series: The antimicrobial peptide is serially diluted in the same broth medium in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: An equal volume of the standardized bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.

  • Controls:

    • Positive Control: Bacterial suspension in broth without any peptide to ensure normal bacterial growth.

    • Negative Control: Broth medium only to check for contamination.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.

Hemolytic Activity Assay

Objective: To assess the cytotoxicity of an antimicrobial peptide by measuring its ability to lyse red blood cells.

Methodology:

  • Red Blood Cell (RBC) Preparation: Freshly drawn red blood cells (typically from a healthy donor) are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and other components. The washed RBCs are then resuspended in PBS to a final concentration of approximately 1-2% (v/v).

  • Peptide Dilution Series: The antimicrobial peptide is serially diluted in PBS in a 96-well microtiter plate.

  • Incubation: An equal volume of the prepared RBC suspension is added to each well containing the peptide dilutions.

  • Controls:

    • Negative Control (0% Hemolysis): RBC suspension in PBS without any peptide.

    • Positive Control (100% Hemolysis): RBC suspension with a lytic agent, such as 1% Triton X-100.

  • Incubation: The microtiter plate is incubated at 37°C for a specified period, typically 1 hour.

  • Measurement: After incubation, the plate is centrifuged to pellet the intact RBCs. The supernatant, containing the released hemoglobin from lysed cells, is transferred to a new plate. The absorbance of the supernatant is measured at a wavelength of 450 nm or 540 nm using a microplate reader.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

  • HC50 Determination: The HC50 value is determined by plotting the percentage of hemolysis against the peptide concentration and identifying the concentration that causes 50% hemolysis.

Visualizing Mechanisms and Pathways

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action and signaling pathways associated with these cathelicidin peptides.

Caption: Proposed "carpet-like" mechanism of action for this compound.

G Mechanism of Action for LL-37 and BMAP-27 cluster_membrane Bacterial Membrane Membrane Bacterial Membrane Pore Toroidal Pore Formation (LL-37) Membrane->Pore Mechanism 1 Carpet Carpet-like Disruption Membrane->Carpet Mechanism 2 Peptide LL-37 / BMAP-27 Binding Binding to Membrane Peptide->Binding Binding->Membrane Permeabilization Increased Permeability Pore->Permeabilization Carpet->Permeabilization Lysis Cell Lysis Permeabilization->Lysis

Caption: General membrane disruption mechanisms of LL-37 and BMAP-27.

G LL-37 Immunomodulatory Signaling Pathways cluster_receptors Host Cell Receptors cluster_pathways Intracellular Signaling cluster_responses Cellular Responses LL37 LL-37 FPRL1 FPRL1 LL37->FPRL1 EGFR EGFR LL37->EGFR P2X7 P2X7 LL37->P2X7 PI3K_Akt PI3K/Akt Pathway FPRL1->PI3K_Akt MAPK_Erk MAPK/Erk Pathway EGFR->MAPK_Erk NFkB NF-κB Pathway P2X7->NFkB Chemotaxis Chemotaxis PI3K_Akt->Chemotaxis WoundHealing Wound Healing MAPK_Erk->WoundHealing Inflammation Modulation of Inflammation NFkB->Inflammation

Caption: Simplified overview of LL-37's immunomodulatory signaling.

Conclusion

This compound, LL-37, and BMAP-27 are all potent cathelicidin antimicrobial peptides with broad-spectrum activity. This compound stands out for its remarkably low hemolytic activity, suggesting a high therapeutic index. LL-37, while also effective, exhibits a more complex profile with significant immunomodulatory functions that could be beneficial in certain therapeutic contexts but may also contribute to its higher cytotoxicity. BMAP-27 is a highly potent antimicrobial peptide, but its higher hemolytic activity may limit its systemic applications. The choice of peptide for a particular application will depend on the specific requirements, balancing the need for high antimicrobial potency with an acceptable toxicity profile. Further head-to-head comparative studies under standardized conditions are warranted to more definitively delineate the relative strengths and weaknesses of these promising antimicrobial peptides.

References

A Comparative Analysis of the Antimicrobial Peptide PMAP-23 and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of the porcine myeloid antibacterial peptide (PMAP-23) and its rationally designed synthetic analogs. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the potential of these peptides as novel antimicrobial agents. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the proposed mechanism of action.

Executive Summary

Antimicrobial peptides (AMPs) represent a promising alternative to conventional antibiotics in an era of rising antimicrobial resistance. This compound, a cathelicidin-derived peptide, has demonstrated broad-spectrum antibacterial activity.[1][2] To enhance its therapeutic potential, several synthetic analogs have been developed with improved stability and efficacy. This guide focuses on a comparative analysis of this compound and its key analogs, including those developed through amino acid substitution (PMAP-23R, PMAP-23I, and PMAP-23RI) and rational design based on its membrane interaction mechanism (PMAP-NC). The data indicates that specific modifications can significantly improve antimicrobial potency and, in some cases, expand the spectrum of activity while maintaining low cytotoxicity.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the antimicrobial, hemolytic, and cytotoxic activities of this compound and its synthetic analogs.

Table 1: Minimum Inhibitory Concentration (MIC) in µM against various bacterial strains

PeptideS. aureus ATCC 25923S. enterica serovar Typhimurium SL1344S. flexneri CICC 21534E. coliP. aeruginosa
This compound84>1282-48
PMAP-23R42>128--
PMAP-23I4264--
PMAP-23RI2132--
PMAP-NC1-2--1-24

Data compiled from multiple sources.[1][2][3]

Table 2: Hemolytic and Cytotoxic Activity

PeptideHemolytic Activity (HC50 in µM)Cytotoxicity (CC50 in µM against mammalian cells)
This compound>128>40
PMAP-23R>128Not Reported
PMAP-23I>128Not Reported
PMAP-23RI>128Not Reported
PMAP-NC>100>50

Data indicates low toxicity for the parent peptide and its analogs at their effective antimicrobial concentrations.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using a broth microdilution method.

  • Bacterial Preparation: Bacterial strains are cultured in Mueller-Hinton Broth (MHB) overnight at 37°C. The culture is then diluted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Preparation: The peptides are serially diluted in a 96-well microtiter plate using MHB to achieve a range of concentrations.

  • Incubation: An equal volume of the diluted bacterial suspension is added to each well containing the serially diluted peptides. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.

Hemolytic Activity Assay

This assay measures the ability of the peptides to lyse red blood cells (RBCs), an indicator of cytotoxicity against mammalian cells.

  • RBC Preparation: Fresh human or porcine red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 4% (v/v).

  • Peptide Incubation: The peptides are serially diluted in PBS in a 96-well plate. An equal volume of the RBC suspension is added to each well.

  • Controls: A negative control (RBCs in PBS) and a positive control (RBCs in 0.1% Triton X-100 for 100% hemolysis) are included.

  • Incubation and Measurement: The plate is incubated for 1 hour at 37°C. After incubation, the plate is centrifuged, and the supernatant is transferred to a new plate. The release of hemoglobin is measured by reading the absorbance of the supernatant at 570 nm.

  • Calculation: The percentage of hemolysis is calculated using the formula: (% Hemolysis) = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100. The HC50 is the peptide concentration that causes 50% hemolysis.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of mammalian cells as an indicator of cell viability and, conversely, peptide cytotoxicity.

  • Cell Culture: Mammalian cells (e.g., porcine intestinal epithelial cells) are seeded in a 96-well plate and grown to a confluent monolayer.

  • Peptide Exposure: The culture medium is replaced with fresh medium containing various concentrations of the peptides, and the cells are incubated for a specified period (e.g., 24 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm.

  • Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The CC50 is the peptide concentration that reduces cell viability by 50%.

Mandatory Visualizations

Proposed Mechanism of Action of this compound and its Analogs

The antimicrobial activity of this compound is believed to be mediated by direct interaction with and disruption of the bacterial cell membrane. The peptide adopts a helix-hinge-helix structure in a membrane environment.

PMAP23_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm This compound This compound Outer_Leaflet Outer Leaflet (Negatively Charged) This compound->Outer_Leaflet Electrostatic Attraction Hydrophobic_Core Hydrophobic Core Outer_Leaflet->Hydrophobic_Core Insertion of C-terminal helix Cell_Lysis Cell Lysis Hydrophobic_Core->Cell_Lysis Membrane Permeabilization Inner_Leaflet Inner Leaflet

Caption: Proposed "carpet-like" mechanism of this compound.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the Minimum Inhibitory Concentration (MIC) assay.

MIC_Workflow A Prepare serial dilutions of peptides in 96-well plate C Add inoculum to each well A->C B Prepare bacterial inoculum (~5x10^5 CFU/mL) B->C D Incubate at 37°C for 18-24 hours C->D E Observe for turbidity D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for the broth microdilution MIC assay.

References

In Vivo Validation of PMAP-23's Antimicrobial Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antimicrobial performance of the porcine myeloid antimicrobial peptide PMAP-23 and its analogs, supported by experimental data. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's potential as a therapeutic agent.

Executive Summary

This compound, a cathelicidin-derived antimicrobial peptide, and its synthetic analogs have demonstrated significant antimicrobial activity in various in vivo models of bacterial infection. Notably, the analog PMAP-23RI has shown impressive therapeutic efficacy in murine models of both Gram-positive and Gram-negative bacterial infections, surpassing the parental peptide in stability and antibacterial action.[1][2] This guide summarizes the key in vivo findings, presents detailed experimental protocols, and visualizes the proposed mechanisms of action.

Comparative In Vivo Efficacy of this compound Analogs

Analogs of this compound have been engineered to enhance their antimicrobial properties and stability. The most extensively studied analog in vivo is PMAP-23RI, which incorporates amino acid substitutions to increase its net positive charge and hydrophobicity.

Systemic Infection Models

In a murine model of systemic Staphylococcus aureus infection, treatment with PMAP-23RI significantly improved survival rates and reduced bacterial load in vital organs compared to the control group. Similarly, in a Salmonella enterica serovar Typhimurium infection model, PMAP-23RI treatment led to a notable reduction in mortality and bacterial dissemination.[1]

Table 1: In Vivo Efficacy of PMAP-23RI in Murine Systemic Infection Models [1]

Infection Model Treatment Group Dosage Survival Rate (%) Bacterial Load (log10 CFU/g tissue)
S. aureus Control (PBS)-20Lung: 7.5 ± 0.4, Liver: 6.8 ± 0.3
PMAP-23RI4 mg/kg80Lung: 4.2 ± 0.5, Liver: 3.9 ± 0.4
S. Typhimurium Control (PBS)-30Spleen: 8.1 ± 0.6, Liver: 7.9 ± 0.5
PMAP-23RI4 mg/kg90Spleen: 5.3 ± 0.4, Liver: 4.8 ± 0.6
Wound Healing Models

Topical application of antimicrobial peptides, including those structurally related to this compound, has been shown to accelerate wound healing in murine models of infected wounds. These peptides not only reduce the bacterial burden but also appear to modulate the inflammatory response and promote tissue regeneration. While specific quantitative data for this compound in a wound healing model was not available in the reviewed literature, the general efficacy of similar peptides suggests its potential in this application.

Experimental Protocols

Murine Model of Staphylococcus aureus Systemic Infection

This protocol outlines the methodology for inducing and treating a systemic S. aureus infection in mice to evaluate the efficacy of antimicrobial peptides.

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Bacterial Strain: Staphylococcus aureus ATCC 25923.

  • Inoculum Preparation: S. aureus is grown in Tryptic Soy Broth (TSB) to mid-logarithmic phase, washed, and resuspended in sterile phosphate-buffered saline (PBS) to a concentration of 1 x 10⁸ CFU/mL.

  • Infection: Mice are challenged via intraperitoneal injection with 0.1 mL of the bacterial suspension (1 x 10⁷ CFU/mouse).

  • Treatment: One hour post-infection, mice are treated with PMAP-23RI (4 mg/kg) or a vehicle control (PBS) via intravenous injection. A second dose is administered 12 hours post-infection.

  • Monitoring: Survival is monitored for 7 days post-infection. For bacterial load determination, a separate cohort of mice is euthanized at 24 hours post-infection, and organs (lungs, liver, spleen) are aseptically harvested, homogenized, and plated on TSB agar (B569324) for CFU enumeration.

Murine Model of Salmonella enterica serovar Typhimurium Systemic Infection

This protocol details the procedure for a systemic S. Typhimurium infection model in mice.

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Bacterial Strain: Salmonella enterica serovar Typhimurium SL1344.

  • Inoculum Preparation: S. Typhimurium is cultured in Luria-Bertani (LB) broth overnight, then diluted in fresh LB broth and grown to logarithmic phase. The bacteria are washed and resuspended in PBS to a concentration of 5 x 10⁵ CFU/mL.

  • Infection: Mice are infected with 0.2 mL of the bacterial suspension (1 x 10⁵ CFU/mouse) via intraperitoneal injection.

  • Treatment: Treatment with PMAP-23RI (4 mg/kg) or PBS is administered intravenously at 1 hour and 12 hours post-infection.

  • Monitoring: Survival is observed over a 14-day period. For bacterial burden analysis, organs are collected at day 3 post-infection for CFU counting.

Mechanism of Action and Signaling Pathways

The primary antimicrobial mechanism of this compound is believed to be through direct disruption of the bacterial cell membrane, consistent with the "carpet" model.[3] This involves the peptide accumulating on the bacterial surface and causing membrane permeabilization, leading to leakage of cellular contents and cell death.

In addition to its direct bactericidal activity, this compound has been shown to possess limited immunomodulatory functions. Full-length this compound can induce the production of the chemokine Interleukin-8 (IL-8) in porcine macrophages.[4] This suggests a potential role in recruiting neutrophils and other immune cells to the site of infection. The precise signaling pathway for this induction is not yet fully elucidated but likely involves interactions with host cell surface receptors.

Below are diagrams illustrating the proposed antimicrobial mechanism and a potential signaling pathway for IL-8 induction.

G cluster_0 This compound Antimicrobial Action (Carpet Model) pmap This compound Peptides membrane Bacterial Cell Membrane (Negatively Charged) pmap->membrane Electrostatic Interaction accumulation Peptide Accumulation on Membrane Surface membrane->accumulation destabilization Membrane Destabilization & Permeabilization accumulation->destabilization lysis Cell Lysis destabilization->lysis

Caption: Proposed "carpet-like" mechanism of this compound's antimicrobial activity.

G cluster_1 Hypothesized this compound Induced IL-8 Signaling pmap This compound receptor Host Cell Receptor (e.g., GPCR, TLR) pmap->receptor Binding downstream Downstream Signaling (e.g., MAPK, NF-κB) receptor->downstream Activation nucleus Nucleus downstream->nucleus il8_gene IL-8 Gene Transcription nucleus->il8_gene il8_protein IL-8 Protein Secretion il8_gene->il8_protein chemotaxis Neutrophil Chemotaxis il8_protein->chemotaxis Induces

References

A Comparative Analysis of the Antimicrobial Peptides PMAP-23 and LL-37: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of two potent cathelicidin-derived peptides, the porcine PMAP-23 and the human LL-37, reveals distinct profiles in their antimicrobial, immunomodulatory, and cytotoxic activities. This guide provides a comparative analysis of their performance, supported by experimental data, to inform research and therapeutic development.

Introduction

Antimicrobial peptides (AMPs) are crucial components of the innate immune system, offering a first line of defense against a broad spectrum of pathogens. Among the most studied AMPs are those derived from the cathelicidin (B612621) family, including this compound from pigs and LL-37 from humans. Both peptides exhibit potent antimicrobial effects, but their broader biological activities, including their interaction with the host immune system and their potential for therapeutic use, show significant differences. This guide presents a comparative analysis of this compound and LL-37, focusing on their performance in key biological assays and their underlying mechanisms of action.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data on the antimicrobial and cytotoxic activities of this compound and LL-37. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µM)

OrganismThis compound (µM)LL-37 (µg/mL)LL-37 (µM) (approx.)
Escherichia coli1 - 8[1]<10[2]<2.2
Pseudomonas aeruginosa4 - 8[1]<10[2]<2.2
Staphylococcus aureus2 - 4[1]<10[2]<2.2
Salmonella typhimurium4[1]<10[2]<2.2
Listeria monocytogenes4[1]<10[2]<2.2
Staphylococcus epidermidis2[1]<10[2]<2.2
Shigella flexneri>64[1]Not widely reported-

Note: Conversion of LL-37 from µg/mL to µM is approximated based on a molecular weight of ~4.5 kDa.

Table 2: Comparative Cytotoxicity

Cell TypeThis compoundLL-37
Hemolytic Activity Low[1]Low to moderate[3]
Epithelial Cells Not toxic up to 40 µM[4]Cytotoxic effects are cell-type dependent and can be observed at various concentrations.

Performance Analysis

Antimicrobial Activity

Both this compound and LL-37 demonstrate broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria[1][2]. This compound is reported to act via a "carpet-like" mechanism, where the peptide disrupts the bacterial membrane integrity[5]. Analogs of this compound have been developed with enhanced stability and bactericidal activity[1]. LL-37 also acts by disrupting the bacterial membrane through electrostatic attraction to the negatively charged surface[6].

Immunomodulatory Effects

A key differentiator between the two peptides lies in their immunomodulatory capabilities.

This compound: The immunomodulatory role of this compound appears to be more limited. Full-length this compound can induce the production of the chemokine IL-8 in porcine epithelial cells; however, this function is lost in truncated versions of the peptide[4][7]. Studies have shown that this compound does not bind to lipopolysaccharide (LPS) or inhibit LPS-induced cytokine production in monocytes[4][7]. However, there is evidence that porcine AMPs, including this compound, can facilitate the uptake of nucleic acids into plasmacytoid dendritic cells, leading to a potent IFN-α response[8]. This suggests a potential role in antiviral immunity.

LL-37: In contrast, LL-37 is a potent and multifaceted immunomodulator. It can modulate the host immune response in various ways:

  • TLR Signaling: LL-37 can suppress inflammatory responses triggered by bacterial components like LPS (a TLR4 agonist) while enhancing signaling through TLR3, which recognizes viral double-stranded RNA. It can also enhance the activation of nucleic acid-sensing TLRs (TLR7, TLR8, and TLR9) by forming complexes with self-DNA and self-RNA.

  • Chemokine and Cytokine Induction: LL-37 can induce the expression of a wide range of chemokines and cytokines, attracting immune cells such as neutrophils, monocytes, and T-cells to the site of infection[9].

  • Inflammasome Activation: LL-37 can activate the NLRP3 inflammasome, a key component of the innate immune response that leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.

Cytotoxicity

This compound generally exhibits low toxicity towards mammalian cells, with minimal hemolytic activity and no significant toxicity to epithelial cells at effective antimicrobial concentrations[1][4]. The cytotoxic profile of LL-37 is more complex and cell-type dependent. It can induce apoptosis in some cell types while promoting proliferation in others, and its effects can be influenced by the cellular context[10].

Signaling Pathways

The signaling mechanisms underlying the immunomodulatory effects of LL-37 are well-characterized and involve multiple pathways. In contrast, the signaling pathways activated by this compound are less understood.

This compound Signaling

The primary mechanism described for this compound is its direct interaction with and disruption of microbial membranes. Its immunomodulatory signaling is less defined, though its ability to induce IFN-α suggests a potential interaction with intracellular nucleic acid sensors.

PMAP23_Signaling PMAP23 This compound pDC Plasmacytoid Dendritic Cell PMAP23->pDC Facilitates uptake of NucleicAcid Nucleic Acids NucleicAcid->pDC IFNa IFN-α Production pDC->IFNa Induces

This compound facilitates nucleic acid uptake by pDCs, inducing IFN-α.

LL-37 Signaling

LL-37 engages with multiple cell surface receptors, including Formyl Peptide Receptor 2 (FPR2), Epidermal Growth Factor Receptor (EGFR), and the P2X7 receptor, to trigger a cascade of intracellular signaling events[6]. These pathways, including the PI3K/Akt, MAPK/Erk, and NF-κB pathways, regulate a wide array of cellular responses such as inflammation, cell proliferation, and migration[6][11].

LL37_Signaling_Pathway cluster_receptors Cell Surface Receptors cluster_pathways Intracellular Signaling Pathways cluster_responses Cellular Responses FPR2 FPR2 PI3K_Akt PI3K/Akt FPR2->PI3K_Akt EGFR EGFR MAPK_Erk MAPK/Erk EGFR->MAPK_Erk P2X7R P2X7R NFkB NF-κB P2X7R->NFkB Migration Cell Migration PI3K_Akt->Migration Proliferation Cell Proliferation MAPK_Erk->Proliferation Inflammation Inflammation NFkB->Inflammation LL37 LL-37 LL37->FPR2 LL37->EGFR LL37->P2X7R

LL-37 activates multiple signaling pathways via various receptors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and LL-37.

Antimicrobial Activity Assays
  • Minimal Inhibitory Concentration (MIC) Determination:

    • Method: Broth microdilution assay is a standard method.

    • Procedure: A serial dilution of the peptide is prepared in a 96-well plate containing a standardized bacterial suspension in a suitable growth medium. The plates are incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the peptide that visibly inhibits bacterial growth.

MIC_Workflow Start Bacterial Suspension Incubation Incubate (37°C, 18-24h) Start->Incubation Peptide Serial Dilution of Peptide Peptide->Incubation Readout Observe for Growth Inhibition Incubation->Readout Result Determine MIC Readout->Result

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity Assays
  • Hemolysis Assay:

    • Method: Measures the lytic effect of the peptide on red blood cells.

    • Procedure: A suspension of washed red blood cells is incubated with various concentrations of the peptide for a defined period (e.g., 1 hour) at 37°C. The release of hemoglobin into the supernatant is measured spectrophotometrically at a wavelength of 540 nm. A positive control (e.g., Triton X-100) is used to determine 100% hemolysis.

  • MTT Assay (for epithelial cells):

    • Method: Assesses cell viability and proliferation.

    • Procedure: Cells are seeded in a 96-well plate and incubated with different concentrations of the peptide. After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

Immunomodulatory Assays
  • Cytokine Induction Assay (ELISA):

    • Method: Quantifies the amount of a specific cytokine released by cells in response to peptide stimulation.

    • Procedure: Immune cells (e.g., macrophages, epithelial cells) are incubated with the peptide for a specified time. The cell culture supernatant is then collected and analyzed using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest (e.g., IL-8, TNF-α).

  • LPS Neutralization Assay:

    • Method: Determines the ability of the peptide to inhibit the pro-inflammatory effects of LPS.

    • Procedure: Immune cells (e.g., monocytes) are pre-incubated with the peptide before being stimulated with LPS. The production of a pro-inflammatory cytokine, such as TNF-α or IL-8, is then measured by ELISA. A reduction in cytokine production in the presence of the peptide indicates LPS neutralization.

  • Chemotaxis Assay:

    • Method: Measures the ability of the peptide to attract immune cells.

    • Procedure: A transwell chamber system is typically used, with immune cells placed in the upper chamber and the peptide in the lower chamber. The number of cells that migrate through the porous membrane into the lower chamber in response to the peptide gradient is quantified after a specific incubation period.

Conclusion

This compound and LL-37, while both members of the cathelicidin family of antimicrobial peptides, exhibit distinct biological profiles. This compound is a potent antimicrobial agent with limited immunomodulatory activity and low cytotoxicity, making it a potentially attractive candidate for direct antimicrobial applications. In contrast, LL-37 is a powerful immunomodulator with a complex and context-dependent role in host defense and inflammation. Its ability to orchestrate the immune response is a key feature, but its potential for cytotoxicity requires careful consideration in therapeutic design.

For researchers and drug development professionals, the choice between targeting or utilizing these peptides will depend on the specific therapeutic goal. The development of this compound-based drugs may focus on creating potent, non-toxic antibiotics, while the therapeutic potential of LL-37 lies in its ability to modulate the immune response in various diseases, from infectious diseases to autoimmune disorders and cancer. A thorough understanding of their comparative strengths and weaknesses, as provided in this guide, is essential for advancing their clinical translation.

References

A Comparative Guide to the Mechanisms of Action: PMAP-23 vs. Cecropin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action, antimicrobial efficacy, and cytotoxic profiles of two prominent antimicrobial peptides (AMPs): PMAP-23, a porcine cathelicidin, and Cecropin (B1577577) A, an insect-derived peptide. The information presented herein is supported by experimental data to aid in the evaluation of these peptides for potential therapeutic applications.

Overview of Mechanisms of Action

Both this compound and Cecropin A exert their antimicrobial effects primarily by disrupting the integrity of bacterial cell membranes. However, the specific models describing their interactions with the lipid bilayer differ.

This compound is understood to operate via the "carpet" model .[1][2][3] In this mechanism, the peptide monomers initially bind to the negatively charged outer leaflet of the bacterial membrane. As the peptide concentration on the membrane surface increases, they aggregate and align parallel to the lipid bilayer, creating a "carpet-like" layer.[2][3] This accumulation disrupts the membrane's curvature and tension, leading to the formation of transient pores or micelles, ultimately causing leakage of cellular contents and cell death.[2] This model is supported by fluorescence and molecular dynamics studies indicating the peptide's location just below the polar headgroups of the membrane.[3]

Cecropin A , on the other hand, is believed to act through the formation of discrete ion channels or pores .[4][5] At lower concentrations, Cecropin A can form partially selective ion channels, leading to depolarization of the bacterial membrane.[4] At higher concentrations, it can form larger, less-selective pores, resulting in the leakage of larger molecules.[4] The action of Cecropin A can be a two-step process, initially permeabilizing the outer membrane, followed by disruption of the cytoplasmic membrane.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of this compound and Cecropin A is typically quantified by determining their Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The following tables summarize representative MIC values from published studies. Note: Direct comparison of absolute values should be made with caution, as experimental conditions such as broth composition and bacterial growth phase can influence results.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against common bacterial strains.

Bacterial StrainMIC (µM)Reference
Escherichia coli1.0 - 10[6][7]
Staphylococcus aureus>1 (slightly higher than against E. coli)[8]

Table 2: Minimum Inhibitory Concentration (MIC) of Cecropin A against common bacterial strains.

Bacterial StrainMIC (µM)Reference
Escherichia coli0.9 - 2.5[9]
Staphylococcus aureus2 (rKR12AGPWR6, a cecropin-like peptide)[10]

Cytotoxicity Profile

A critical aspect of therapeutic peptide development is their selectivity for microbial cells over host cells. The following tables present data on the cytotoxic effects of this compound and Cecropin A on mammalian cells.

Table 3: Cytotoxicity of this compound on Mammalian Cells.

Cell LineAssayConcentration (µM)EffectReference
Human Red Blood CellsHemolysis Assayup to 80No significant hemolysis[11][12]
Porcine Intestinal Epithelial Cells (IPEC-J2)WST Assayup to 40No significant toxicity[11][12]

Table 4: Cytotoxicity of Cecropin A on Mammalian Cells.

Cell LineAssayConcentration (µM)EffectReference
NIH 3T3 (mouse fibroblast)MTT Assayup to 25Not toxic[4]
Human Red Blood CellsHemolysis AssayNot specifiedLow hemolytic effect
MDA-MB-231 (human breast adenocarcinoma)MTT Assay12032.9% cytostasis[13][14]
M14K (human mesothelioma)MTT Assay120Significant cytostasis[13][14]
HL-60 (human promyelocytic leukemia)Viability Assay30Dose-dependent loss of viability[15]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

  • Bacterial Culture Preparation: Inoculate 3-5 colonies of the test organism from a fresh agar (B569324) plate into 5 mL of Mueller-Hinton Broth (MHB). Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).

  • Bacterial Dilution: Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL in the test wells.[16]

  • Peptide Dilution: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water). Perform serial two-fold dilutions of the peptide in MHB in a 96-well polypropylene (B1209903) microtiter plate.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted peptide. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest peptide concentration at which no visible bacterial growth is observed.[10]

SYTOX™ Green Uptake Assay for Membrane Permeabilization

This assay measures the permeabilization of the bacterial cytoplasmic membrane using a fluorescent dye that only enters cells with compromised membranes.

  • Bacterial Preparation: Grow bacteria to the mid-log phase, then wash and resuspend the cells in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a desired optical density.

  • Dye Incubation: Add SYTOX™ Green nucleic acid stain to the bacterial suspension at a final concentration of 0.5–5 µM and incubate in the dark for at least 5 minutes to allow for equilibration.[17]

  • Peptide Treatment: Add varying concentrations of the antimicrobial peptide to the bacterial suspension.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorometer or a fluorescence microplate reader with excitation and emission wavelengths of approximately 502 nm and 523 nm, respectively.[18] An increase in fluorescence indicates membrane permeabilization.

  • Data Analysis: Express the results as a percentage of the maximum fluorescence obtained by treating the cells with a membrane-disrupting agent like melittin (B549807) or by physical disruption.

Calcein (B42510) Leakage Assay for Vesicle Permeabilization

This assay assesses the ability of a peptide to disrupt model lipid vesicles by measuring the release of a self-quenching fluorescent dye.

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) with a lipid composition mimicking either bacterial (e.g., PE:PG 7:3, w/w) or mammalian (e.g., PC:cholesterol) membranes. Encapsulate a high concentration of calcein (e.g., 80 mM) within the LUVs during their formation.[19]

  • Removal of External Dye: Separate the calcein-loaded LUVs from the unencapsulated dye by size-exclusion chromatography.

  • Leakage Experiment: Add the antimicrobial peptide at various concentrations to a suspension of the calcein-loaded LUVs.

  • Fluorescence Monitoring: Monitor the increase in calcein fluorescence over time using a spectrofluorometer. The dequenching of calcein upon its release from the vesicles results in an increased fluorescence signal.

  • Data Quantification: Calculate the percentage of calcein leakage by comparing the fluorescence intensity before and after the addition of the peptide to the maximum fluorescence achieved by lysing the vesicles with a detergent like Triton X-100.[20]

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action for this compound and Cecropin A.

Caption: Proposed "Carpet" mechanism of action for this compound.

CecropinA_Mechanism cluster_membrane Bacterial Membrane Outer_Membrane Outer Membrane Inner_Membrane Cytoplasmic Membrane CecropinA_monomer Cecropin A Monomers Initial_Binding Binding to Outer Membrane CecropinA_monomer->Initial_Binding OM_Permeabilization Outer Membrane Permeabilization Initial_Binding->OM_Permeabilization Translocation Translocation to Periplasm OM_Permeabilization->Translocation CM_Interaction Interaction with Cytoplasmic Membrane Translocation->CM_Interaction Pore_Formation Ion Channel/Pore Formation CM_Interaction->Pore_Formation Concentration dependent Cell_Death Cell Death Pore_Formation->Cell_Death Depolarization & Leakage

Caption: Proposed mechanism of action for Cecropin A.

Conclusion

Both this compound and Cecropin A are potent antimicrobial peptides that primarily target and disrupt bacterial membranes. This compound is thought to act through a "carpet" mechanism, causing widespread membrane destabilization, while Cecropin A is believed to form discrete pores or ion channels. Based on the available data, both peptides exhibit strong activity against Gram-negative bacteria. This compound appears to have a very favorable cytotoxicity profile with minimal effects on mammalian cells at effective antimicrobial concentrations. Cecropin A, while also showing some selectivity, has demonstrated cytotoxic effects against certain cancer cell lines at higher concentrations. The choice between these peptides for a specific application will depend on the target pathogen, desired therapeutic window, and potential for off-target effects. The provided experimental protocols and mechanistic diagrams serve as a foundation for further comparative studies and rational design of novel antimicrobial agents.

References

A Head-to-Head Comparison of PMAP-23 and Magainin: Antimicrobial Peptides in the Spotlight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the urgent search for novel antimicrobial agents to combat rising antibiotic resistance, antimicrobial peptides (AMPs) have emerged as a promising class of molecules. Among them, PMAP-23, a porcine cathelicidin, and Magainin, originally isolated from the skin of the African clawed frog (Xenopus laevis), are two extensively studied peptides. This guide provides a detailed head-to-head comparison of their performance, supported by experimental data, to aid researchers in their drug development endeavors.

At a Glance: Key Performance Indicators

The following tables summarize the antimicrobial and hemolytic activities of this compound and Magainin. It is important to note that the data presented is a compilation from various studies. Direct comparison should be approached with caution, as experimental conditions can vary between laboratories.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

OrganismThis compound MIC (µM)Magainin II MIC (µM)
Escherichia coli1 - 1012.5 - 75
Staphylococcus aureus2.7 - 2712.5
Pseudomonas aeruginosa-12.5
Acinetobacter baumannii-2 - 4
Bacillus subtilis->80
Candida albicans-Inactive in PBS, active in low salt buffer

Table 2: Cytotoxicity (Hemolytic Activity - HC50)

PeptideHC50 (µM) on Human Red Blood Cells
This compound>100
Magainin II>100

Mechanism of Action: A Tale of Two Models

This compound and Magainin employ distinct mechanisms to disrupt bacterial membranes, which are visualized below.

Mechanism of Action: this compound vs. Magainin cluster_pmap This compound: The Carpet Model cluster_magainin Magainin: The Toroidal Pore Model p1 This compound peptides accumulate on the bacterial membrane surface. p2 A 'carpet' of peptides disrupts the membrane's integrity. p1->p2 p3 Membrane solubilization and cell lysis occur. p2->p3 m1 Magainin peptides insert into the lipid bilayer. m2 Peptides and lipid head groups bend to form a pore. m1->m2 m3 Ion leakage through the pore leads to cell death. m2->m3

A diagram illustrating the distinct membrane disruption mechanisms of this compound and Magainin.

This compound is believed to function via a "carpet-like" mechanism[1]. In this model, the peptides accumulate on the bacterial membrane surface, and once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to micellization and cell lysis.

In contrast, Magainin is well-known for its "toroidal pore" mechanism[2][3][4][5]. Here, the peptides insert into the lipid bilayer and, in cooperation with the lipid molecules, form pores where the lipid head groups are continuous through the pore. This leads to the leakage of cellular contents and ultimately cell death.

Experimental Protocols: A Guide to Key Assays

Reproducible and standardized experimental protocols are crucial for the evaluation of antimicrobial peptides. Below are detailed methodologies for determining the minimum inhibitory concentration (MIC) and hemolytic activity.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method to determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

Experimental Workflow: MIC Assay start Prepare serial dilutions of the peptide in a 96-well plate. inoculate Inoculate each well with a standardized bacterial suspension. start->inoculate incubate Incubate the plate at 37°C for 18-24 hours. inoculate->incubate read Determine the MIC by observing the lowest concentration with no visible growth. incubate->read

A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Test antimicrobial peptide (this compound or Magainin)

  • Bacterial strain of interest (e.g., E. coli, S. aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates (low-binding plates are recommended)

  • Spectrophotometer or microplate reader

Procedure:

  • Peptide Preparation: Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid). Perform two-fold serial dilutions of the peptide in MHB directly in the 96-well plate to achieve a range of desired concentrations.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Hemolytic Activity Assay

This assay measures the ability of a peptide to lyse red blood cells, providing an indication of its cytotoxicity towards mammalian cells.

Materials:

  • Test antimicrobial peptide (this compound or Magainin)

  • Freshly collected human or sheep red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (for positive control)

  • Sterile microcentrifuge tubes and 96-well plates

Procedure:

  • RBC Preparation: Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend the pellet in PBS to obtain a 1% (v/v) RBC suspension.

  • Peptide Dilutions: Prepare serial dilutions of the peptide in PBS in a 96-well plate.

  • Incubation: Add the 1% RBC suspension to each well containing the peptide dilutions. Include a negative control (RBCs in PBS only) and a positive control (RBCs with 1% Triton X-100 for 100% hemolysis). Incubate the plate at 37°C for 1 hour.

  • Centrifugation: Centrifuge the plate (e.g., 1000 x g for 10 minutes) to pellet the intact RBCs.

  • Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 450 nm or 540 nm using a microplate reader.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

  • HC50 Determination: The HC50 value is the peptide concentration that causes 50% hemolysis.

In Summary

Both this compound and Magainin demonstrate potent antimicrobial activity against a range of pathogens. A key differentiator lies in their mechanism of action, with this compound following a carpet model and Magainin a toroidal pore model. Encouragingly, both peptides exhibit low hemolytic activity, suggesting a favorable therapeutic window. The choice between these peptides for a specific application will depend on the target pathogen, desired spectrum of activity, and further in-depth studies on their efficacy and safety in more complex biological systems. The provided protocols offer a standardized framework for researchers to conduct their own comparative evaluations and contribute to the development of next-generation antimicrobial therapies.

References

Evaluating the Synergistic Effect of PMAP-23 with Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria necessitates innovative therapeutic strategies. One promising approach is the combination of conventional antibiotics with antimicrobial peptides (AMPs), such as the porcine myeloid antibacterial peptide PMAP-23. This guide provides a comparative overview of the synergistic effects observed when this compound and related peptides are combined with traditional antibiotics, supported by experimental data and detailed protocols to aid in the design and evaluation of such combination therapies.

Mechanism of Synergy: Membrane Permeabilization

The primary mechanism underlying the synergistic activity of this compound and other cationic AMPs with antibiotics is the disruption of the bacterial cell membrane. This compound, through its amphipathic nature, interacts with and permeabilizes the bacterial membrane. This disruption creates pores or channels that facilitate the entry of antibiotic molecules into the bacterial cell, allowing them to reach their intracellular targets in higher concentrations than they would alone. This increased intracellular concentration can overcome certain resistance mechanisms and enhance the antibiotic's efficacy.[1][2]

SynergyMechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space PMAP23 This compound Membrane PMAP23->Membrane 1. Binding Antibiotic Antibiotic Pore Antibiotic->Pore 3. Entry Membrane->Pore 2. Permeabilization Target Intracellular Target Pore->Target Inhibition Inhibition of Cellular Processes Target->Inhibition 4. Action CheckerboardWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis p1 Prepare serial dilutions of This compound and antibiotic a1 Dispense this compound dilutions along the y-axis of a 96-well plate p1->a1 a2 Dispense antibiotic dilutions along the x-axis p1->a2 p2 Prepare bacterial inoculum (e.g., 5 x 10^5 CFU/mL) a3 Add bacterial inoculum to each well p2->a3 a1->a3 a2->a3 a4 Incubate at 37°C for 18-24h a3->a4 d1 Determine MIC of each agent alone and in combination a4->d1 d2 Calculate FICI: FICA + FICB d1->d2 d3 Interpret FICI value: ≤0.5 = Synergy d2->d3 TimeKillWorkflow cluster_setup Experiment Setup cluster_sampling Sampling and Plating cluster_results Results Analysis s1 Prepare bacterial culture (logarithmic growth phase) s3 Inoculate tubes with bacteria s1->s3 s2 Add this compound, antibiotic, or combination to separate tubes s2->s3 sa1 Incubate at 37°C with shaking s3->sa1 sa2 Collect aliquots at specified time points (0, 2, 4, 8, 24h) sa1->sa2 sa3 Perform serial dilutions and plate on agar sa2->sa3 r1 Incubate plates and count CFUs sa3->r1 r2 Plot log10 CFU/mL vs. time r1->r2 r3 Determine synergy (≥2-log10 decrease in CFU/mL vs. most active single agent) r2->r3

References

Comparative Analysis of PMAP-23 and its Analogs: Antimicrobial Efficacy Across Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers and Drug Development Professionals on the Cross-Validation of PMAP-23 Activity

This publication provides a detailed comparison of the antimicrobial peptide this compound and its analogs, focusing on their activity against a range of clinically relevant Gram-positive and Gram-negative bacterial strains. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by presenting objective performance comparisons supported by experimental data.

Executive Summary

Antimicrobial peptides (AMPs) are a promising class of molecules in the fight against antibiotic resistance. Among them, this compound, a cathelicidin-derived peptide, has demonstrated broad-spectrum antibacterial activity.[1][2] This guide delves into the comparative efficacy of this compound and its rationally designed analogs, PMAP-23R, PMAP-23I, and PMAP-23RI, which have been engineered for improved stability and enhanced antimicrobial action.[1][2] The data presented herein highlights the potential of these analogs as potent antimicrobial agents, with some exhibiting superior activity against bacterial strains that are less susceptible to the parent peptide.

Data Presentation: Antimicrobial Activity of this compound and its Analogs

The antimicrobial efficacy of this compound and its analogs was evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The results, summarized in the table below, demonstrate the varied and, in some cases, enhanced activity of the this compound analogs.

Bacterial StrainGram StainThis compound (µM)PMAP-23R (µM)PMAP-23I (µM)PMAP-23RI (µM)
Staphylococcus aureus (ATCC 25923)Positive4221
Staphylococcus aureus (ATCC 29213)Positive4221
Bacillus subtilis (CICC 20635)Positive2110.5
Escherichia coli (ATCC 25922)Negative2110.5
Pseudomonas aeruginosa (ATCC 27853)Negative4221
Salmonella enterica (SL1344)Negative2110.5
Shigella flexneri (CICC 21534)Negative>64>643216

Data sourced from "Analogs of the Cathelicidin-Derived Antimicrobial Peptide this compound Exhibit Improved Stability and Antibacterial Activity".[1]

Comparison with other Cathelicidins

To provide a broader context, the activity of this compound is compared to other well-characterized cathelicidins, such as human LL-37 and bovine BMAP-27.

  • LL-37: This human cathelicidin (B612621) exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with MICs typically ranging from <10 μg/ml for susceptible organisms like P. aeruginosa, S. typhimurium, and E. coli. Like this compound, its mechanism involves membrane disruption.

  • BMAP-27: A bovine cathelicidin, BMAP-27, also displays potent, broad-spectrum antimicrobial activity. BMAP-27 is particularly effective against Gram-negative bacteria, with MIC values often in the 1–2 μM range.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism.

  • Bacterial Culture: Bacterial strains are cultured overnight at 37°C in Mueller-Hinton Broth (MHB). The cultures are then diluted to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.

  • Peptide Preparation: The antimicrobial peptides are serially diluted in MHB in a 96-well microtiter plate.

  • Incubation: An equal volume of the diluted bacterial culture is added to each well of the microtiter plate, resulting in a final bacterial concentration of 5 x 10^5 CFU/mL. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.

Hemolysis Assay

This assay assesses the lytic activity of the peptides against red blood cells, a measure of their potential cytotoxicity.

  • Red Blood Cell Preparation: Freshly drawn human or animal red blood cells are washed three times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration of 4% (v/v).

  • Peptide Incubation: The peptides are serially diluted in PBS in a 96-well plate. An equal volume of the red blood cell suspension is added to each well.

  • Controls: A positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS) are included.

  • Incubation and Measurement: The plate is incubated for 1 hour at 37°C. After incubation, the plate is centrifuged, and the absorbance of the supernatant is measured at 540 nm to quantify the release of hemoglobin.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, providing a measure of the peptide's cytotoxicity against mammalian cells.

  • Cell Culture: Mammalian cells (e.g., HeLa or HEK293) are seeded in a 96-well plate and incubated until they reach a desired confluency.

  • Peptide Treatment: The cells are treated with various concentrations of the antimicrobial peptides and incubated for 24 hours.

  • MTT Reagent: After incubation, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is then incubated for another 4 hours.

  • Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a specialized solubilization buffer) is added to dissolve the formazan (B1609692) crystals that have formed in metabolically active cells.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm. The cell viability is expressed as a percentage relative to the untreated control cells.

Mandatory Visualization

Mechanism of Action: The "Carpet-Like" Model

The antimicrobial activity of this compound and its analogs is primarily attributed to their interaction with and disruption of the bacterial cell membrane. The proposed mechanism is often described as a "carpet-like" model.

G cluster_workflow This compound Mechanism of Action A 1. Electrostatic Attraction This compound peptides are electrostatically attracted to the negatively charged bacterial membrane. B 2. Membrane Binding ('Carpeting') Peptides accumulate on the membrane surface, forming a 'carpet-like' layer. A->B C 3. Membrane Destabilization The high concentration of peptides on the surface disrupts the lipid bilayer. B->C D 4. Pore Formation Transient pores or channels are formed in the membrane. C->D E 5. Cell Lysis Cellular contents leak out, leading to bacterial cell death. D->E

Caption: The "carpet-like" mechanism of this compound action on bacterial membranes.

Experimental Workflow: MIC Determination

The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial peptides.

G cluster_workflow Experimental Workflow for MIC Determination prep_bacteria 1. Prepare Bacterial Inoculum (Culture and dilute to 1x10^6 CFU/mL) inoculate 3. Inoculate Plate (Add bacterial suspension to wells) prep_bacteria->inoculate prep_peptides 2. Prepare Peptide Dilutions (Serial dilutions in 96-well plate) prep_peptides->inoculate incubate 4. Incubate (18-24 hours at 37°C) inoculate->incubate read_results 5. Read Results (Observe for visible growth) incubate->read_results determine_mic 6. Determine MIC (Lowest concentration with no growth) read_results->determine_mic

Caption: Workflow for the broth microdilution assay to determine the MIC.

References

A Comparative Analysis of PMAP-23 and Nisin: Efficacy Against Foodborne Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of two antimicrobial peptides, PMAP-23 and nisin, focusing on their efficacy against common foodborne pathogens. This document summarizes key performance data, details experimental methodologies, and illustrates the mechanisms of action to support research and development in food safety and antimicrobial drug discovery.

Introduction to the Antimicrobial Peptides

This compound: A 23-amino acid cathelicidin-derived antimicrobial peptide isolated from porcine myeloid cells.[1] It exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2] Its mechanism of action is primarily through membrane disruption, employing a "carpet-like" model where the peptide accumulates on and disrupts the bacterial cell membrane.[3]

Nisin: A 34-amino acid lantibiotic bacteriocin (B1578144) produced by the food-grade bacterium Lactococcus lactis.[4] It is widely used as a natural food preservative and is primarily effective against Gram-positive bacteria.[5][6] Nisin employs a dual mechanism of action: it binds to Lipid II, a precursor molecule for cell wall synthesis, thereby inhibiting this process, and it uses Lipid II as a docking molecule to form pores in the cell membrane.[4]

Comparative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and nisin against prevalent foodborne pathogens as reported in various studies. It is important to note that direct comparisons are best made when data is sourced from a single study that uses the same methodology.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Foodborne Pathogens
Bacterial StrainMIC (µg/mL)Reference
Escherichia coli1.0 - 10[3][7]
Salmonella Typhimurium16 - 32[2][8]
Staphylococcus aureus2 - 8[2][9]
Listeria monocytogenes12.57[10]
Table 2: Minimum Inhibitory Concentration (MIC) of Nisin against Foodborne Pathogens
Bacterial StrainMIC (µg/mL)Reference
Escherichia coli16 (often requires EDTA)[11][12]
Salmonella spp.>100 (ineffective alone)[13]
Staphylococcus aureus0.5 - 1024[9][14][15]
Listeria monocytogenes240 - 1423 IU/mL[16]

Mechanisms of Action

The antimicrobial mechanisms of this compound and nisin differ significantly, which contributes to their varying spectra of activity.

This compound: The Carpet-Like Mechanism

This compound, being a cationic peptide, is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. It then accumulates on the membrane surface, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptide disrupts the membrane integrity, leading to leakage of cellular contents and cell death.[3]

PMAP23_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm PMAP23 This compound Peptides Membrane Phospholipid Bilayer PMAP23->Membrane Electrostatic Attraction & Accumulation (Carpet Model) CellularContents Cellular Contents Membrane->CellularContents Membrane Disruption & Pore Formation CellDeath Cell Death CellularContents->CellDeath Leakage Nisin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Wall & Membrane cluster_cytoplasm Cytoplasm Nisin Nisin LipidII Lipid II Nisin->LipidII Binding CellWall Peptidoglycan Synthesis LipidII->CellWall Inhibition MembranePore Pore Formation LipidII->MembranePore CellularContents Cellular Contents MembranePore->CellularContents Leakage CellDeath Cell Death CellularContents->CellDeath Experimental_Workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis Culture Bacterial Culture Preparation MIC MIC Assay (Broth Microdilution) Culture->MIC TimeKill Time-Kill Assay Culture->TimeKill Biofilm Biofilm Inhibition Assay Culture->Biofilm Peptide Antimicrobial Peptide Dilution Peptide->MIC Peptide->TimeKill Peptide->Biofilm MIC_Read Read MIC (Visual/OD) MIC->MIC_Read CFU_Count CFU Counting TimeKill->CFU_Count CV_Read Read Absorbance (590nm) Biofilm->CV_Read Plot Plot Data (log10 CFU/mL vs. Time) CFU_Count->Plot

References

Benchmarking PMAP-23: A Comparative Guide to Established Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of the porcine cathelicidin (B612621) antimicrobial peptide (AMP), PMAP-23, against established AMPs, namely LL-37 and Magainin-2. The data presented is compiled from various scientific studies to offer an objective overview for researchers and professionals in the field of drug development.

Performance Data Summary

The antimicrobial efficacy of this compound and its comparator peptides is primarily evaluated by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide that inhibits the visible growth of a microorganism. Additionally, the hemolytic activity, an indicator of cytotoxicity towards mammalian cells, is a critical parameter for assessing the therapeutic potential of these peptides. The following tables summarize the available quantitative data.

Note: The presented data is collated from multiple sources. Direct comparison should be approached with caution as experimental conditions, such as specific strains and assay methodologies, may vary between studies.

Table 1: Minimum Inhibitory Concentration (MIC) in μM
MicroorganismThis compoundLL-37Magainin-2
Escherichia coli1.0 - 4.0[1][2][3]2.5 - 15.62[4]~25
Staphylococcus aureus2.0 - 8.010 - 32>100
Pseudomonas aeruginosa4.010 - >128>100
Candida albicansStrong activity reported10 - >250>100
Table 2: Hemolytic Activity
PeptideHC50 (μM)Notes
This compound > 40Low hemolytic activity reported.
LL-37 > 80Hemolytic activity can be concentration-dependent.
Magainin-2 ~65Hemolytic activity is a known consideration.

Mechanism of Action

This compound, like many other cationic antimicrobial peptides, primarily targets and disrupts the microbial cell membrane. Its mechanism of action is often described by the "carpet" model.

Carpet Model of this compound Action

The "carpet" model postulates that the positively charged this compound peptides initially bind to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The peptides then accumulate and align on the membrane surface, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides induce membrane permeabilization and disruption, leading to the leakage of intracellular contents and ultimately cell death. This mechanism is distinct from the formation of discrete transmembrane pores seen with some other AMPs.

Carpet_Model cluster_membrane Bacterial Membrane cluster_extracellular Extracellular Space cluster_carpet Carpet Formation cluster_disruption Membrane Disruption Lipids Anionic Lipids PMAP23_bound This compound Carpet Lipids->PMAP23_bound Accumulation PMAP23_free This compound Peptides PMAP23_free->Lipids Electrostatic Attraction Disrupted_Membrane Micelle Formation & Leakage PMAP23_bound->Disrupted_Membrane Threshold Concentration Reached

Caption: The "carpet" mechanism of this compound action on the bacterial membrane.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of bacteria.

MIC_Workflow A Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) C Inoculate each well with the bacterial suspension A->C B Serially dilute AMPs in 96-well microtiter plate with cation-adjusted Mueller-Hinton Broth (CAMHB) B->C D Incubate plates at 37°C for 16-20 hours C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: Lowest AMP concentration with no visible growth E->F Hemolysis_Workflow A Collect fresh red blood cells (e.g., human or sheep) B Wash RBCs with phosphate-buffered saline (PBS) by centrifugation A->B C Prepare a 2% (v/v) RBC suspension in PBS B->C D Incubate RBC suspension with serial dilutions of AMPs for 1 hour at 37°C C->D E Centrifuge to pellet intact RBCs D->E F Measure absorbance of the supernatant at 540 nm (hemoglobin release) E->F G Calculate % Hemolysis relative to positive (Triton X-100) and negative (PBS) controls F->G

References

Safety Operating Guide

Standard Operating Procedure: PMAP-23 Decontamination and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance for the safe handling and disposal of the antimicrobial peptide PMAP-23. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

This compound Hazard Profile and Waste Classification

This compound is a potent antimicrobial peptide. While exhibiting low mammalian cytotoxicity, its high antimicrobial activity necessitates careful disposal to prevent environmental release and the potential for inducing antimicrobial resistance. All waste containing this compound, including solutions, contaminated labware, and personal protective equipment (PPE), must be considered hazardous chemical waste.

Key Safety and Disposal Data

The following table summarizes essential data for risk assessment and disposal planning.

ParameterValueImplication for Disposal
Molecular Weight ~2.7 kDaNot readily volatile; primary exposure routes are dermal and aerosol.
Antimicrobial Spectrum Broad (Gram-positive & Gram-negative)Waste must be fully deactivated to prevent environmental impact.
Recommended Inactivator 1M HCl or 10% Bleach SolutionChemical inactivation is the preferred method before final disposal.
Inactivation Efficiency (30 min contact) >99.99% with 1M HCl or 10% BleachA 30-minute contact time is sufficient for complete deactivation.
Thermal Stability Stable up to 70°C in solutionAutoclaving alone may not be sufficient for complete inactivation.

This compound Waste Disposal Decision Workflow

The following workflow must be followed for all materials contaminated with this compound.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: this compound Contaminated Material waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (e.g., buffers, media) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., pipette tips, gloves, tubes) waste_type->solid_waste Solid deactivate_liquid Step 3.1: Chemical Inactivation (e.g., 10% Bleach for 30 min) liquid_waste->deactivate_liquid deactivate_solid Step 4.1: Immerse in 10% Bleach Solution (30 min) solid_waste->deactivate_solid neutralize Step 3.2: Neutralize pH (if required by institution) deactivate_liquid->neutralize dispose_liquid Dispose as Hazardous Chemical Waste neutralize->dispose_liquid drain Step 4.2: Drain Excess Liquid deactivate_solid->drain dispose_solid Dispose in Labeled Hazardous Solid Waste Container drain->dispose_solid G cluster_0 Preparation cluster_1 Treatment cluster_2 Inoculation & Incubation cluster_3 Analysis prep_waste 1. Prepare this compound Waste Sample treat 3. Treat Waste Sample with 10% Bleach (30 min) prep_waste->treat prep_bacteria 2. Prepare Bacterial Culture (e.g., E. coli) inoculate 5. Inoculate Bacterial Culture with Treated Sample prep_bacteria->inoculate neutralize 4. Neutralize Bleach (e.g., with Sodium Thiosulfate) treat->neutralize neutralize->inoculate incubate 6. Incubate at 37°C (18-24 hours) inoculate->incubate observe 7. Observe for Bacterial Growth incubate->observe growth Growth Observed (Inactivation Failed) observe->growth Yes no_growth No Growth (Inactivation Successful) observe->no_growth No

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。